Foy-251
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21/h1-8H,9H2,(H,20,21)(H4,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKGXPFBKPYFDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foy-251 (Nafamostat Mesylate): A Technical Guide to a Broad-Spectrum Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Foy-251, also known as nafamostat mesylate, is a synthetic, broad-spectrum serine protease inhibitor. Initially developed and utilized for its potent anticoagulant properties in clinical settings such as hemodialysis and for the treatment of pancreatitis and disseminated intravascular coagulation (DIC), its therapeutic potential has expanded into antiviral and anticancer research.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory profile against key serine proteases, experimental protocols for its evaluation, and its role in modulating critical signaling pathways.
Mechanism of Action
This compound functions as a potent, reversible, and competitive inhibitor of a wide array of serine proteases.[4] Its inhibitory action involves the formation of a stable, yet reversible, acyl-enzyme intermediate with the serine residue located in the active site of the target protease. This interaction effectively obstructs the enzyme's catalytic activity. The guanidinobenzoyl moiety of nafamostat mimics the natural substrates of these proteases, such as arginine and lysine, which contributes to its high binding affinity and potent inhibition.[4]
Quantitative Inhibitory Profile
Nafamostat exhibits a broad inhibitory spectrum against various serine proteases integral to coagulation, fibrinolysis, inflammation, and viral entry. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for nafamostat against several key proteases, providing a quantitative basis for selecting appropriate concentrations for in vitro and in vivo studies.
| Target Protease | IC50 | Ki | Organism/System |
| Trypsin (bovine pancreatic) | - | 11.5 µM | Bovine |
| Trypsin (bovine pancreatic) | - | 0.4 ± 0.14 nM (overall Ki*) | Bovine |
| TMPRSS2 | 0.27 nM | - | Recombinant Human |
| TMPRSS2 | ~10 nM (EC50) | - | Human Lung Cells (Calu-3) |
| Factor VIIa-Tissue Factor Complex | 0.1 µM | - | Human Plasma |
| SARS-CoV-2 S protein-mediated fusion | ~1-10 nM | - | Human Lung Cells (Calu-3) |
Note: The overall inhibition constant (Ki) reflects the formation of a stable acyl-enzyme intermediate.*
Key Signaling Pathways Modulated by this compound
Nafamostat's broad inhibitory activity allows it to modulate several critical physiological and pathological signaling pathways.
Coagulation Cascade
Nafamostat effectively inhibits key proteases in the coagulation cascade, such as thrombin and Factor Xa, thereby preventing the conversion of fibrinogen to fibrin and exhibiting its anticoagulant effect.[1][5]
Kallikrein-Kinin System
By inhibiting plasma and tissue kallikrein, nafamostat can modulate the kallikrein-kinin system, which is involved in inflammation, pain, and blood pressure regulation.[5][6]
Complement System
Nafamostat has been shown to inhibit the activation of the complement system, a key component of the innate immune response, which can contribute to its anti-inflammatory effects.[7][8][9]
Viral Entry (e.g., SARS-CoV-2)
A significant area of recent research has been the potent inhibition of Transmembrane Serine Protease 2 (TMPRSS2) by nafamostat. TMPRSS2 is a host cell protease crucial for the proteolytic activation of the spike (S) protein of several viruses, including SARS-CoV-2, which is a prerequisite for viral entry into host cells.[10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Serine Protease Inhibition Assay (General Protocol for Ki Determination)
This protocol outlines a general method for determining the inhibition constant (Ki) of nafamostat against a target serine protease using a chromogenic or fluorogenic substrate.
Materials:
-
Target serine protease
-
Nafamostat mesylate (this compound)
-
Appropriate chromogenic or fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)[12]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of nafamostat in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the nafamostat stock solution in assay buffer to achieve a range of desired concentrations.
-
Prepare a working solution of the target serine protease in assay buffer.
-
Prepare a working solution of the substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of nafamostat or vehicle control to the wells.
-
Include wells with enzyme and substrate only (positive control) and wells with substrate only (background control).
-
Pre-incubate the enzyme with nafamostat for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals for a specific duration. The wavelength will depend on the substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate hydrolysis) for each concentration of nafamostat.
-
Plot the initial velocity against the substrate concentration for each inhibitor concentration.
-
Determine the Michaelis constant (Km) and maximum velocity (Vmax) from the uninhibited reaction.
-
Calculate the inhibition constant (Ki) using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
-
Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity
This assay is used to determine the ability of nafamostat to protect host cells from virus-induced cell death.[13][14][15]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Calu-3 for SARS-CoV-2)
-
Virus stock
-
Nafamostat mesylate
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding:
-
Seed the host cells in a 96-well plate at a density that will form a confluent monolayer after 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of nafamostat in cell culture medium.
-
Remove the growth medium from the cells and add the different concentrations of nafamostat.
-
Include cell control wells (no virus, no compound) and virus control wells (virus, no compound).
-
-
Virus Infection:
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within a specific timeframe (e.g., 48-72 hours).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator until CPE is observed in the virus control wells.
-
-
Quantification of CPE:
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Stain the cells with crystal violet solution.
-
Wash the plate to remove excess stain and allow it to dry.
-
Solubilize the stain and measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each nafamostat concentration compared to the cell and virus controls.
-
Determine the 50% effective concentration (EC50), which is the concentration of nafamostat that inhibits viral CPE by 50%.
-
MTS Assay for Cell Viability
The MTS assay is a colorimetric method to assess cell viability and proliferation, often used to determine the cytotoxicity of a compound.[16][17][18]
Materials:
-
Cell line of interest
-
Nafamostat mesylate
-
Cell culture medium
-
96-well cell culture plates
-
MTS reagent
Procedure:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of nafamostat for the desired duration.
-
Include untreated control wells.
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC50), the concentration of nafamostat that reduces cell viability by 50%.
-
Conclusion
This compound (nafamostat mesylate) is a versatile serine protease inhibitor with a well-established clinical history and a growing portfolio of investigational applications. Its broad-spectrum activity against key enzymes in coagulation, inflammation, and viral entry pathways makes it a valuable tool for researchers and a promising candidate for drug development and repurposing. This technical guide provides a foundational understanding of its biochemical properties and offers detailed protocols to facilitate further research into its therapeutic potential. As our understanding of the intricate roles of serine proteases in health and disease continues to expand, the utility of well-characterized inhibitors like nafamostat will undoubtedly increase.
References
- 1. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nafamostat - Wikipedia [en.wikipedia.org]
- 4. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine protease inhibitor nafamostat given before reperfusion reduces inflammatory myocardial injury by complement and neutrophil inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathophysiological dynamics in the contact, coagulation, and complement systems during sepsis: Potential targets for nafamostat mesilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protease inhibitor nafamostat mesilate attenuates complement activation and improves function of xenografts in a discordant lung perfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nafamostat Mesylate Blocks Activation of SARS-CoV-2: New Treatment Option for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. pblassaysci.com [pblassaysci.com]
- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. bitesizebio.com [bitesizebio.com]
The Genesis of a Potent Protease Inhibitor: A Technical Guide to the Discovery and Synthesis of Nafamostat Mesylate
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of Nafamostat mesylate, a potent synthetic serine protease inhibitor. Initially developed in Japan, this molecule, also known as FUT-175, has garnered significant attention for its therapeutic applications, ranging from anticoagulation and treatment of acute pancreatitis to its more recent investigation as an antiviral agent. This document details the pivotal experimental protocols, presents key quantitative data in a structured format, and visualizes the complex biological pathways and chemical synthesis through detailed diagrams.
Discovery and Development
Nafamostat mesylate was first synthesized and developed in Japan.[1] It emerged from research focused on creating synthetic protease inhibitors for therapeutic use. Its initial applications were centered on its ability to act as a short-acting anticoagulant, particularly during hemodialysis, and for the management of acute pancreatitis.[1][2] The core of its therapeutic action lies in its broad-spectrum inhibition of serine proteases, which are key enzymes in various physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation.[1]
Mechanism of Action
Nafamostat mesylate functions as a potent, reversible, and broad-spectrum inhibitor of several serine proteases.[3] Its mechanism involves trapping the target protease in a stable acyl-enzyme intermediate, which effectively blocks its catalytic activity.[4] This inhibitory action extends to a wide range of proteases, making it a versatile therapeutic agent.
Inhibition of Coagulation and Complement Pathways
Nafamostat mesylate exhibits significant inhibitory effects on key proteases within the coagulation and complement systems. It targets thrombin, plasmin, kallikrein, and Factors VIIa, Xa, and XIIa in the coagulation cascade, thereby exerting its anticoagulant effect.[5] In the complement system, it inhibits C1r and C1s esterase, key components of the classical pathway.[6][7]
References
- 1. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 2. Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and Bromhexine hydrochloride to control SARS-coronavirus-2: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nafamostat Mesylate | Cell Signaling Technology [cellsignal.com]
- 4. Nafamostat - Wikipedia [en.wikipedia.org]
- 5. Nafamostat Mesylate | C21H25N5O8S2 | CID 5311180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nafamostat mesylate, a serine protease inhibitor, demonstrates novel antimicrobial properties and effectiveness in Chlamydia-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New synthetic inhibitors of C1r, C1 esterase, thrombin, plasmin, kallikrein and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Foy-251 (Nafamostat): A Technical Guide to its Target Proteases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafamostat, also known as Foy-251, is a synthetic, broad-spectrum serine protease inhibitor with a short half-life, making it suitable for applications requiring precise control.[1] Initially developed and clinically approved in Japan and South Korea for treating acute pancreatitis and as an anticoagulant for disseminated intravascular coagulation (DIC) and during extracorporeal circulation, its utility has expanded into potential antiviral and anti-cancer therapies.[2][3][4] This document provides a comprehensive technical overview of Nafamostat's mechanism of action, its primary protease targets, the quantitative dynamics of this inhibition, and the key signaling pathways it modulates. Detailed experimental protocols for assessing its inhibitory activity are also provided to aid in future research and development.
Mechanism of Action
Nafamostat functions as a fast-acting, reversible, slow tight-binding substrate for a wide array of serine proteases.[2][5] The core mechanism involves the inhibitor trapping the target enzyme in a stable acyl-enzyme intermediate form.[2] The catalytic serine residue of the protease attacks the ester bond of Nafamostat, leading to the formation of a covalent bond with 4-guanidinobenzoic acid (GBA) and the release of the leaving group, 6-amidino-2-naphthol.[6][7] The deacylation step, which would regenerate the active enzyme, is exceptionally slow.[7] This prolonged occupation of the active site results in potent and effective inhibition of the protease's function.[7]
Target Proteases and Quantitative Inhibitory Activity
Nafamostat exhibits potent inhibitory activity against a multitude of serine proteases involved in critical physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and viral entry.[1][8] The quantitative measures of this inhibition, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), are summarized below.
Table 1: IC50 Values of Nafamostat for Target Proteases
| Target Protease | IC50 Value | Organism/System | Reference(s) |
| Factor Xa | ~0.1 µM | In vitro (TF-F.VIIa mediated) | [9][10] |
| Kallikrein (Plasma) | 1.2 x 10⁻⁷ M | Purified enzyme | [9] |
| Plasmin | 1.5 x 10⁻⁷ M | Purified enzyme | [9] |
| C1s | 1.0 x 10⁻⁷ M | Purified enzyme | [9] |
| Trypsin | 2.9 x 10⁻⁸ M | Purified enzyme | [9] |
| C1r | 1.0 x 10⁻⁶ M | Purified enzyme | [9] |
| Hepsin | 5 nM | Recombinant human enzyme | [10] |
| HGFA | 150 nM | Recombinant human enzyme | [10] |
| MERS-CoV Fusion | 0.1 µM | Cell-based assay | [11] |
| SARS-CoV-2 Replication | 2.2 nM | Primary human airway epithelia | [12] |
| Listeria monocytogenes HtrA | 6.6 ± 0.4 µM | Purified enzyme | [13] |
Table 2: Ki Values of Nafamostat for Target Proteases
| Target Protease | Ki Value | Organism/System | Reference(s) |
| Tryptase | 95.3 pM | Human | [5][14] |
| Trypsin | 15 nM | - | [14] |
| Trypsin | 11.5 µM | Bovine pancreatic trypsin | [7] |
| HGFA | 25 nM | Recombinant human enzyme | [10] |
Modulation of Key Signaling Pathways
Nafamostat's therapeutic effects stem from its ability to intervene in several critical signaling cascades by inhibiting key enzymatic steps.
Coagulation and Fibrinolytic Systems
Nafamostat is a potent anticoagulant that inhibits multiple proteases within the coagulation cascade, including thrombin, Factor Xa (FXa), Factor XIIa (FXIIa), and Factor VIIa (FVIIa).[3][8] By blocking these key enzymes, it effectively prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation.[8][15] It also inhibits plasmin, a key component of the fibrinolytic system responsible for breaking down clots.[8]
Coronavirus Entry
Recent research has highlighted Nafamostat as a potent inhibitor of viral entry for coronaviruses like MERS-CoV and SARS-CoV-2.[6][11][16] Viral entry is initiated when the virus's spike (S) protein binds to the ACE2 receptor on the host cell.[6] The S protein must then be cleaved by a host protease to activate it for membrane fusion.[17] Transmembrane Protease, Serine 2 (TMPRSS2), a cell surface protease, is crucial for this cleavage and activation step.[6][8] Nafamostat potently inhibits TMPRSS2, thereby blocking S protein priming and preventing the virus from fusing with the host cell membrane.[4][16][18]
Complement and Kallikrein-Kinin Systems
Nafamostat's anti-inflammatory properties are partly due to its inhibition of key proteases in the complement and kallikrein-kinin systems.[8] It inhibits C1r and C1s, components of the C1-esterase in the classical complement pathway, and plasma kallikrein, which is central to the kinin-kallikrein system that mediates inflammation and pain.[8][9]
Experimental Protocols
The following sections detail common methodologies used to characterize the inhibitory effects of Nafamostat.
In Vitro Protease Inhibition Assay
This protocol is a generalized method adapted from established assays for determining the inhibitory activity of compounds against purified serine proteases like trypsin.[9]
-
Objective: To determine the IC50 or Ki of Nafamostat for a specific protease.
-
Materials:
-
Purified target protease (e.g., bovine pancreatic trypsin).
-
Chromogenic or fluorogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine ethyl ester (BAEE) for trypsin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Nafamostat mesylate stock solution (in DMSO or water).
-
96-well microplate.
-
Spectrophotometer or fluorometer.
-
-
Procedure:
-
Reagent Preparation: Prepare a stock solution of the protease in a suitable cold buffer. Prepare a stock solution of the substrate in the assay buffer. Create a serial dilution of Nafamostat to test a range of concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, followed by the desired concentrations of Nafamostat. Add the protease to all wells (except for substrate-only controls) and pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Acquisition: Measure the change in absorbance or fluorescence over time. The rate of substrate cleavage is proportional to the enzyme activity.
-
Analysis: Plot the enzyme activity against the logarithm of the Nafamostat concentration. Fit the data to a dose-response curve to calculate the IC50 value. Ki can be determined using Michaelis-Menten kinetics under varying substrate concentrations.
-
Cell-Cell Fusion Assay for Viral Entry Inhibition
This assay quantitatively measures the ability of an inhibitor to block virus spike protein-mediated membrane fusion, a critical step in viral entry. The Dual Split Protein (DSP) reporter system is a common implementation.[11][16]
-
Objective: To determine the potency of Nafamostat in blocking TMPRSS2-dependent viral S-protein-mediated cell fusion.
-
Materials:
-
Effector Cells: A cell line (e.g., 293FT) engineered to express the viral spike protein (e.g., SARS-CoV-2 S) and one half of a split reporter protein (e.g., DSP8-11).
-
Target Cells: A cell line relevant to infection (e.g., Calu-3 lung cells) that endogenously or exogenously expresses the viral receptor (e.g., ACE2) and the activating protease (e.g., TMPRSS2), along with the other half of the split reporter (e.g., DSP1-7).
-
Nafamostat mesylate.
-
Cell culture reagents and 384-well plates.
-
Luminometer or fluorescence plate reader.
-
-
Procedure:
-
Cell Plating: Seed target cells in a multi-well plate.
-
Inhibitor Treatment: Treat the target cells with various concentrations of Nafamostat for a specified time (e.g., 1 hour).
-
Co-culture: Add the effector cells to the wells containing the treated target cells.
-
Incubation: Co-culture the cells for several hours to allow for cell-cell fusion. If fusion occurs, the two halves of the reporter protein will associate and become functional, generating a measurable signal (e.g., luminescence).
-
Signal Measurement: Add a substrate for the reporter enzyme (if necessary) and measure the signal using a plate reader.
-
Analysis: Normalize the signal to untreated controls. Plot the percentage of fusion inhibition against Nafamostat concentration to determine the EC50 value.
-
In Vitro Virus Infection Assay
This protocol directly assesses the ability of Nafamostat to prevent infection of host cells by live virus.[11][16]
-
Objective: To determine the EC50 of Nafamostat against viral infection in a cell culture model.
-
Materials:
-
Susceptible host cells (e.g., Calu-3).
-
Live virus stock (e.g., SARS-CoV-2).
-
Nafamostat mesylate.
-
Reagents for quantifying viral replication (e.g., RNA extraction kits, primers/probes for qPCR).
-
Appropriate biosafety level (BSL) containment facility.
-
-
Procedure:
-
Cell Seeding: Seed host cells in a multi-well plate and grow to confluency.
-
Pre-treatment: Treat cells with a serial dilution of Nafamostat for a defined period (e.g., 1 hour) prior to infection.
-
Infection: Infect the cells with the virus at a known multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period that allows for viral entry and replication (e.g., 24-48 hours). The medium can be replaced with fresh medium containing the inhibitor after the initial infection period.
-
Quantification: At the end of the incubation, quantify the extent of viral replication. This is commonly done by lysing the cells, extracting total RNA, and measuring the amount of viral RNA using quantitative real-time PCR (qPCR). Alternatively, the amount of infectious virus released into the supernatant can be measured by plaque assay or TCID50.
-
Analysis: Calculate the percent inhibition of viral replication relative to untreated, infected controls. Determine the EC50 by plotting the percent inhibition against the drug concentration.
-
Conclusion
This compound (Nafamostat) is a versatile and potent serine protease inhibitor with a well-defined mechanism of action. Its ability to target a wide range of proteases, particularly those in the coagulation, complement, and kinin systems, underpins its established clinical use in pancreatitis and DIC.[1][8] Furthermore, its potent inhibition of TMPRSS2 has positioned it as a promising candidate for antiviral therapy against coronaviruses.[4][6] The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug developers aiming to further explore and harness the therapeutic potential of Nafamostat.
References
- 1. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 2. Nafamostat - Wikipedia [en.wikipedia.org]
- 3. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
- 4. RAndomized Clinical Trial Of NAfamostat Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rpeptide.com [rpeptide.com]
- 6. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Identification of Nafamostat as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Nafamostat Mesylate | Cell Signaling Technology [cellsignal.com]
- 15. mdpi.com [mdpi.com]
- 16. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Nafamostat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafamostat mesylate is a synthetic, broad-spectrum serine protease inhibitor with a well-established clinical profile as a short-acting anticoagulant for indications such as disseminated intravascular coagulation (DIC) and pancreatitis. Its multifaceted mechanism of action, centered on the inhibition of numerous trypsin-like serine proteases, has garnered significant research interest for drug repositioning. In vitro studies have elucidated its potent antiviral, anticoagulant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth summary of the in vitro activity of Nafamostat, presenting key quantitative data, detailed experimental methodologies, and visual pathways to support further research and development.
Core Mechanism of Action: Serine Protease Inhibition
Nafamostat functions as a time-dependent, competitive inhibitor of a wide range of serine proteases. Its mechanism involves acting as a slow tight-binding substrate. It competitively binds to the active site of the target protease, where it becomes trapped in a very stable acyl-enzyme intermediate form. This effectively blocks the enzyme's catalytic activity.[1]
Caption: General mechanism of Nafamostat as a serine protease inhibitor.
Antiviral Activity (SARS-CoV-2)
Nafamostat has emerged as one of the most potent in vitro inhibitors of SARS-CoV-2 entry into host cells. Its primary antiviral mechanism is the inhibition of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell surface protease essential for priming the viral Spike (S) protein, which facilitates the fusion of the viral and cellular membranes.[2]
Signaling Pathway: Inhibition of SARS-CoV-2 Cell Entry
The entry of SARS-CoV-2 into lung epithelial cells is a multi-step process. The viral S protein first binds to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the host cell surface. Subsequently, TMPRSS2 cleaves the S protein at the S2' site, exposing a fusion peptide that initiates membrane fusion. Nafamostat directly inhibits the proteolytic activity of TMPRSS2, thereby preventing this critical priming step and blocking viral entry.[2][3]
Caption: Nafamostat blocks SARS-CoV-2 entry by inhibiting TMPRSS2 activity.
Quantitative Data: In Vitro Antiviral Potency
Nafamostat's potency is cell-type dependent, showing extremely high activity in lung cells where the TMPRSS2-dependent entry pathway is dominant.[2][3]
| Assay Type | Cell Line / System | Parameter | Value (Nafamostat) | Value (Camostat) | Value (Gabexate) | Citations |
| Biochemical Assay | Recombinant Human TMPRSS2 | IC₅₀ | 0.27 nM | 6.2 nM | 130 nM | [4] |
| Cell Fusion Assay | Calu-3 Cells | EC₅₀ | ~1 - 10 nM | ~10 - 100 nM | Inactive | [2][3] |
| Viral Infection (CPE) | Calu-3 Cells (pretreatment) | EC₅₀ | 6.8 - 11.5 nM | ~66 nM | - | [2] |
| Viral Infection (CPE) | VeroE6/TMPRSS2 Cells | EC₅₀ | ~31.6 µM | - | - | [2] |
Experimental Protocols
This assay measures the ability of a compound to protect host cells from virus-induced death.
-
Cell Seeding: Plate a suitable host cell line (e.g., Calu-3 or Vero E6) in 96-well plates to form a confluent monolayer.[5]
-
Compound Preparation: Prepare serial dilutions of Nafamostat in culture medium.
-
Pretreatment (Optional but recommended): Remove medium from cells and add the Nafamostat dilutions. Incubate for 1 hour at 37°C.[2]
-
Infection: Add SARS-CoV-2 at a predetermined multiplicity of infection (MOI), typically 0.01 to 0.1.[2]
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂. During this time, the virus will replicate and cause cell death (cytopathic effect) in unprotected wells.[5][6]
-
Quantification:
-
Analysis: Calculate the 50% effective concentration (EC₅₀), the drug concentration at which 50% of the cells are protected from viral CPE, by plotting the absorbance against the log of the drug concentration.
This is a cell-free assay to measure the direct inhibition of the enzyme.
-
Assay Preparation: To a 384- or 1536-well black plate, add serial dilutions of Nafamostat (typically dissolved in DMSO) using an acoustic dispenser.[4]
-
Enzyme Addition: Add recombinant human TMPRSS2 protein diluted in an appropriate assay buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20).[4][8]
-
Incubation: Incubate the enzyme and inhibitor together for a set period (e.g., 30-60 minutes) at room temperature to allow for binding.[9]
-
Substrate Addition: Initiate the reaction by adding a fluorogenic peptide substrate, such as Boc-Gln-Ala-Arg-AMC.[4]
-
Signal Detection: Measure the increase in fluorescence (e.g., excitation at 340-355 nm, emission at 440-450 nm) over time using a plate reader. The signal is generated as TMPRSS2 cleaves the substrate, releasing the fluorescent AMC group.[4][9]
-
Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by comparing the reaction rates in the presence of Nafamostat to the vehicle control.
Caption: Experimental workflow for the biochemical TMPRSS2 inhibition assay.
Anticoagulant Activity
Nafamostat exerts broad anticoagulant effects by inhibiting multiple serine proteases within the coagulation cascade. This includes key factors in the intrinsic, extrinsic, and common pathways.
Signaling Pathway: Inhibition of the Coagulation Cascade
Nafamostat inhibits the extrinsic pathway by targeting the Tissue Factor-Factor VIIa (TF-FVIIa) complex.[10] It also inhibits factors in the intrinsic pathway, such as Factor XIIa and plasma kallikrein, and the common pathway, including thrombin.[2][11][12][13]
Caption: Nafamostat inhibits multiple targets in the coagulation cascade.
Quantitative Data: In Vitro Anticoagulant Potency
While widely used as an anticoagulant, specific in vitro inhibition constants for all targets are not consolidated in single reports. However, key inhibitory activities have been quantified.
| Target Protease / Complex | Assay Type | Parameter | Value | Citations |
| TF-Factor VIIa Complex | Biochemical | Kᵢ | 2.0 x 10⁻⁷ M (200 nM) | [10] |
| TF-Factor VIIa Complex | Biochemical | IC₅₀ | 1.5 x 10⁻⁷ M (150 nM) | [10] |
| Trypsin (Bovine) | Biochemical | Kᵢ* (overall) | 0.4 nM | [1] |
| Factor XIIa | Biochemical | - | Potent Inhibition | [11][12] |
| Plasma Kallikrein | Biochemical | - | Potent Inhibition | [11] |
| Factor Xa | Biochemical | - | Not inhibited¹ | [10] |
¹At concentrations that inhibit the TF-FVIIa complex.
Experimental Protocol: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.
-
Plasma Preparation: Obtain platelet-poor plasma (PPP) by centrifuging citrated whole blood.[14]
-
Incubation with Inhibitor: In a coagulometer cuvette, mix PPP with various concentrations of Nafamostat or a vehicle control. Incubate for a defined period (e.g., 1-5 minutes) at 37°C.
-
Activation: Add an aPTT reagent containing a contact activator (e.g., silica, ellagic acid) and phospholipids. Incubate for a further 3-5 minutes at 37°C to allow for the activation of the intrinsic pathway.
-
Initiation of Clotting: Add pre-warmed calcium chloride (CaCl₂) to the mixture. This reverses the effect of the citrate anticoagulant and allows the coagulation cascade to proceed.
-
Measurement: The coagulometer measures the time (in seconds) required for a fibrin clot to form.
-
Analysis: An increase in the aPTT clotting time relative to the control indicates inhibition of the intrinsic and/or common pathways.
Anti-inflammatory & Immunomodulatory Effects
Nafamostat demonstrates significant anti-inflammatory properties through the inhibition of proteases involved in inflammatory signaling, including the complement and kallikrein-kinin systems, and by modulating key intracellular pathways like NF-κB.
Signaling Pathway: Inhibition of NF-κB Activation
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor for inflammatory cytokine production. In a resting state, it is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon receiving an inflammatory stimulus, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. In vitro studies show Nafamostat can prevent the phosphorylation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent activity.
Caption: Nafamostat inhibits NF-κB signaling by blocking IκBα phosphorylation.
Quantitative Data: In Vitro Anti-inflammatory Effects
Quantitative data on direct cytokine inhibition is limited, but studies consistently show a reduction in inflammatory markers.
| System / Model | Effect Measured | Result | Citations |
| Simulated Extracorporeal Circuit | Neutrophil elastase release | Significant prevention of release | |
| Simulated Extracorporeal Circuit | Complement C3a levels | Significantly lower levels vs. control | |
| Gallbladder Cancer Cells | Radiation-induced NF-κB activity | Suppressed activity | |
| Murine Asthma Model (Concept derived from) | NF-κB activation | Blocks activation | [2] |
Anticancer Activity
Recent in vitro research has explored the potential of Nafamostat as an anticancer agent, particularly in fibrosarcoma. The proposed mechanisms include the induction of cell cycle arrest and apoptosis, and the inhibition of pathways crucial for invasion and metastasis.[10]
Quantitative Data: Effects on HT1080 Fibrosarcoma Cells
Studies using the human fibrosarcoma cell line HT1080 have demonstrated that Nafamostat reduces cell viability, induces apoptosis, and downregulates key metastatic enzymes.[10]
| Cell Line | Treatment Duration | Parameter | 250 µM Nafamostat | 500 µM Nafamostat | Citations |
| HT1080 | 48 hours | Cell Viability (vs Ctrl) | 67.2% of control | 33.0% of control | [10] |
| HT1080 | 48 hours | Viable Cells | 75.3% (vs 88.1% control) | 68.2% (vs 88.1% control) | [10] |
| HT1080 | 48 hours | Apoptotic Cells (Total) | Increased vs. control | Increased vs. control | [10] |
| HT1080 | 48 hours | G2/M Phase Arrest | Significant increase | Significant increase | [10] |
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Culture: Seed HT1080 cells in a 96-well plate and allow them to adhere overnight.[10]
-
Treatment: Treat cells with varying concentrations of Nafamostat (e.g., 1 µM to 500 µM) for specified durations (e.g., 24, 48, 72 hours).[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the solution at ~570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
-
Analysis: Express cell viability as a percentage relative to the untreated control cells. Calculate IC₅₀ values where applicable.
References
- 1. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting the intrinsic pathway of coagulation with a factor XII-targeting RNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factor XII/XIIa inhibitors: Their discovery, development, and potential indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nafamostat mesilate, a broad spectrum protease inhibitor, modulates platelet, neutrophil and contact activation in simulated extracorporeal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of nafamostat mesilate as anticoagulation during cardiopulmonary bypass for early surgery in patients with active infective endocarditis complicated by stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A kallikrein-targeting RNA aptamer inhibits the intrinsic pathway of coagulation and reduces bradykinin release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nafamostat mesilate reduces blood-foreign surface reactions similar to biocompatible materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogues of Foy-251: A Technical Guide to a New Frontier in Serine Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foy-251, the active metabolite of the clinically approved drug camostat mesylate, has garnered significant attention as a potent inhibitor of the transmembrane protease, serine 2 (TMPRSS2). This enzyme plays a critical role in the entry of various viruses, including SARS-CoV-2, into host cells. The mechanism of action of this compound involves the covalent modification of the active site serine of TMPRSS2, leading to its irreversible inhibition. This unique mechanism has spurred considerable interest in the development of structural analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the structural analogues of this compound, focusing on their structure-activity relationships, synthesis, and biological evaluation.
Core Concepts: Mechanism of Action
This compound, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is a serine protease inhibitor. Its inhibitory activity against TMPRSS2 is a two-stage process that begins with reversible binding to the enzyme's active site, followed by the formation of a covalent bond with the catalytic serine residue.[1][2] This acylation of the active site effectively and irreversibly inactivates the enzyme, preventing it from cleaving its natural substrates. In the context of viral entry, TMPRSS2 is responsible for cleaving the spike protein of viruses like SARS-CoV-2, a crucial step for the fusion of the viral and host cell membranes.[3][4] By inhibiting TMPRSS2, this compound and its analogues block this essential activation step, thereby preventing viral entry into the host cell.[5]
Quantitative Data on this compound and Structural Analogues
The inhibitory potency of this compound and its analogues against TMPRSS2 is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound and a selection of its structural analogues, highlighting the impact of C-terminal modifications on inhibitory activity.[6][7][8][9]
| Compound | Structure | Modification from this compound | TMPRSS2 IC50 (nM) |
| This compound (GBPA) | 4-(4-guanidinobenzoyloxy)phenylacetic acid | - | 33.3 - 70.3 |
| Camostat | 4-[(dimethylamino)carbonyl]phenyl 4-guanidinobenzoate | N,N-dimethylamide at C-terminus | 2.7 - 6.2 |
| Analogue 1c | 4-(4-guanidinobenzamido)benzoic acid | Amide linkage replacing ester | ~1-3 |
| Analogue 1d | 4-(4-guanidinobenzamido)phenylacetic acid | Amide linkage and phenylacetic acid moiety | ~1-3 |
| Nafamostat | 6-amidino-2-naphthyl 4-guanidinobenzoate | Naphthyl ester with amidino group | 0.27 |
Experimental Protocols
Synthesis of C-Terminal Analogues of Camostat
This protocol describes a general approach for the synthesis of C-terminal analogues of camostat, where the ester linkage is replaced with an amide bond.
Materials:
-
4-Guanidinobenzoic acid hydrochloride
-
Appropriate aniline or aminophenylacetic acid derivative
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-guanidinobenzoic acid hydrochloride (1 equivalent) in DMF, add the desired aniline or aminophenylacetic acid derivative (1.1 equivalents), BOP (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide analogue.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
TMPRSS2 Inhibition Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the proteolytic activity of recombinant human TMPRSS2 using a fluorogenic substrate.[10]
Materials:
-
Recombinant human TMPRSS2
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 5 µL of each compound dilution. Include wells with assay buffer and DMSO as negative and vehicle controls, respectively.
-
Add 10 µL of recombinant TMPRSS2 (final concentration, e.g., 1 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate (final concentration, e.g., 10 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at time zero and then kinetically every 5 minutes for 60 minutes at 37°C.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
SARS-CoV-2 Pseudovirus Neutralization Assay
This assay evaluates the ability of a compound to inhibit the entry of SARS-CoV-2 into host cells using a replication-defective pseudovirus system.[11][12][13][14]
Materials:
-
HEK293T cells
-
HEK293T-ACE2 cells (stably expressing human ACE2)
-
SARS-CoV-2 spike-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles carrying a reporter gene (e.g., luciferase or GFP)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (if using luciferase reporter)
-
Luminometer or fluorescence microscope
Procedure:
-
Seed HEK293T-ACE2 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.
-
Prepare serial dilutions of the test compounds in complete DMEM.
-
Pre-incubate the serially diluted compounds with the SARS-CoV-2 pseudovirus for 1 hour at 37°C.
-
Remove the culture medium from the HEK293T-ACE2 cells and infect with the compound-virus mixture.
-
Incubate the cells for 48-72 hours at 37°C.
-
If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions. If using a GFP reporter, visualize and quantify the GFP-positive cells using a fluorescence microscope.
-
Calculate the percentage of neutralization for each compound concentration relative to the virus-only control.
-
Plot the percentage of neutralization against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
Signaling Pathway of TMPRSS2-Mediated Viral Entry
Caption: TMPRSS2-mediated entry of SARS-CoV-2 and its inhibition by this compound analogues.
Experimental Workflow for TMPRSS2 Inhibition Assay
References
- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. pnas.org [pnas.org]
- 5. TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-Terminal Analogues of Camostat Retain TMPRSS2 Protease Inhibition: New Synthetic Directions for Antiviral Repurposing of Guanidinium-Based Drugs in Respiratory Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. C-Terminal Analogues of Camostat Retain TMPRSS2 Protease Inhibition: New Synthetic Directions for Antiviral Repurposing of Guanidinium-Based Drugs in Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genemedi.net [genemedi.net]
- 12. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Foy-251 (Nafamostat Mesylate): An In-Depth Technical Guide for Anticoagulation Research
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Foy-251, scientifically known as nafamostat mesylate, is a synthetic, broad-spectrum serine protease inhibitor.[1] Initially developed in Japan, it is recognized for its potent anticoagulant and anti-inflammatory properties.[2] Marketed under trade names such as Futhan and FUT-175, nafamostat mesylate has been clinically utilized, particularly in Japan and South Korea, as an anticoagulant during extracorporeal circulation procedures like hemodialysis and cardiopulmonary bypass.[2][3] Its rapid onset of action and remarkably short half-life of approximately 8 minutes make it a valuable agent in clinical settings where precise and regional anticoagulation is required, especially for patients with a high risk of bleeding.[3][4] Beyond its established use in anticoagulation, nafamostat is being investigated for a range of other therapeutic applications, including the treatment of acute pancreatitis, disseminated intravascular coagulation (DIC), and as a potential antiviral agent.[1][3] This guide provides a detailed technical overview of this compound, focusing on its core application in anticoagulation research.
Mechanism of Action: A Multi-Targeted Approach to Anticoagulation
This compound exerts its anticoagulant effect by inhibiting a wide array of serine proteases that are crucial components of the blood coagulation cascade.[5] Its primary mechanism involves acting as a slow tight-binding substrate, effectively trapping the target protease in a stable acyl-enzyme intermediate, which leads to the inhibition of the enzyme's activity.[1]
The coagulation cascade is a series of enzymatic reactions that result in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. This compound interferes with this process at multiple key points:
-
Inhibition of Thrombin (Factor IIa): Thrombin is a critical enzyme in the final steps of coagulation, responsible for converting fibrinogen to fibrin, the primary component of a blood clot. Nafamostat directly inhibits thrombin activity.[2][4]
-
Inhibition of Factor Xa: Factor Xa is a key enzyme at the convergence of the intrinsic and extrinsic pathways, responsible for the conversion of prothrombin to thrombin. This compound is a potent inhibitor of Factor Xa.[2][5]
-
Inhibition of the Intrinsic Pathway: this compound inhibits Factor XIIa, a key initiator of the intrinsic pathway.[4][6] It also demonstrates inhibitory activity against kallikrein, another component of the contact activation system.[6]
-
Inhibition of the Extrinsic Pathway: Research has shown that nafamostat can inhibit the Tissue Factor-Factor VIIa (TF-FVIIa) complex, which is the primary initiator of the extrinsic pathway.[7]
By targeting these multiple proteases, this compound effectively disrupts the amplification of the coagulation cascade, leading to a potent anticoagulant effect.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the coagulation cascade and the key points of inhibition by this compound.
Caption: Coagulation cascade and inhibitory targets of this compound.
Quantitative Data on Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound against various serine proteases involved in coagulation and fibrinolysis.
| Target Enzyme | Parameter | Value | Species | Reference |
| Tissue Factor-Factor VIIa Complex | IC50 | 1.5 x 10⁻⁷ M | Human | [7] |
| Tissue Factor-Factor VIIa Complex | Ki | 2.0 x 10⁻⁷ M | Human | [7] |
| Trypsin | Ki | 11.5 µM | Bovine | [8] |
| Trypsin | Ki* (overall inhibition) | 0.4 ± 0.14 nM | Bovine | [8] |
| Hepsin | IC50 | 0.005 µM | Human | [9] |
| HGFA | Ki | 0.025 µM | Unknown | [9] |
| HGFA | IC50 | 0.15 µM | Unknown | [9] |
Note: Data for direct inhibition of Thrombin, Factor Xa, and Factor XIIa by this compound in terms of IC50 and Ki values are not consistently reported in the readily available literature. The provided data for the TF-FVIIa complex indicates its potent inhibitory effect on the extrinsic pathway.
Experimental Protocols for In Vitro Anticoagulation Assays
The following are detailed methodologies for key in vitro assays to evaluate the anticoagulant properties of this compound.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.
Principle: The aPTT test measures the time it takes for a clot to form after the addition of a contact activator (e.g., silica, kaolin) and phospholipids to a plasma sample.
Materials:
-
Platelet-poor plasma (PPP) from healthy donors, anticoagulated with 3.2% sodium citrate.
-
This compound stock solution of known concentration.
-
aPTT reagent (containing a contact activator and phospholipids).
-
0.025 M Calcium Chloride (CaCl₂) solution.
-
Coagulometer or a water bath at 37°C and a stopwatch.
-
Plastic test tubes and pipettes.
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound in the PPP to achieve a range of final concentrations to be tested. Include a vehicle control (plasma with the solvent used for this compound).
-
Incubation: Pipette 100 µL of the plasma sample (with or without this compound) into a test tube. Add 100 µL of the aPTT reagent.
-
Incubate the mixture for 3-5 minutes at 37°C to allow for the activation of contact factors.
-
Initiation of Clotting: Add 100 µL of pre-warmed 0.025 M CaCl₂ to the mixture and simultaneously start the timer.
-
Clot Detection: Record the time in seconds for a fibrin clot to form. This can be done visually by tilting the tube or automatically by a coagulometer.
-
Data Analysis: Plot the clotting time (in seconds) against the concentration of this compound. A dose-dependent prolongation of the aPTT is expected.
Prothrombin Time (PT) Assay
This assay evaluates the extrinsic and common pathways of coagulation.
Principle: The PT test measures the time it takes for a clot to form after the addition of thromboplastin (a source of tissue factor and phospholipids) to a plasma sample.
Materials:
-
Platelet-poor plasma (PPP) from healthy donors, anticoagulated with 3.2% sodium citrate.
-
This compound stock solution.
-
PT reagent (thromboplastin).
-
Coagulometer or a water bath at 37°C and a stopwatch.
-
Plastic test tubes and pipettes.
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound in PPP. Include a vehicle control.
-
Incubation: Pipette 100 µL of the plasma sample into a test tube and incubate at 37°C for 1-2 minutes.
-
Initiation of Clotting: Add 200 µL of pre-warmed PT reagent to the plasma sample and start the timer.
-
Clot Detection: Record the time in seconds for a fibrin clot to form.
-
Data Analysis: Plot the clotting time against the this compound concentration. A prolongation of the PT would indicate inhibition of the extrinsic and/or common pathways.
Chromogenic Anti-Factor Xa Assay
This assay specifically measures the inhibition of Factor Xa activity.
Principle: A known amount of excess Factor Xa is added to a plasma sample containing the inhibitor. The residual, uninhibited Factor Xa then cleaves a chromogenic substrate, releasing a colored compound. The color intensity is inversely proportional to the inhibitor's activity.
Materials:
-
Platelet-poor plasma (PPP).
-
This compound stock solution.
-
Factor Xa reagent.
-
Chromogenic substrate specific for Factor Xa.
-
Reaction buffer.
-
Microplate reader capable of reading absorbance at 405 nm.
-
37°C incubator.
Procedure:
-
Sample and Reagent Preparation: Prepare serial dilutions of this compound in PPP. Prepare the Factor Xa and chromogenic substrate reagents according to the manufacturer's instructions.
-
Reaction Incubation: In a microplate well, add the plasma sample containing this compound.
-
Add a known excess of Factor Xa reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 2-5 minutes) to allow this compound to inhibit Factor Xa.
-
Chromogenic Reaction: Add the pre-warmed chromogenic substrate to each well to initiate the color development.
-
Measurement: After a further incubation period at 37°C, measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of a Factor Xa inhibitor. The concentration of active this compound can be determined by comparing the absorbance of the test samples to the standard curve. The results are often expressed as % inhibition of Factor Xa activity.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vitro anticoagulant activity of this compound.
Caption: Experimental workflow for this compound anticoagulation studies.
Conclusion
This compound (nafamostat mesylate) is a potent, multi-targeted anticoagulant with a well-defined mechanism of action as a serine protease inhibitor. Its ability to inhibit key enzymes in the intrinsic, extrinsic, and common pathways of the coagulation cascade underscores its efficacy. The short biological half-life of this compound is a significant clinical advantage, allowing for precise control over its anticoagulant effects and making it particularly suitable for applications requiring regional anticoagulation, such as in extracorporeal circuits. For researchers and drug development professionals, this compound serves as an important reference compound and a subject of ongoing investigation for various therapeutic indications beyond its established use. The experimental protocols outlined in this guide provide a solid foundation for the in vitro characterization of its anticoagulant properties, enabling further exploration of its therapeutic potential.
References
- 1. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of nafamostat mesilate on coagulation and fibrinolysis in hepatic resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nafamostat mesilate, a broad spectrum protease inhibitor, modulates platelet, neutrophil and contact activation in simulated extracorporeal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin [pubmed.ncbi.nlm.nih.gov]
- 6. Test of the month: The chromogenic antifactor Xa assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Xa Assays [practical-haemostasis.com]
- 8. Efficacy and safety of nafamostat mesilate anticoagulation in blood purification treatment of critically ill patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kallikrein directly interacts with and activates Factor IX, resulting in thrombin generation and fibrin formation independent of Factor XI - PMC [pmc.ncbi.nlm.nih.gov]
The Antiviral Potential of Nafamostat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafamostat, a broad-spectrum serine protease inhibitor, has emerged as a promising antiviral candidate with a multifaceted mechanism of action.[1] Primarily recognized for its potent inhibition of Transmembrane Protease Serine 2 (TMPRSS2), a host cell factor crucial for the entry of numerous viruses, Nafamostat demonstrates significant potential in combating viral infections.[2][3] This technical guide provides an in-depth analysis of the antiviral properties of Nafamostat, consolidating in vitro, in vivo, and clinical data. It details the experimental methodologies employed in key studies and presents quantitative data in a structured format to facilitate comparative analysis. Furthermore, this document visualizes the core mechanisms and experimental workflows through detailed diagrams to provide a comprehensive understanding of Nafamostat's antiviral potential for researchers and drug development professionals.
Core Mechanism of Antiviral Action
Nafamostat's principal antiviral activity stems from its inhibition of host cell serine proteases, particularly TMPRSS2.[2][3] Many viruses, including coronaviruses and influenza viruses, rely on TMPRSS2 to cleave and activate their surface glycoproteins, a critical step for viral fusion with the host cell membrane and subsequent entry.[4] By blocking TMPRSS2, Nafamostat effectively prevents this viral activation, thereby inhibiting infection at its earliest stage.[5] Beyond its direct antiviral action, Nafamostat also exhibits anti-inflammatory and anticoagulant properties, which may offer additional therapeutic benefits in the context of viral diseases that involve systemic inflammation and coagulopathy, such as severe COVID-19.[2]
In Vitro Antiviral Activity
A substantial body of in vitro research has demonstrated Nafamostat's potent and broad-spectrum antiviral effects. Studies have consistently shown its ability to inhibit the replication of various clinically relevant viruses in different cell culture models.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies, highlighting Nafamostat's efficacy against different viruses.
Table 1: Antiviral Activity of Nafamostat against Coronaviruses
| Virus | Cell Line | Assay Type | Endpoint | EC50 / IC50 | Reference(s) |
| SARS-CoV-2 | Calu-3 | Viral Infection | Viral RNA reduction | ~10 nM | [6][7][8] |
| Calu-3 | Cell Fusion (DSP) | Fusion inhibition | 1-10 nM | [5][6] | |
| VeroE6/TMPRSS2 | Viral Infection | CPE reduction | ~30 µM | [4] | |
| MERS-CoV | Calu-3 | Viral Infection | Viral entry inhibition | <1 nM | [9] |
| Calu-3 | Cell Fusion (DSP) | Fusion inhibition | Potent inhibition | [4] | |
| HCoV-229E | hSAEpCs | Viral Shedding | qPCR | Significant reduction at 10 µM | [10] |
| HCoV-NL63 | hSAEpCs | Viral Shedding | qPCR | Significant reduction at 10 µM | [10] |
Table 2: Antiviral Activity of Nafamostat against Influenza Virus
| Virus Strain | Cell Line | Assay Type | Endpoint | Efficacy | Reference(s) |
| Influenza A (H1N1)pdm09 | HTE | Viral Titer | Reduction of viral release | Significant reduction at 10 µg/ml | [11] |
| HNE | Viral Titer | Reduction of viral release | Significant reduction at 10 µg/ml | [11] | |
| Influenza A (H3N2) | HTE | Viral Titer | Reduction of viral release | Significant reduction | [11] |
| HNE | Viral Titer | Reduction of viral release | Significant reduction | [11] |
Key Experimental Protocols
This protocol is a synthesis of methodologies described in studies evaluating Nafamostat's efficacy against SARS-CoV-2.[6][12]
-
Cell Culture: Human lung epithelial Calu-3 cells are cultured in DMEM-F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and penicillin-streptomycin.
-
Drug Treatment: The medium is replaced with DMEM-F12 containing 0.2% Bovine Serum Albumin (BSA) and antibiotics. Nafamostat is added at various concentrations in a serial dilution. Control wells receive the vehicle (e.g., DMSO) without the drug.
-
Viral Infection: Cells are infected with a SARS-CoV-2 strain at a multiplicity of infection (MOI) of 0.1.
-
Incubation: The infected cells are incubated for a specified period (e.g., 48 or 72 hours).
-
Endpoint Measurement:
-
Antiviral Efficacy: Viral replication is quantified by measuring viral RNA in the cell supernatant using RT-qPCR or by assessing virus-induced cytopathic effect (CPE). For reporter viruses (e.g., expressing mCherry), fluorescence is measured. The half-maximal effective concentration (EC50) is calculated from the dose-response curve.[12]
-
Cytotoxicity: Cell viability in parallel mock-infected, drug-treated wells is measured using a CellTiter-Glo (CTG) assay to determine the half-maximal cytotoxic concentration (CC50).[12]
-
This protocol is based on the methodology used to identify Nafamostat as a potent inhibitor of MERS-CoV S protein-mediated membrane fusion.[9][13]
-
Cell Line Preparation:
-
Effector Cells: 293FT cells are engineered to stably express the MERS-CoV Spike (S) protein and one part of a split reporter system (e.g., DSP8-11, containing Renilla luciferase (RL) fragments 156-311).
-
Target Cells: 293FT cells are engineered to express the MERS-CoV receptor (CD26), TMPRSS2, and the other part of the split reporter (e.g., DSP1-7, containing RL fragments 1-155).
-
-
Co-culture and Drug Treatment: Effector and target cells are co-cultured in a 384-well plate in the presence of serially diluted Nafamostat or control compounds.
-
Fusion Event: If membrane fusion occurs, the two parts of the split reporter protein combine within the fused cells, reconstituting a functional Renilla luciferase enzyme.
-
Signal Quantification: After a defined incubation period, the luciferase activity is measured using a luminometer.
-
Data Analysis: A reduction in luminescence in the presence of Nafamostat indicates inhibition of S protein-mediated cell-cell fusion. The IC50 value is determined from the dose-response curve.
This protocol describes a biochemical assay to directly measure the inhibitory activity of Nafamostat against the TMPRSS2 enzyme.[1][14][15]
-
Assay Preparation: The assay is performed in a 384-well or 1536-well black plate.
-
Component Addition:
-
A fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC) is dispensed into the wells.
-
Nafamostat or other test compounds, dissolved in DMSO, are added.
-
Recombinant human TMPRSS2 protein diluted in an assay buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20) is added to initiate the reaction.
-
-
Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 1 hour).
-
Fluorescence Measurement: The cleavage of the fluorogenic substrate by TMPRSS2 releases a fluorescent signal (AMC), which is measured using a plate reader at an excitation of ~340 nm and an emission of ~440 nm.
-
Inhibition Calculation: The reduction in fluorescence in the presence of Nafamostat compared to a vehicle control indicates enzymatic inhibition. The IC50 value is calculated from the concentration-response data.
In Vivo Antiviral Efficacy
Preclinical studies in animal models have provided evidence for Nafamostat's antiviral efficacy in a living organism.
Quantitative Data Summary
Table 3: In Vivo Antiviral Activity of Nafamostat
| Virus | Animal Model | Treatment | Outcome | Reference(s) |
| SARS-CoV-2 | K18-hACE2 transgenic mice | 60 and 100 mg/kg MDB-601a-NM (modified Nafamostat) | Improved survival rates and weight loss compared to Nafamostat-treated group. No viral replication detected in brain tissue. | [16][17][18] |
| Ad5-hACE2 transduced mice | 20 mg/kg Nafamostat (intraperitoneal) | Reduced lung tissue virus titers. | [19] | |
| Influenza A (H1N1)pdm09 | Mice | 30 mg/kg/day Nafamostat (intraperitoneal) | Reduced viral titers in lung washes. | [11][20][21] |
Key Experimental Protocols
This protocol is a generalized representation of in vivo studies with Nafamostat.[16][19]
-
Animal Model: K18-hACE2 transgenic mice, which express human ACE2 and are susceptible to SARS-CoV-2 infection, are commonly used.
-
Drug Administration: Nafamostat (or a modified formulation) is administered to the mice, typically via subcutaneous or intraperitoneal injection, at specified doses and schedules.
-
Viral Challenge: Mice are intranasally inoculated with a defined dose of SARS-CoV-2.
-
Monitoring: Animals are monitored daily for weight loss and survival.
-
Endpoint Analysis: At a predetermined time post-infection, tissues (e.g., lungs, brain) are harvested to quantify viral load (via qPCR or plaque assay) and to assess tissue pathology through histopathological analysis.
Clinical Studies
The promising preclinical data for Nafamostat, particularly against SARS-CoV-2, prompted its evaluation in clinical trials for the treatment of COVID-19.
Summary of Clinical Trial Findings
Clinical trial results for Nafamostat in COVID-19 patients have been mixed, with some studies suggesting potential benefits in specific patient populations.
Table 4: Summary of Key Clinical Trials of Nafamostat for COVID-19
| Trial Identifier/Reference | Phase | Patient Population | Key Findings |
| NCT04623021 [22] | Phase II | Hospitalized patients with moderate to severe COVID-19 pneumonia | No significant difference in time to clinical improvement in the overall population. In a subgroup of high-risk patients (NEWS ≥7), Nafamostat showed a shorter median time to clinical improvement (11 vs 14 days) and a higher recovery rate. 28-day mortality was 1.9% for Nafamostat vs 8.0% for standard of care. |
| ASCOT (NEJM Evidence) [23] | Randomized Clinical Trial | Hospitalized, non-critically ill patients with COVID-19 | 93% posterior probability that Nafamostat reduced the odds of death or organ support. However, the trial stopped early and did not meet prespecified stopping criteria. |
| RACONA (J Clin Med) | Randomized, Double-Blind, Placebo-Controlled | Hospitalized COVID-19 patients | Showed a good safety profile. The study was underpowered to determine efficacy due to strict inclusion/exclusion criteria. |
| Meta-analysis (Multiple studies) | N/A | Hospitalized COVID-19 patients | No significant difference in mortality or disease progression. Increased risk of hyperkalemia was noted. |
Common Clinical Trial Methodology
Clinical trials evaluating Nafamostat for COVID-19 have generally followed a randomized controlled design.[22][24]
-
Study Design: Typically, these are open-label or double-blind, randomized, controlled trials.
-
Patient Population: Hospitalized adult patients with confirmed COVID-19 pneumonia of varying severity.
-
Intervention: The intervention group receives standard of care (SOC) plus Nafamostat mesylate, usually administered as a continuous intravenous infusion (e.g., 0.1 to 0.2 mg/kg/h).[24]
-
Control: The control group receives SOC alone.
-
Primary Outcome: A common primary outcome is the time to clinical improvement, often measured using a seven-category ordinal scale of clinical status.
-
Secondary Outcomes: These may include changes in the National Early Warning Score (NEWS), duration of hospitalization, mortality rate at a specific time point (e.g., 28 days), changes in viral load, and the incidence of adverse events.
Visualizations
Signaling Pathways and Mechanisms
Caption: Nafamostat inhibits viral entry by blocking TMPRSS2-mediated cleavage of the viral spike protein.
Experimental Workflows
Caption: Workflow for determining the in vitro antiviral efficacy (EC50) and cytotoxicity (CC50) of Nafamostat.
Logical Relationships
Caption: Logical progression of Nafamostat research from preclinical discovery to clinical development.
Conclusion
Nafamostat has demonstrated compelling antiviral activity against a range of respiratory viruses in preclinical models, primarily through the potent inhibition of the host protease TMPRSS2. Its efficacy in vitro, particularly against SARS-CoV-2 and MERS-CoV, is notable, with inhibitory concentrations being achievable in clinical settings. While in vivo studies support its antiviral potential, clinical trial results in COVID-19 patients have been inconclusive, though they suggest a potential benefit in high-risk populations. The main safety concern identified in clinical use is the risk of hyperkalemia. The comprehensive data presented in this guide underscores the therapeutic promise of Nafamostat as a host-targeted antiviral agent. Further research, potentially focusing on optimized delivery methods, combination therapies, and patient stratification, is warranted to fully elucidate its clinical utility in treating viral diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nafamostat is expected to prevent the transmission of new coronavirus infection (COVID-19) | EurekAlert! [eurekalert.org]
- 6. biorxiv.org [biorxiv.org]
- 7. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The anticoagulant nafamostat potently inhibits SARS-CoV-2 infection in vitro: an existing drug with multiple possible therapeutic effects | Semantic Scholar [semanticscholar.org]
- 9. Identification of Nafamostat as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broad antiviral and anti‐inflammatory efficacy of nafamostat against SARS‐CoV‐2 and seasonal coronaviruses in primary human bronchiolar epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The clinically used serine protease inhibitor nafamostat reduces influenza virus replication and cytokine production in human airway epithelial cells and viral replication in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nafamostat–Interferon-α Combination Suppresses SARS-CoV-2 Infection In Vitro and In Vivo by Cooperatively Targeting Host TMPRSS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the Antiviral Efficacy of Subcutaneous Nafamostat Formulated with Glycyrrhizic Acid against SARS-CoV-2 in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the Antiviral Efficacy of Subcutaneous Nafamostat Formulated with Glycyrrhizic Acid against SARS-CoV-2 in a Murine Model [mdpi.com]
- 18. Evaluation of the Antiviral Efficacy of Subcutaneous Nafamostat Formulated with Glycyrrhizic Acid against SARS-CoV-2 in… [ouci.dntb.gov.ua]
- 19. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The clinically used serine protease inhibitor nafamostat reduces influenza virus replication and cytokine production in human airway epithelial cells and viral replication in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Nafamostat in hospitalized patients with moderate to severe COVID-19 pneumonia: a randomised Phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Randomized Trial of Nafamostat for Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scienceopen.com [scienceopen.com]
Foy-251 (Nafamostat Mesylate) in Pancreatitis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of Foy-251 (nafamostat mesylate), a broad-spectrum serine protease inhibitor, in preclinical research models of pancreatitis. It covers its mechanism of action, detailed experimental protocols, and a summary of key quantitative findings, offering a comprehensive resource for scientists investigating novel therapeutics for this inflammatory disease.
Mechanism of Action
This compound, also known as nafamostat mesylate, is a synthetic serine protease inhibitor.[1][2] Its primary mechanism in the context of acute pancreatitis is the inhibition of various proteases involved in the inflammatory cascade.[1] In pancreatitis, the premature activation of digestive enzymes, such as trypsin, within pancreatic acinar cells is a critical initiating event.[1] This leads to autodigestion of the pancreas and a robust inflammatory response.
This compound mitigates this by inhibiting key proteases, including trypsin and kallikrein, thereby reducing the activation of downstream inflammatory pathways.[1][3] Research has shown that its therapeutic effects are mediated through the suppression of signaling cascades involving p38 mitogen-activated protein kinase (MAPK) and the NLRP3 inflammasome.[2][4][5] By inhibiting these pathways, this compound reduces pancreatic inflammation, cellular injury, and the systemic complications associated with severe pancreatitis.[2][6]
Signaling Pathways Influenced by this compound in Acute Pancreatitis
The following diagram illustrates the key signaling pathways modulated by this compound in the setting of acute pancreatitis. Pancreatic injury triggers the activation of NF-κB and p38 MAPK pathways, leading to the production of inflammatory cytokines and the activation of the NLRP3 inflammasome. This compound acts to inhibit these processes, reducing inflammation and cellular damage.
Experimental Protocols in Animal Models
This compound has been evaluated in various rodent models of acute pancreatitis, primarily those induced by cerulein or sodium taurocholate. These models recapitulate different aspects of the human disease, from mild edematous to severe necrotizing pancreatitis.
Cerulein-Induced Pancreatitis Model (Mouse)
This model induces a mild, edematous form of acute pancreatitis through hyperstimulation of pancreatic acinar cells with the cholecystokinin analog, cerulein.
Methodology:
-
Animal Model: Male mice are typically used.
-
Induction: Pancreatitis is induced by intraperitoneal (i.p.) injections of cerulein.[4][5]
-
This compound Administration: this compound is administered intravenously (i.v.). The timing of administration is a critical variable, with studies often comparing pretreatment (before cerulein injection) to post-treatment.[4][5]
-
Outcome Measures:
-
Biochemical Analysis: Serum levels of amylase and lipase are measured at specified time points post-induction.[4][5]
-
Histological Examination: The pancreas is harvested, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess for edema, inflammatory cell infiltration, and acinar cell necrosis.
-
Inflammatory Markers: Pancreatic tissue is analyzed for markers of inflammation, such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and the expression of inflammatory cytokines.[4][5]
-
Signaling Pathway Analysis: Western blotting or other immunoassays are used to measure the activation (e.g., phosphorylation) of key signaling proteins like p38 MAPK.[4][5]
-
The following diagram outlines the typical experimental workflow for the cerulein-induced pancreatitis model.
Taurocholate-Induced Pancreatitis Model (Rat)
This model induces a more severe, necrotizing pancreatitis by the retrograde infusion of sodium taurocholate into the pancreatic duct, mimicking gallstone-induced pancreatitis.
Methodology:
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used.
-
Induction: Following a laparotomy, the biliopancreatic duct is cannulated, and a solution of sodium taurocholate is infused in a retrograde manner.[7]
-
This compound Administration: this compound is typically administered as a continuous intravenous (i.v.) infusion starting shortly after the induction of pancreatitis.[7] Dosages are varied to assess dose-dependent effects.
-
Outcome Measures:
-
Survival Analysis: Mortality is monitored over a period of several days to weeks.[8]
-
Biochemical Analysis: Serum amylase, lipase, and phospholipase A2 (PLA2) are measured.[7]
-
Histological Assessment: The pancreas is examined for the extent of necrosis, hemorrhage, and inflammation.
-
Systemic Complications: The development of systemic complications, such as pulmonary distress, is often assessed.[7]
-
Bacterial Translocation: In some studies, the presence of bacterial infection in necrotic pancreatic tissue and ascites is evaluated.[8]
-
Quantitative Data Summary
The efficacy of this compound in preclinical models of pancreatitis has been quantified through various biochemical and histological endpoints. The tables below summarize key findings from representative studies.
Effects of this compound in Cerulein-Induced Pancreatitis (Mouse)
| Parameter | Control (Pancreatitis) | This compound Pretreatment | This compound Post-treatment | Reference |
| Serum Amylase | Significantly Elevated | Prevented Elevation | No Significant Effect | [4][5] |
| Serum Lipase | Significantly Elevated | Prevented Elevation | No Significant Effect | [4][5] |
| Pancreatic MPO | Markedly Increased | Suppressed Increase | Partially Suppressed | [4][5] |
| p-p38 MAPK | Prominent Expression | Suppressed Activation | Not Reported | [4][5] |
| Histology | Edema, Inflammation | Development Prevented | Partial Suppression | [4][5] |
Effects of this compound in Taurocholate-Induced Pancreatitis (Rat)
| Parameter | Control (Pancreatitis) | This compound (5 µg/kg/h) | This compound (10-25 µg/kg/h) | Reference |
| Mortality | 55% | 25% | 0% | [7] |
| Serum Amylase | Elevated | Milder Increase | Milder Increase | [7] |
| Serum Lipase | Elevated | Milder Increase | Milder Increase | [7] |
| Serum PLA2 | Elevated | Milder Increase | Milder Increase | [7] |
| Histology | Severe AP | Milder Evidence of AP | Milder Evidence of AP | [7] |
| Parameter | Untreated | This compound (1 mg/kg) | This compound + Imipenem | Reference |
| 2-Week Survival | 0% | 17% | 42% (p < 0.05) | [8] |
Conclusion
This compound (nafamostat mesylate) has demonstrated significant protective effects in various preclinical models of acute pancreatitis. Its ability to inhibit key serine proteases and modulate critical inflammatory signaling pathways, such as p38 MAPK and the NLRP3 inflammasome, underscores its therapeutic potential. The data consistently show that early administration of this compound can reduce biochemical markers of pancreatic injury, decrease inflammation and necrosis, and improve survival rates in severe models. This technical guide provides researchers with a foundational understanding of this compound's mechanism and practical details for its application in experimental settings, facilitating further investigation into its role in treating acute pancreatitis.
References
- 1. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 2. Nafamostat mesilate prevented caerulein-induced pancreatic injury by targeting HDAC6-mediated NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. pure.dongguk.edu [pure.dongguk.edu]
- 6. Nafamostat mesylate attenuates the pathophysiologic sequelae of neurovascular ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nafamostat mesilate on the course of acute pancreatitis. Protective effect on peritoneal permeability and relation with supervening pulmonary distress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term effects of nafamostat and imipenem on experimental acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Targets of Nafamostat in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafamostat mesylate (brand name: Futhan) is a synthetic serine protease inhibitor that has been clinically used for treating conditions such as acute pancreatitis and disseminated intravascular coagulation (DIC).[1][2] Its primary mechanism involves the broad-spectrum inhibition of various proteases, including thrombin, plasmin, trypsin, and factors within the coagulation cascade.[2][3] Recently, a growing body of preclinical and clinical research has illuminated the potent anticancer activities of Nafamostat, suggesting its potential as a repurposed therapeutic agent in oncology.[4][5] Studies have demonstrated its efficacy in attenuating malignant progression in a variety of cancers, including pancreatic, colorectal, breast, and gastric cancers, both as a monotherapy and in combination with existing chemotherapeutic agents.[1][2]
This technical guide provides an in-depth overview of the known molecular targets of Nafamostat in cancer cells. It details the key signaling pathways modulated by the drug, summarizes quantitative efficacy data, and provides methodologies for key experimental procedures cited in the literature.
Primary Mechanism: Broad-Spectrum Serine Protease Inhibition
Nafamostat's fundamental mechanism of action is the inhibition of serine proteases. These enzymes play critical roles not only in coagulation but also in the tumor microenvironment, contributing to invasion, metastasis, and angiogenesis.[6][7]
Key Protease Targets Inhibited by Nafamostat:
-
Thrombin
-
Plasmin
-
Trypsin
-
Kallikrein
-
Complement System Proteases (C1r, C1s)[3]
The inhibition of these proteases interferes with the proteolytic cascades that cancer cells often exploit for processes like extracellular matrix degradation, a crucial step for invasion and metastasis.[5][6]
Key Signaling Pathways and Molecular Targets in Cancer
Nafamostat exerts its anticancer effects by modulating several critical intracellular signaling pathways that govern cell proliferation, survival, apoptosis, and metastasis.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers and contributes to chemoresistance.[9][10] Nafamostat is a potent inhibitor of the canonical NF-κB pathway.[1][2]
Mechanism of Inhibition: Nafamostat prevents the activation of the IKK complex, thereby blocking the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][10][11] This action keeps the NF-κB dimer (p65/p50) sequestered in the cytoplasm, preventing its nuclear translocation and the transcription of downstream target genes involved in survival and proliferation, such as VEGF, MMP-9, and ICAM-1.[1][2] This inhibitory effect has been observed in pancreatic, colorectal, gastric, and hepatocellular carcinoma cells.[2][10]
References
- 1. Frontiers | The Molecular Aspect of Antitumor Effects of Protease Inhibitor Nafamostat Mesylate and Its Role in Potential Clinical Applications [frontiersin.org]
- 2. The Molecular Aspect of Antitumor Effects of Protease Inhibitor Nafamostat Mesylate and Its Role in Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Multifaceted anticancer activity of nafamostat mesylate in human fibrosarcoma: first evidence of mitochondrial apoptosis and suppressed MMP-2/-9 mRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of nafamostat mesilate on metastasis into the livers of mice and on invasion of the extracellular matrix by cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nafamostat mesylate prevents metastasis and dissemination of neuroblastoma through vascular endothelial growth factor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RAndomized Clinical Trial Of NAfamostat Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II trial of nafamostat mesilate/gemcitabin/S-1 for unresectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the NF-κB pathway by nafamostat mesilate suppresses colorectal cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Early-Stage Research on Foy-251: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foy-251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the pharmacologically active metabolite of the prodrug camostat mesylate.[1][2][3] Camostat mesylate is a serine protease inhibitor that has been clinically used for the treatment of chronic pancreatitis and postoperative reflux esophagitis.[4][5] The rapid conversion of camostat mesylate to this compound in the bloodstream is a key feature of its pharmacokinetic profile.[1][2][6] Early-stage research on this compound has largely focused on its potent inhibitory activity against transmembrane protease, serine 2 (TMPRSS2), a crucial host cell factor for the entry of various viruses, including SARS-CoV-2.[1][7][8][9] This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound.
Mechanism of Action
This compound is a competitive, reversible covalent inhibitor of TMPRSS2 and other analogous serine proteases.[1] The inhibition mechanism involves a two-stage process:
-
Reversible Non-Covalent Binding: this compound initially binds to the active site of the enzyme in a reversible, non-covalent manner.[1]
-
Covalent Binding: Subsequently, this compound forms a covalent bond with the serine-441 residue within the active site of TMPRSS2, leading to the inhibition of its proteolytic activity.[1]
This covalent complex is relatively stable but can be reversed, with the release of an inactive metabolite, 4-guanidinobenzoic acid (GBA).[2][6] The half-life of the enzyme-drug covalent complex has been estimated to be approximately 14 hours for the homologous enteropeptidase.[1][6] By inhibiting TMPRSS2, this compound effectively blocks the priming of the viral spike (S) protein, which is a necessary step for the fusion of the viral and host cell membranes and subsequent viral entry.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage research on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line / Assay Condition | Reference |
| IC₅₀ | 33.3 nM | Recombinant TMPRSS2 biochemical assay | [4] |
| IC₅₀ | ~4.3 nM | Biochemical assay | [3][10] |
| EC₅₀ | 178 nM | SARS-CoV-2 infection in Calu-3 lung cells | [1][3] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Volume of Distribution | 22.4 L | Human | [2] |
| Mean Terminal Half-life | ~1 hour | Human | [4][5] |
| Bioavailability (of Camostat) | ~5% | Human | [2] |
Table 3: Pharmacodynamic Model Parameters for TMPRSS2 Inhibition by this compound
| Parameter | Description | Reference |
| Kᵢ | Reversible binding affinity | [1] |
| k_cat | Covalent binding rate | [1] |
| k_syn | TMPRSS2 synthesis rate | [1][6] |
| k_deg | TMPRSS2 degradation rate | [1][6] |
| k_dis | Drug-enzyme complex dissociation rate | [1][6] |
Experimental Protocols
Recombinant TMPRSS2 Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of TMPRSS2.
Methodology:
-
Reagents and Materials:
-
Recombinant human TMPRSS2 enzyme.
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).
-
This compound (or other test inhibitors) dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20).
-
1536-well black plates.
-
Acoustic dispenser (e.g., ECHO 655) and liquid handler (e.g., BioRAPTR).
-
Plate reader with fluorescence detection capabilities (e.g., PHERAstar, Ex: 340 nm, Em: 440 nm).
-
-
Procedure:
-
Dispense 20 nL of the fluorogenic peptide substrate into the wells of a 1536-well plate using an acoustic dispenser.
-
Dispense 20 nL of this compound at various concentrations (or DMSO as a vehicle control) into the wells.
-
Initiate the enzymatic reaction by dispensing 150 nL of recombinant TMPRSS2 in assay buffer into each well, bringing the total reaction volume to 5 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Normalize the raw fluorescence data relative to a positive control (no enzyme, 0% activity) and a negative control (DMSO only, 100% activity).
-
Plot the concentration-response data for this compound.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic model.[4]
-
SARS-CoV-2 Pseudovirus Entry Assay (Cell-Based Assay)
This assay evaluates the ability of this compound to inhibit the entry of SARS-CoV-2 into host cells.
Methodology:
-
Reagents and Materials:
-
Host cell line expressing human ACE2 (e.g., HEK293-ACE2 or Calu-3).
-
SARS-CoV-2 pseudotyped particles (PPs) packaging a reporter gene (e.g., luciferase).
-
Bald PPs (lacking spike protein) as a negative control.
-
This compound dissolved in a suitable solvent.
-
Cell culture medium and reagents.
-
Luciferase assay substrate.
-
Luminometer.
-
-
Procedure:
-
Seed the host cells in 96-well or 384-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a specified period (e.g., 2 hours).
-
Inoculate the cells with SARS-CoV-2 PPs.
-
Incubate for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of viral entry.
-
Normalize the data to the vehicle-treated control.
-
Plot the dose-response curve and calculate the EC₅₀ value, representing the concentration of this compound that inhibits viral entry by 50%.
-
Visualizations
Signaling Pathway of SARS-CoV-2 Entry and Inhibition by this compound
Caption: SARS-CoV-2 entry pathway and the inhibitory action of this compound on TMPRSS2.
Experimental Workflow for TMPRSS2 Inhibition Assay
Caption: Workflow for the in vitro TMPRSS2 biochemical inhibition assay.
Logical Relationship of Camostat Mesylate and its Metabolites
Caption: Metabolic pathway of Camostat Mesylate to its active and inactive forms.
References
- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for the Use of Nafamostat in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Nafamostat mesylate, a synthetic serine protease inhibitor, in a variety of cell culture-based experiments. The protocols detailed below are designed to be adaptable for research in virology, oncology, and inflammation.
Introduction to Nafamostat
Nafamostat mesylate is a potent, broad-spectrum serine protease inhibitor.[1][2][3] It is clinically used in some countries as an anticoagulant and for the treatment of acute pancreatitis.[2][3] In the context of cell culture experiments, Nafamostat has gained significant attention for its ability to inhibit viral entry, particularly for coronaviruses like MERS-CoV and SARS-CoV-2, by targeting the host cell protease TMPRSS2.[4][5][6][7] Beyond its antiviral properties, Nafamostat has demonstrated anticancer effects by inducing apoptosis and inhibiting cell migration, as well as exhibiting anti-inflammatory activities.[8][9][10]
Mechanism of Action: Nafamostat functions as a slow tight-binding substrate, effectively trapping the target serine protease in an acyl-enzyme intermediate form, which leads to the inhibition of its activity.[2] Its primary target in viral research is the transmembrane protease, serine 2 (TMPRSS2), which is crucial for the proteolytic processing of viral spike proteins, a necessary step for membrane fusion and viral entry into host cells.[4][5][6] It can also inhibit other serine proteases involved in the coagulation cascade, such as thrombin and Factor Xa.[3] In cancer research, it has been shown to modulate signaling pathways like NF-κB and induce mitochondrial apoptosis.[8][9]
Quantitative Data Summary
The following tables summarize the effective concentrations of Nafamostat in various in vitro studies.
Table 1: Antiviral Activity of Nafamostat against SARS-CoV-2
| Cell Line | Assay Type | Parameter | Value | Reference |
| Calu-3 | Viral Infection (CPE) | EC50 (pretreatment) | 6.8–11.5 nM | [4][5] |
| Calu-3 | Viral Infection (CPE) | EC50 (no pretreatment) | 3.16 µM | [4][5] |
| VeroE6/TMPRSS2 | Viral Infection (CPE) | EC50 (pretreatment) | 31.6 µM | [4][5] |
| VeroE6/TMPRSS2 | Viral Infection (CPE) | EC50 (no pretreatment) | >100 µM | [4][5] |
| Calu-3 | Viral Infection | IC50 | 2.2 nM | [11] |
| Calu-3 2B4 | Viral RNA reduction | IC50 | 2.2 nM | [12] |
| Calu-3 | CPE Inhibition | EC50 | ~10 nM | [6] |
Table 2: Enzyme Inhibition and Anticancer Activity of Nafamostat
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| Recombinant TMPRSS2 | Biochemical Assay | IC50 | 0.27 nM | [13] |
| HT1080 (Fibrosarcoma) | Cell Viability (MTT) | IC50 (48h) | ~250-500 µM | [9] |
| Pancreatic Cancer Cells | NF-κB Activity | Inhibition | Dose-dependent | [1] |
Experimental Protocols
Preparation of Nafamostat Stock Solution
Materials:
-
Nafamostat mesylate powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Protocol:
-
Reconstitution: Dissolve Nafamostat mesylate powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Sonication may be recommended to aid dissolution.[10]
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C or -80°C for long-term use.[10]
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol for SARS-CoV-2 Inhibition Assay in Calu-3 Cells
This protocol is based on methodologies described in studies investigating the antiviral effects of Nafamostat.[4][5][14]
Materials:
-
Calu-3 cells
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
SARS-CoV-2 viral stock
-
Nafamostat working solutions
-
96-well cell culture plates
-
Reagents for quantifying viral cytopathic effect (CPE) or viral RNA (e.g., crystal violet staining or qRT-PCR)
Protocol:
-
Cell Seeding: Seed Calu-3 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Pretreatment (Optional but Recommended):
-
One hour prior to infection, remove the culture medium and add fresh medium containing serial dilutions of Nafamostat (e.g., from 1 nM to 100 µM).[5]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Nafamostat concentration).
-
-
Infection:
-
Post-infection Treatment:
-
Remove the virus-containing medium.
-
Add fresh culture medium containing the same concentrations of Nafamostat as in the pretreatment step.[5]
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3 to 5 days.[4][5]
-
Quantification of Viral Inhibition:
-
CPE Assay: Visually inspect the cells for cytopathic effects. The effective concentration 50 (EC50) can be determined based on the concentration of Nafamostat that inhibits 50% of the viral CPE.[4][5]
-
qRT-PCR: Harvest cellular RNA and perform quantitative reverse transcription PCR to measure the levels of viral RNA.
-
Plaque Assay: Collect the supernatant to measure the titer of progeny virions.
-
Protocol for Cell Viability (MTT) Assay
This protocol is adapted from a study on the anticancer effects of Nafamostat.[9]
Materials:
-
HT1080 cells (or other cancer cell lines)
-
Complete cell culture medium
-
Nafamostat working solutions
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of Nafamostat (e.g., 1 µM to 500 µM). Include a vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Crystal Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. Nafamostat - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nafamostat mesylate attenuates the pathophysiologic sequelae of neurovascular ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multifaceted anticancer activity of nafamostat mesylate in human fibrosarcoma: first evidence of mitochondrial apoptosis and suppressed MMP-2/-9 mRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nafamostat | Serine protease inhibitor | Anticancer | TargetMol [targetmol.com]
- 11. Nafamostat Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Foy-251 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Foy-251 (also known as GBPA or 4-(4-guanidinobenzoyloxy)phenylacetic acid) in preclinical animal studies. This compound is the pharmacologically active metabolite of the serine protease inhibitor, Camostat mesylate. Due to the rapid in vivo conversion, administration of Camostat mesylate is the established method for achieving systemic exposure to this compound. These guidelines cover mechanism of action, recommended dosage from published studies, pharmacokinetic data, and detailed experimental protocols for efficacy and safety evaluation in rodent models.
Introduction and Mechanism of Action
Camostat mesylate is a prodrug that undergoes rapid conversion to its active metabolite, this compound, upon entering the bloodstream.[1] this compound is a potent inhibitor of serine proteases, with significant activity against Transmembrane Protease, Serine 2 (TMPRSS2).[2] This inhibition is critical for blocking the entry of certain viruses, such as SARS-CoV and SARS-CoV-2, into host cells, as these viruses rely on TMPRSS2 to process their spike proteins for activation.[1][2][3]
The inhibitory action of this compound on TMPRSS2 is a two-stage process:
-
Reversible Binding: this compound initially binds non-covalently to the active site of the enzyme.[1][4][5]
-
Covalent Binding: Subsequently, this compound forms a covalent bond with the serine residue within the enzyme's active site, leading to prolonged inhibition.[1]
This compound is eventually metabolized to the inactive compound 4-guanidinobenzoic acid (GBA).[6] Because this compound is the primary driver of TMPRSS2 inhibition in vivo, pharmacokinetic and pharmacodynamic studies focus on this active metabolite.[4]
Metabolic Pathway of Camostat Mesylate
Caption: Metabolic conversion of Camostat mesylate to active this compound and inactive GBA.
Mechanism of TMPRSS2 Inhibition
Caption: Two-stage reversible covalent inhibition of TMPRSS2 by this compound.
Data Presentation: Dosages and Pharmacokinetics
Quantitative data from animal studies are summarized below. Dosages are provided for the parent compound, Camostat mesylate.
Table 1: Camostat Mesylate Dosage in Rodent Efficacy & PK Studies
| Animal Model | Purpose | Route of Administration | Dosage | Key Finding | Reference |
| Rat | Pharmacokinetics | Oral | 100 mg/kg | This compound and GBA detected in plasma and bile. | [7] |
| Rat | Pharmacokinetics | IV Infusion | 5 mg/kg/h | This compound and GBA detected in plasma and bile. | [7] |
| Mouse | Efficacy (SARS-CoV) | Not Specified | 30 mg/kg (twice daily) | Reduced mortality by 60% after viral challenge. | [3] |
Table 2: Pharmacokinetic Parameters of Camostat Metabolites in Rats
| Compound | Parameter | Value | Notes | Reference |
| Camostat mesylate | Hepatic Elimination (in perfused liver) | 33.8% | Molar degradation rate to this compound was 25.1%. | [7] |
| This compound | Hepatic Extraction Rate | 10.3% | Low extraction leads to high plasma concentrations. | [7] |
| GBA | Hepatic Extraction Rate | 2.4% | [7] | |
| This compound (GBPA) | Half-life (after IV infusion) | ~ 1 hour | Metabolized to the inactive GBA. | [3] |
Experimental Protocols
The following are representative protocols for conducting animal studies with Camostat mesylate to investigate the effects of this compound. These protocols should be adapted to specific research questions and institutional guidelines (IACUC).
Protocol 1: Pharmacokinetic (PK) Study in Rats
Objective: To determine the plasma concentration profile of this compound and GBA following oral or intravenous administration of Camostat mesylate.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Camostat mesylate
-
Vehicle for dosing (e.g., sterile water, saline)
-
Dosing gavage needles (for oral) or infusion pump/catheters (for IV)
-
Blood collection supplies (e.g., K2-EDTA tubes, capillaries)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment (LC-MS/MS) for bioanalysis
Methodology:
-
Animal Acclimation: Acclimate animals for at least one week prior to the study.
-
Dosing Preparation: Prepare a fresh solution or suspension of Camostat mesylate in the chosen vehicle at the desired concentration (e.g., for a 100 mg/kg oral dose).
-
Administration:
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points. A typical schedule might be:
-
Pre-dose (0 min)
-
Post-dose: 5, 15, 30, 60, 90, 120, 240, and 480 minutes.
-
-
Plasma Preparation: Immediately place blood samples into K2-EDTA tubes, mix gently, and centrifuge at 4°C to separate plasma.
-
Sample Storage: Transfer the resulting plasma to labeled cryovials and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of this compound and GBA in plasma samples using a validated LC-MS/MS method. Note that Camostat mesylate itself is typically not detectable in plasma due to its rapid conversion.[4]
-
Data Analysis: Plot plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Protocol 2: In Vivo Efficacy Study in a Mouse Viral Challenge Model
Objective: To evaluate the efficacy of Camostat mesylate (and its active metabolite this compound) in reducing disease severity or mortality in a lethal viral challenge model (e.g., SARS-CoV).
Materials:
-
Susceptible mouse strain (e.g., transgenic K18-hACE2 mice for SARS-CoV-2 studies)
-
Appropriate BSL-3 or BSL-4 containment facility
-
Virus stock of known titer
-
Camostat mesylate
-
Vehicle for dosing
-
Dosing supplies
-
Personal Protective Equipment (PPE)
Methodology:
-
Study Groups: Divide animals into at least two groups: Vehicle Control and Camostat Treatment (e.g., 30 mg/kg).
-
Dosing Regimen: Begin administration of Camostat mesylate or vehicle. A published effective regimen is 30 mg/kg administered twice daily.[3] The timing relative to viral challenge (prophylactic vs. therapeutic) must be clearly defined.
-
Viral Challenge: Under appropriate biosafety containment, infect mice with a lethal dose of the virus via the relevant route (e.g., intranasal inoculation).
-
Monitoring: Monitor animals daily for a defined period (e.g., 14 days) for:
-
Mortality: Record the number of survivors daily.
-
Morbidity: Score clinical signs of disease (e.g., weight loss, ruffled fur, lethargy).
-
Body Weight: Measure and record the weight of each animal daily.
-
-
Endpoint: The primary endpoint is typically survival. Secondary endpoints can include reduction in weight loss, lower clinical scores, or viral load in target tissues (e.g., lungs) at specific time points, determined by RT-PCR.
-
Data Analysis: Compare survival curves between the treatment and control groups using a Kaplan-Meier analysis. Analyze body weight and clinical score data using appropriate statistical tests (e.g., ANOVA, t-test).
Experimental Workflow for Efficacy Study
Caption: High-level workflow for a typical in vivo viral challenge efficacy study.
Protocol 3: General Toxicology Assessment in Rodents
Objective: To assess the safety and tolerability of Camostat mesylate at various dose levels. Non-GLP toxicology studies are crucial before advancing to more complex trials.[8]
Materials:
-
Mice or rats
-
Camostat mesylate
-
Vehicle
-
Dosing supplies
-
Blood collection supplies for clinical pathology
-
Tissue collection supplies for histopathology
Methodology:
-
Dose-Range Finding: Conduct a preliminary study to identify a range of doses, including a maximum tolerated dose (MTD). This may involve single-dose administrations at escalating levels.
-
Repeat-Dose Study:
-
Groups: Establish multiple dose groups (e.g., low, mid, high) and a vehicle control group.
-
Administration: Administer Camostat mesylate daily for a set duration (e.g., 7 or 14 days) via the intended clinical route.
-
-
Clinical Observations: Perform daily observations for signs of toxicity. A modified Irwin's test can be used to systematically assess CNS, neuromuscular, and autonomic functions.[8]
-
Body Weight and Food Consumption: Measure and record daily.
-
Terminal Procedures: At the end of the study, collect blood for:
-
Hematology: Complete blood counts (CBC).
-
Clinical Chemistry: Panels to assess liver and kidney function.
-
-
Necropsy and Histopathology:
-
Perform a full necropsy, observing for any gross abnormalities.
-
Collect major organs and tissues, weigh them, and preserve them in formalin for histopathological examination by a qualified pathologist.
-
-
Data Analysis: Compare all parameters between treated and control groups to identify any dose-dependent toxicities. A phase I trial starting dose is often determined as one-tenth of the mouse MTD.[9]
References
- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.au.dk [pure.au.dk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Hepatic and pancreatic metabolism and biliary excretion of the protease inhibitor camostat mesilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicology | MuriGenics [murigenics.com]
- 9. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Foy-251 Stock Solutions for In Vitro Research
Application Note
Introduction
Foy-251, also known as GBPA (Guanidinobenzoyloxy-phenylacetic acid), is the active metabolite of the serine protease inhibitor Camostat mesylate.[1][2] It is a potent inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a key enzyme involved in the entry of various viruses, including SARS-CoV-2, into host cells.[1][3][4] Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible experimental results in virological and cell biology research. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in a research setting.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C16H15N3O4 • CH3SO3H | [1] |
| Formula Weight | 409.4 g/mol | [1] |
| CAS Number | 71079-09-9 | [1] |
| Appearance | Solid | [1][5] |
| Purity | ≥98% | [1] |
Table 1: Physicochemical Properties of this compound
The solubility of this compound in commonly used laboratory solvents is detailed below. It is important to note that hygroscopic DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended.[5]
| Solvent | Solubility | Notes | Source |
| DMSO | 20 mg/mL (48.85 mM) | Ultrasonic treatment and adjustment to pH 5 with HCl may be required. | [5][6] |
| DMSO | 3 mg/mL | No special conditions mentioned. | [1] |
| DMF | 2 mg/mL | No special conditions mentioned. | [1] |
Table 2: Solubility of this compound
Experimental Protocols
Materials
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), anhydrous/newly opened
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
-
Sterile, disposable serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol provides instructions for preparing a 10 mM stock solution, a commonly used concentration for in vitro assays. Adjustments can be made based on specific experimental needs.
-
Pre-weighing Preparation: Before handling this compound, ensure all necessary equipment is clean and readily accessible. Wear appropriate PPE.
-
Weighing this compound: Carefully weigh out the required amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need 4.094 mg of this compound (Formula Weight: 409.4 g/mol ).
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (409.4 g/mol ) * (1000 mg/g) * 1 mL = 4.094 mg
-
-
Solubilization:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For 4.094 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes to aid in dissolution.
-
-
Ensuring Complete Dissolution (Optional but Recommended):
-
If the this compound does not completely dissolve with vortexing, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5] Ensure the tubes are tightly sealed to prevent moisture absorption.[5]
-
-
Working Solution Preparation:
-
When ready to use, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your cell culture medium or experimental buffer. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Visualization
Signaling Pathway Diagram
The following diagram illustrates the mechanism of this compound in inhibiting viral entry into a host cell. This compound acts as an inhibitor of the transmembrane serine protease 2 (TMPRSS2). TMPRSS2 is responsible for cleaving the spike protein of certain viruses, a necessary step for viral fusion with the host cell membrane. By inhibiting TMPRSS2, this compound prevents this cleavage and subsequent viral entry.
Caption: Mechanism of this compound in blocking viral entry via TMPRSS2 inhibition.
Experimental Workflow Diagram
This diagram outlines the key steps for preparing this compound stock solutions as described in the protocol.
Caption: Workflow for the preparation of this compound stock solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FOY 251 - Immunomart [immunomart.com]
Application Notes and Protocols: Nafamostat Administration in Mouse Models of Pancreatitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Nafamostat, a synthetic serine protease inhibitor, in established mouse models of acute pancreatitis. The included information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of Nafamostat and other agents in the context of pancreatitis.
Introduction
Acute pancreatitis is a serious inflammatory condition of the pancreas with limited therapeutic options. The pathogenesis involves the premature activation of digestive enzymes within acinar cells, leading to autodigestion, inflammation, and tissue damage.[1] Nafamostat mesilate has demonstrated protective effects in experimental models of pancreatitis by inhibiting various serine proteases, including trypsin, which plays a critical role in the inflammatory cascade.[1] This document outlines protocols for two widely used mouse models of acute pancreatitis—cerulein-induced and L-arginine-induced—and the administration of Nafamostat within these models.
Mechanism of Action of Nafamostat in Pancreatitis
Nafamostat is a broad-spectrum serine protease inhibitor. Its therapeutic effect in pancreatitis is attributed to the inhibition of key enzymes in the coagulation and inflammatory cascades, such as trypsin, thrombin, and plasmin. By blocking the activation of trypsinogen to trypsin, Nafamostat can mitigate the initial trigger of the inflammatory response in pancreatitis.[2]
Recent studies have elucidated more specific molecular mechanisms. Nafamostat has been shown to suppress the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the inflammatory process.[1] Furthermore, Nafamostat can inhibit the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome by interacting with and inhibiting histone deacetylase 6 (HDAC6).[2] This action blocks the transcriptional priming of the NLRP3 inflammasome driven by NF-κB and impedes the intracellular transport of NLRP3, ultimately reducing the production of pro-inflammatory cytokines like IL-1β and IL-18.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of Nafamostat administration in mouse and rat models of pancreatitis based on available literature.
Table 1: Effects of Nafamostat on Biochemical Markers in Cerulein-Induced Pancreatitis
| Animal Model | Nafamostat Dosage | Administration Route & Timing | Outcome Measure | Result | Reference |
| Mouse | Not specified | Intravenous, before cerulein | Serum Amylase | Significantly prevented increase | [1] |
| Mouse | Not specified | Intravenous, before cerulein | Serum Lipase | Significantly prevented increase | [1] |
| Mouse | Not specified | Intravenous, before cerulein | Pancreatic Myeloperoxidase (MPO) | Significantly suppressed expression | [1] |
| Rat | 1-10 mg/kg/h | Not specified | Serum Amylase | Dose-dependent prevention of hyperamylasemia | [3] |
Table 2: Effects of Nafamostat on Inflammatory Signaling and Survival
| Animal Model | Pancreatitis Induction | Nafamostat Dosage | Outcome Measure | Result | Reference |
| Mouse | Cerulein | Not specified | Phospho-p38 MAPK expression | Suppressed by pretreatment | [1] |
| Mouse | Cerulein | Not specified | NLRP3 Inflammasome Activation | Significantly suppressed | [2] |
| Rat | Trypsin-taurocholate | 1 mg/kg (subcutaneous) | 2-week survival rate | 17% (vs. 0% in untreated) | [4] |
| Rat | Enterokinase/taurocholate | 10 and 25 µg/kg/h (IV infusion) | Mortality | No mortality (vs. 55% in control) |
Experimental Protocols
Cerulein-Induced Pancreatitis Model
This model induces a mild, edematous pancreatitis that is highly reproducible.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Cerulein (or Caerulein)
-
Nafamostat mesilate
-
Sterile 0.9% Saline
-
Syringes and needles for intraperitoneal (i.p.) and intravenous (i.v.) injections
Protocol:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Nafamostat Preparation: Dissolve Nafamostat mesilate in sterile 0.9% saline to the desired concentration.
-
Nafamostat Administration (Pretreatment): Administer Nafamostat solution intravenously via the tail vein at a specified dose. The control group should receive an equivalent volume of saline.
-
Induction of Pancreatitis: One hour after Nafamostat or saline administration, induce pancreatitis by giving hourly intraperitoneal (i.p.) injections of cerulein (50 µg/kg) for a total of 6 to 12 doses.[5]
-
Monitoring and Sample Collection: Monitor the animals for signs of distress. At the desired time point after the final cerulein injection (typically 6-24 hours), euthanize the mice.
-
Blood Collection: Collect blood via cardiac puncture for serum analysis of amylase and lipase.
-
Tissue Collection: Harvest the pancreas for histological examination and measurement of myeloperoxidase (MPO) activity.
L-Arginine-Induced Pancreatitis Model
This model induces a more severe, necrotizing pancreatitis.
Materials:
-
Male C57BL/6 or ICR mice
-
L-Arginine hydrochloride
-
Nafamostat mesilate
-
Sterile 0.9% Saline
-
5N HCl or NaOH for pH adjustment
-
Syringes and needles for i.p. and subcutaneous (s.c.) injections
Protocol:
-
Animal Acclimatization: As described in 4.1.
-
L-Arginine Preparation: Prepare a fresh solution of L-arginine in 0.9% saline. Adjust the pH to 7.0.[6][7]
-
Induction of Pancreatitis: Administer two i.p. injections of L-arginine (4 g/kg each) one hour apart.[6][8] The control group receives saline injections.
-
Nafamostat Administration: At a specified time point after the induction of pancreatitis (e.g., 15 minutes, 3 hours), administer Nafamostat (e.g., 1 mg/kg) subcutaneously.[4] Repeat administrations can be performed at later time points (e.g., 24 and 48 hours) depending on the study design.[4]
-
Monitoring and Sample Collection: The peak of pancreatic injury in this model is typically around 72 hours.[6] Monitor animals and collect blood and tissue samples at the desired endpoint.
Visualizations
Experimental Workflow
Caption: General experimental workflow for Nafamostat administration in mouse models of pancreatitis.
Nafamostat Signaling Pathway in Pancreatitis
Caption: Nafamostat's inhibitory effects on key signaling pathways in acute pancreatitis.
References
- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 2. Nafamostat mesilate prevented caerulein-induced pancreatic injury by targeting HDAC6-mediated NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of nafamostat mesilate on cellular and lysosomal fragility of acinar cells in rat cerulein pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term effects of nafamostat and imipenem on experimental acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regional Arterial Infusion of Nafamostat Mesylate and Lidocaine in the Treatment of Cerulein-Induced Acute Pancreatitis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Severe Acute Pancreatitis Mouse Model Transited from Mild Symptoms Induced by a “Two-Hit” Strategy with L-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Insights into the Methodology of L-Arginine-Induced Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Foy-251 for Inhibiting TMPRSS2 in Lung Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foy-251, also known as nafamostat mesylate, is a potent, broad-spectrum serine protease inhibitor.[1][2] It has garnered significant interest for its ability to inhibit Transmembrane Protease, Serine 2 (TMPRSS2), a crucial host cell factor for the entry of various respiratory viruses, including SARS-CoV-2, into lung cells.[3][4][5][6] TMPRSS2 is responsible for priming the viral spike (S) protein, a necessary step for the fusion of viral and cellular membranes.[4][6] By blocking the enzymatic activity of TMPRSS2, this compound effectively prevents viral entry and subsequent replication in lung epithelial cells.[3][7][8] These application notes provide detailed protocols for evaluating the inhibitory activity of this compound against TMPRSS2 in both enzymatic and cell-based assays.
Mechanism of Action
This compound acts as a slow tight-binding inhibitor of serine proteases, including TMPRSS2.[1] It forms a covalent bond with the serine residue in the active site of the protease, leading to its inactivation.[9] This inhibition of TMPRSS2 prevents the proteolytic cleavage of the viral S protein, thereby blocking the conformational changes required for membrane fusion and viral entry into lung cells.[4][6] Molecular docking and simulation studies have elucidated the specific interactions between nafamostat and the active site of TMPRSS2, highlighting its high affinity and inhibitory potential.[4]
Data Presentation
In Vitro Efficacy of this compound (Nafamostat Mesylate)
The inhibitory potency of this compound against TMPRSS2 has been quantified in various assays. The following tables summarize the key quantitative data from published studies.
Table 1: Inhibition of Recombinant Human TMPRSS2 Enzymatic Activity
| Inhibitor | IC50 (nM) | Assay Type | Source |
| This compound (Nafamostat) | 0.27 | Fluorogenic Biochemical Assay | [2][10] |
| Camostat | 6.2 | Fluorogenic Biochemical Assay | [2][10] |
| Gabexate | 130 | Fluorogenic Biochemical Assay | [2][10] |
Table 2: Inhibition of Viral Entry in Lung Cells
| Inhibitor | EC50 (nM) | Cell Line | Virus/Pseudovirus | Source |
| This compound (Nafamostat) | ~10 | Calu-3 | SARS-CoV-2 | [11] |
| This compound (Nafamostat) | 1-10 | Calu-3 | MERS-CoV | [7] |
| Camostat Mesylate (active metabolite, this compound) | 178 | Calu-3 | SARS-CoV-2 | [9] |
Signaling Pathway and Experimental Workflow Visualizations
Caption: Mechanism of viral entry and TMPRSS2 inhibition by this compound.
Caption: General experimental workflow for assessing TMPRSS2 inhibition.
Experimental Protocols
Preparation of this compound (Nafamostat Mesylate) Stock Solution
Materials:
-
This compound (Nafamostat mesylate) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 5.4 mg of this compound powder in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
In Vitro TMPRSS2 Enzymatic Inhibition Assay
This protocol is adapted from established fluorogenic assays for TMPRSS2 activity.[3][4]
Materials:
-
Recombinant human TMPRSS2 protein
-
Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20
-
This compound stock solution (10 mM in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Protocol:
-
Prepare Reagents:
-
Dilute the recombinant TMPRSS2 in assay buffer to the desired working concentration.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer, starting from the stock solution. Include a DMSO-only control.
-
-
Assay Procedure:
-
Add the this compound dilutions (or DMSO control) to the wells of the 384-well plate.
-
Add the diluted recombinant TMPRSS2 to each well.
-
Incubate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 440 nm.
-
Continue to monitor the fluorescence at regular intervals for 60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Normalize the data to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Viral Entry Inhibition Assay (Pseudovirus)
This protocol describes the use of a pseudovirus system to assess the inhibition of TMPRSS2-mediated viral entry in Calu-3 lung cells.
Materials:
-
Calu-3 human lung adenocarcinoma cells
-
Complete cell culture medium (e.g., MEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
SARS-CoV-2 Spike-pseudotyped lentiviral or VSV particles expressing a reporter gene (e.g., luciferase or GFP)
-
This compound stock solution (10 mM in DMSO)
-
96-well white, flat-bottom cell culture plates (for luciferase assay)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
The day before the experiment, seed Calu-3 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 1-2 hours.
-
-
Infection:
-
Add the pseudovirus to each well at a pre-determined multiplicity of infection (MOI).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
-
Measurement (Luciferase Assay):
-
After the incubation period, remove the medium from the wells.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control (cells treated with DMSO and infected with pseudovirus).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Conclusion
This compound (nafamostat mesylate) is a highly potent inhibitor of TMPRSS2, a key host factor for the entry of SARS-CoV-2 and other respiratory viruses into lung cells. The protocols provided here offer robust methods for evaluating the efficacy of this compound and other potential TMPRSS2 inhibitors in both biochemical and cell-based settings. These assays are essential tools for the preclinical development of novel antiviral therapies targeting host-directed mechanisms.
References
- 1. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. Transcriptional Profiling of SARS-CoV-2-Infected Calu-3 Cells Reveals Immune-Related Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN105412060A - Nafamostat mesilate composition and preparation method thereof - Google Patents [patents.google.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Nafamostat in Extracorporeal Circuits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Nafamostat mesilate, a synthetic serine protease inhibitor, for preventing coagulation in extracorporeal circuits. This document includes its mechanism of action, detailed experimental protocols, and quantitative data to guide research and development.
Introduction
Nafamostat mesilate is a broad-spectrum serine protease inhibitor with a very short half-life of approximately 8-10 minutes.[1] It is utilized as an anticoagulant in various extracorporeal therapies, including extracorporeal membrane oxygenation (ECMO), continuous renal replacement therapy (CRRT), and hemodialysis, particularly in patients with a high risk of bleeding.[1][2][3] Its rapid action and short half-life allow for targeted anticoagulation within the extracorporeal circuit with reduced systemic effects.[4][5]
Mechanism of Action
Nafamostat exerts its anticoagulant effect by inhibiting multiple serine proteases involved in the coagulation cascade. It effectively inactivates thrombin, activated coagulation factors XIIa and Xa, and plasmin.[2][3] Beyond the coagulation system, Nafamostat also inhibits other protease systems, including the complement (C1r, C1s) and kallikrein-kinin systems, and has demonstrated anti-inflammatory properties.[1][2][6] This broad inhibitory profile makes it a valuable tool for mitigating both thrombotic and inflammatory responses initiated by the contact of blood with the artificial surfaces of extracorporeal circuits.
dot
Caption: Mechanism of Nafamostat's anticoagulant and anti-inflammatory effects.
Quantitative Data
The following tables summarize key quantitative data for the use of Nafamostat in extracorporeal circuits based on published studies.
Table 1: Dosage and Monitoring Parameters for Nafamostat in ECMO
| Parameter | Value | Reference |
| Mean Dosage | 0.64 mg/kg/hr | [2][7] |
| 0.46 to 0.67 mg/kg/h | [3] | |
| Dosage Range | 0.14–0.98 mg/kg/h | [4] |
| Starting Dose | 0.2 to 0.5 mg/kg/hr | [8][9] |
| 15 mg/h | [4][5] | |
| Target aPTT | 60-80 seconds | [2][4] |
| 60-90 seconds | [8][9] | |
| Target ACT | 140-180 seconds | [2] |
Table 2: Dosage and Monitoring for Nafamostat in CRRT
| Parameter | Value | Reference |
| Dosage Range | 20–50 mg/hour | [10] |
| 10-20 mg/hr | [11] | |
| Target aPTT | 1.2–1.5 times baseline or 45–60 s | [10] |
Table 3: Comparative Efficacy and Safety Data
| Comparison | Finding | Reference |
| Nafamostat vs. Heparin (ECMO) | Lower daily volume of transfused blood products in the Nafamostat group. | [2][7] |
| Nafamostat vs. Anticoagulant-Free (CRRT) | 42.2% longer filter lifespan in the Nafamostat group. | [12] |
| Nafamostat vs. Regional Citrate (CRRT) | Shorter median filter lifespan with Nafamostat (23.4 vs. 29.6 h). | [13][14] |
| Nafamostat vs. Anticoagulant-Free (BPT) | Significantly lower in-hospital mortality in the Nafamostat group. | [15][16][17] |
| Nafamostat vs. LMWH (BPT) | Significantly lower risk of bleeding complications with Nafamostat. | [15][16][17] |
Experimental Protocols
Protocol 1: In-Vivo Evaluation of Nafamostat in a Large Animal ECMO Model
This protocol is based on methodologies described for evaluating anticoagulants in a canine ECMO model.[18]
Objective: To compare the anticoagulant efficacy and safety of Nafamostat with a standard anticoagulant (e.g., unfractionated heparin) in a large animal model of venovenous ECMO.
Materials:
-
Beagle dogs (or other suitable large animal model)
-
Venovenous ECMO circuit
-
Nafamostat mesilate solution for infusion
-
Unfractionated heparin solution for infusion
-
Anesthesia and surgical equipment
-
Blood gas analyzer
-
Activated partial thromboplastin time (aPTT) and thromboelastography (TEG) analysis equipment
-
ELISA kits for inflammatory cytokines (e.g., IL-1β, TNF-α)
Procedure:
-
Animal Preparation: Anesthetize the animal and establish mechanical ventilation. Surgically place cannulas for the venovenous ECMO circuit.
-
ECMO Initiation: Prime the ECMO circuit according to the manufacturer's instructions. Initiate ECMO support.
-
Group Allocation: Randomly assign animals to either the Nafamostat group or the control (e.g., heparin) group.
-
Anticoagulant Administration:
-
Nafamostat Group: Start a continuous infusion of Nafamostat at a dose of 0.2-0.5 mg/kg/hr.[8][9] Adjust the infusion rate to maintain the target aPTT (e.g., 60-80 seconds).
-
Heparin Group: Administer a loading dose of heparin followed by a continuous infusion, adjusting the rate to maintain a target aPTT or ACT.
-
-
Monitoring and Sampling:
-
Continuously monitor hemodynamic parameters.
-
Collect blood samples at baseline and at regular intervals (e.g., hourly) from both the animal and the ECMO circuit.
-
Immediately analyze samples for hemoglobin, aPTT, TEG parameters, and platelet function.
-
Centrifuge a portion of the blood samples to obtain plasma for later analysis of inflammatory cytokines.
-
-
Data Analysis: Compare the following parameters between the two groups: aPTT, TEG values (R-time, K-time, alpha angle, MA), hemoglobin levels (as an indicator of bleeding), and inflammatory cytokine levels.
dot
Caption: Experimental workflow for in-vivo evaluation of Nafamostat.
Protocol 2: Regional Anticoagulation for CRRT in a Clinical Research Setting
This protocol outlines the steps for administering Nafamostat as a regional anticoagulant for CRRT in critically ill patients, particularly those at high risk of bleeding.
Objective: To maintain circuit patency during CRRT while minimizing systemic anticoagulation and bleeding risk.
Materials:
-
CRRT machine and appropriate circuit/filter
-
Nafamostat mesilate (e.g., 20 mg vials)
-
5% Dextrose or Normal Saline for dilution
-
Syringe pump for infusion
-
Blood sampling equipment for aPTT monitoring
Procedure:
-
Circuit Priming: Prime the CRRT circuit as per the manufacturer's protocol. Some protocols suggest dissolving 20 mg of Nafamostat in 500 ml of normal saline to flush and fill the circuit.[10]
-
Nafamostat Preparation: Prepare the Nafamostat infusion by dissolving the required amount in a compatible diluent (e.g., 5% dextrose) to a standard concentration.
-
Infusion Setup: Administer the Nafamostat solution via a dedicated infusion line into the pre-filter (arterial) limb of the CRRT circuit.
-
Initiation of Therapy:
-
Start the CRRT session.
-
Simultaneously, begin the continuous infusion of Nafamostat at a starting dose of 10-20 mg/hour.[11]
-
-
Monitoring and Dose Adjustment:
-
Measure the patient's baseline aPTT before starting the infusion.
-
After initiation, monitor the aPTT from the patient's systemic circulation at regular intervals (e.g., every 6 hours).
-
Adjust the Nafamostat infusion rate to maintain the target aPTT, typically between 45-60 seconds or 1.2-1.5 times the baseline value.[10]
-
-
Safety Monitoring:
-
Regularly inspect the circuit for signs of clotting.
-
Monitor the patient for any signs of bleeding.
-
Be aware of potential side effects, such as hyperkalemia.[3]
-
dot
Caption: Logical flow for Nafamostat administration during CRRT.
Conclusion
Nafamostat mesilate is an effective anticoagulant for use in extracorporeal circuits, offering a valuable alternative to traditional anticoagulants like heparin, especially in patients at high risk of bleeding.[2][7] Its broad inhibitory action on the coagulation and inflammatory cascades, combined with its short half-life, provides a favorable safety and efficacy profile. The provided protocols and data serve as a foundation for researchers and clinicians to design and implement studies evaluating and utilizing Nafamostat for preventing coagulation in extracorporeal circuits. Further prospective, randomized controlled trials are warranted to establish optimal dosing and monitoring strategies for various clinical applications.[3]
References
- 1. Anticoagulation with nafamostat mesilate during extracorporeal life support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Nafamostat Mesilate as an Anticoagulant during Extracorporeal Membrane Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Pharmacokinetic and pharmacodynamic analyses of nafamostat in ECMO patients: comparing central vein and ECMO machine samples [frontiersin.org]
- 5. Pharmacokinetic and pharmacodynamic analyses of nafamostat in ECMO patients: comparing central vein and ECMO machine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Use of nafamostat mesilate as an anticoagulant during extracorporeal membrane oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of nafamostat mesilate as a regional anticoagulant during extracorporeal membrane oxygenation [accjournal.org]
- 9. The role of nafamostat mesilate as a regional anticoagulant during extracorporeal membrane oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nafamostat mesylate versus regional citrate anticoagulation for continuous renal replacement therapy in patients at high risk of bleeding: a retrospective single-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. krcp-ksn.org [krcp-ksn.org]
- 12. Nafamostat Mesilate as an Anticoagulant During Continuous Renal Replacement Therapy in Patients With High Bleeding Risk: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of nafamostat mesylate anticoagulation and regional citrate anticoagulation during continuous renal replacement therapy in critically ill patients: a retrospective study of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and safety of nafamostat mesilate anticoagulation in blood purification treatment of critically ill patients: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of nafamostat mesilate anticoagulation in blood purification treatment of critically ill patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of nafamostat mesilate anticoagulation in blood purification treatment of critically ill patients: a systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
- 18. Validation of Nafamostat Mesilate as an Anticoagulant in Extracorporeal Membrane Oxygenation: A Large-Animal Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Application of Foy-251 (Nafamostat Mesylate) in COVID-19 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of the novel coronavirus, SARS-CoV-2, the causative agent of COVID-19, spurred a global effort to identify effective antiviral therapies. Among the repurposed drugs investigated, Foy-251, also known as nafamostat mesylate, has garnered significant interest. A synthetic serine protease inhibitor, nafamostat has been used clinically in Japan and Korea for indications such as acute pancreatitis and disseminated intravascular coagulation (DIC).[1][2] Its potential application in COVID-19 stems from its potent ability to inhibit the host cell enzyme Transmembrane Serine Protease 2 (TMPRSS2), which is crucial for the entry of SARS-CoV-2 into human cells.[1][3][4] Beyond its direct antiviral activity, nafamostat's established anticoagulant and anti-inflammatory properties are hypothesized to be beneficial in managing the thrombotic and hyper-inflammatory complications associated with severe COVID-19.[1][2][5]
These application notes provide a comprehensive overview of the use of this compound in COVID-19 research, summarizing key preclinical and clinical findings, and offering detailed protocols for its application in laboratory and clinical research settings.
Mechanism of Action: Inhibition of Viral Entry
SARS-CoV-2 entry into host cells is a multi-step process initiated by the binding of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[6] For successful viral fusion and entry, the S protein must be cleaved at two sites, a process known as priming. This priming is mediated by host cell proteases, with TMPRSS2 being a key player in the respiratory tract.[6][7]
This compound (nafamostat mesylate) is a potent inhibitor of TMPRSS2.[4] By blocking the enzymatic activity of TMPRSS2, nafamostat prevents the cleavage of the SARS-CoV-2 spike protein, thereby inhibiting the fusion of the viral envelope with the host cell membrane and effectively blocking viral entry.[2][3][8] This mechanism of action makes this compound a promising candidate for both prophylactic and therapeutic intervention in COVID-19.
Figure 1: SARS-CoV-2 entry and this compound inhibition pathway.
Preclinical Data: In Vitro Potency
In vitro studies have consistently demonstrated the high potency of nafamostat mesylate against SARS-CoV-2. These studies have been crucial in establishing the rationale for its clinical investigation.
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 | 0.0022 µM | Human lung cell line | Comparison with remdesivir (IC50 of 1.3 µM) highlights nafamostat's high potency. | [1][5][9][10] |
| IC50 | 0.27 nM | Recombinant TMPRSS2 assay | Demonstrates direct and potent inhibition of the target enzyme. Camostat mesilate (IC50 6.2 nM) and this compound (IC50 33.3 nM) were less potent in this assay. | [11] |
| EC50 | ~10 nM | Calu-3 | This concentration is below the average blood concentration achieved with standard intravenous infusion. | [12] |
| EC50 | 178 nM | Calu-3 | Refers to the active metabolite of camostat mesylate, this compound. | [13][14][15][16] |
Clinical Studies: Efficacy and Safety
Numerous clinical trials have been conducted to evaluate the efficacy and safety of nafamostat mesylate in patients with COVID-19. The results have been mixed, with some studies suggesting potential benefits in certain patient populations while others have not shown a significant improvement in clinical outcomes.
| Study/Trial Identifier | Phase | Key Findings | Adverse Events | Reference |
| RACONA Study | Phase 1b/2a | Showed a good safety profile for nafamostat (0.10 mg/kg/h for 7 days). The study was small and focused on safety and pharmacokinetics. | No adverse events, including hyperkalemia, were found to be associated with nafamostat. | [4] |
| Exploratory Multicentre RCT | Exploratory | A dose-dependent reduction in viral load was observed in patients with early-onset COVID-19. | Phlebitis occurred in approximately 50% of patients treated with nafamostat. | [17] |
| Meta-analysis (6 studies, 16,195 patients) | N/A | No significant difference in mortality or disease progression was found between nafamostat and control groups. | Associated with an increased risk of hyperkalemia. | [10] |
| Retrospective Study (Moderate COVID-19) | Retrospective | Did not find an association between nafamostat mesylate and improved in-hospital outcomes. | Incidence of hyperkalemia was significantly higher in the nafamostat group, though no additional treatment was required. | [10] |
| NCT04418128 | Clinical Trial | To evaluate the clinical efficacy of nafamostat in adult patients hospitalized with COVID-19 pneumonia. | Not specified. | [18] |
It is important to note that the timing of administration, patient population, and dosage regimens have varied across trials, which may contribute to the differing outcomes.
Experimental Protocols
In Vitro TMPRSS2 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against TMPRSS2 in a cell-free enzymatic assay.
Materials:
-
Recombinant human TMPRSS2 enzyme
-
Fluorogenic peptide substrate for TMPRSS2 (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
This compound (Nafamostat mesylate) stock solution (in DMSO or aqueous buffer)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant TMPRSS2 enzyme in assay buffer to the desired working concentration.
-
Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (buffer with the same concentration of DMSO as the highest this compound concentration).
-
Prepare the fluorogenic substrate in assay buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add 20 µL of the this compound dilution or vehicle control.
-
Add 20 µL of the diluted TMPRSS2 enzyme to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorometric plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Normalize the velocities to the vehicle control.
-
Plot the normalized velocity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2: Experimental workflow for in vitro TMPRSS2 inhibition assay.
Clinical Administration Protocol (for Investigational Use)
This protocol is a generalized guideline for the intravenous administration of nafamostat mesylate in a clinical research setting for COVID-19. This is not a substitute for a formal clinical trial protocol approved by a regulatory body and institutional review board.
Materials:
-
Nafamostat mesylate for injection (lyophilized powder)
-
5% Dextrose in Water (D5W) for infusion
-
Sterile syringes and needles
-
Infusion pump and administration set
Procedure:
-
Patient Screening and Consent:
-
Ensure the patient meets all inclusion and no exclusion criteria as defined in the study protocol.
-
Obtain written informed consent.
-
-
Dosage Calculation:
-
Calculate the total daily dose of nafamostat mesylate based on the patient's body weight (e.g., 0.1-0.2 mg/kg/h).
-
-
Reconstitution and Dilution:
-
Reconstitute the lyophilized nafamostat mesylate with a suitable volume of sterile water for injection as per the manufacturer's instructions.
-
Further dilute the reconstituted solution in a 1000 mL bag of 5% Dextrose in Water to achieve the final desired concentration for continuous infusion over 24 hours.[18]
-
-
Administration:
-
Administer the diluted nafamostat mesylate solution via continuous intravenous infusion using an infusion pump.
-
The duration of administration typically ranges from 10 to 14 days, as determined by the clinical trial protocol.[18]
-
-
Monitoring:
-
Monitor the patient for any adverse events, with particular attention to signs of hyperkalemia and phlebitis at the infusion site.
-
Regularly monitor serum potassium levels and coagulation parameters as per the study protocol.
-
References
- 1. Nafamostat Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. RAndomized Clinical Trial Of NAfamostat Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Nafamostat Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clinical efficacy of Nafamostat Mesylate in combination with Favipiravir for COVID-19 pneumonia treatment review article - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nafamostat Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Safety and Efficacy of Camostat Mesylate for Covid-19: a systematic review and Meta-analysis of Randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antiviral effect and safety of nafamostat mesilate in patients with mild early-onset COVID-19: An exploratory multicentre randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Studying the Antiviral Effects of Foy-251
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the antiviral properties of Foy-251 (Camostat Mesylate), a serine protease inhibitor. The protocols detailed below are designed to assess its efficacy, potency, and mechanism of action against susceptible viruses, particularly those that rely on the host cell protease TMPRSS2 for entry, such as SARS-CoV-2.
Introduction to this compound (Camostat Mesylate)
This compound, also known as Camostat Mesylate, is a synthetic serine protease inhibitor.[1] Its primary mechanism of antiviral action involves the inhibition of the transmembrane serine protease 2 (TMPRSS2).[1][2][3] Many viruses, including SARS-CoV-2 and influenza viruses, require TMPRSS2 to cleave their surface glycoproteins, a crucial step for viral entry into host cells.[1][3][4] By blocking TMPRSS2, this compound can effectively prevent the virus from entering and infecting cells, thereby limiting viral spread and replication.[1][5] Its active metabolite, GBPA, also exhibits antiviral activity.[2][6]
Experimental Design Overview
A systematic approach is essential to thoroughly characterize the antiviral effects of this compound. The following experimental workflow is recommended:
Caption: A logical workflow for the experimental evaluation of this compound.
Phase 1: In Vitro Efficacy and Toxicity
The initial phase focuses on determining the effective concentration of this compound and its potential toxicity to host cells.
Cell Line and Virus Selection
The choice of cell line is critical and should be based on its permissiveness to the virus of interest and expression of relevant host factors like TMPRSS2.
| Cell Line | Origin | Key Characteristics | Recommended Viruses |
| Calu-3 | Human lung adenocarcinoma | Endogenously express ACE2 and TMPRSS2.[7][8] | SARS-CoV-2, Influenza A Virus |
| Vero E6 | African green monkey kidney | Highly susceptible to a wide range of viruses.[8][9] Can be engineered to express TMPRSS2.[7] | SARS-CoV-2, various RNA viruses |
| Caco-2 | Human colorectal adenocarcinoma | Express ACE2 and TMPRSS2.[8][9] | SARS-CoV-2, Enteroviruses |
Protocol: Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of this compound that causes a 50% reduction in cell viability (CC50). The MTT assay is a common method for this purpose.[10][11]
Materials:
-
Selected host cell line (e.g., Calu-3)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/mL and incubate for 24 hours.[10]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells in triplicate. Include untreated cell controls.[10]
-
Incubate for a period consistent with the planned antiviral assays (e.g., 48-72 hours).[10]
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours.
-
Remove the MTT-containing medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability for each concentration and determine the CC50 value using non-linear regression analysis.[10]
Protocol: Plaque Reduction Assay (EC50 Determination)
This "gold-standard" assay measures the ability of this compound to inhibit the formation of viral plaques, which are localized areas of cell death.[12][13]
Materials:
-
Confluent monolayer of susceptible cells in 6- or 12-well plates
-
Virus stock with a known titer
-
Serial dilutions of this compound
-
Overlay medium (e.g., containing methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Pre-treat the cell monolayers with different concentrations of this compound for 1-2 hours.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that yields countable plaques (e.g., 50-100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the inoculum and add the overlay medium containing the corresponding this compound concentration.[13]
-
Incubate for 2-4 days, depending on the virus, until plaques are visible.
-
Fix the cells and stain with crystal violet to visualize and count the plaques.[14]
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the drug concentration.
Protocol: Virus Yield Reduction Assay (EC50 Determination)
This assay quantifies the reduction in the production of new infectious virus particles in the presence of this compound.[12][15][16]
Materials:
-
Susceptible cells in 24- or 48-well plates
-
Virus stock
-
Serial dilutions of this compound
-
Titer assay materials (e.g., for TCID50 or plaque assay)
Procedure:
-
Infect cells with the virus in the presence of varying concentrations of this compound.[17][18]
-
After a single replication cycle (e.g., 24-48 hours), harvest the cell culture supernatant.[17][18]
-
Determine the titer of the progeny virus in the supernatant using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.[16][18]
-
Calculate the reduction in viral yield for each this compound concentration compared to the untreated control.
-
Determine the EC50 value from the dose-response curve.
Data Presentation: In Vitro Potency and Toxicity
| Compound | Virus | Cell Line | Assay Type | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | SARS-CoV-2 | Calu-3 | Plaque Reduction | >100 | ~1-10[19] | >10 |
| This compound | SARS-CoV-2 | Calu-3 | Yield Reduction | >100 | ~1-10[19] | >10 |
| Remdesivir (Control) | SARS-CoV-2 | Calu-3 | Plaque Reduction | >100 | ~1.3[20] | >77 |
Note: The EC50 values for this compound (Camostat) can be in the low micromolar to nanomolar range depending on the specific virus and cell line used. A related compound, Nafamostat, has shown even higher potency with an EC50 around 10 nM against SARS-CoV-2 in Calu-3 cells.[7][19][21] A selectivity index of 10 or greater is generally considered promising for further development.[10]
Phase 2: Mechanism of Action Studies
These experiments aim to elucidate how this compound inhibits viral replication.
Signaling Pathway: Viral Entry Mediated by TMPRSS2
Caption: this compound inhibits viral entry by blocking TMPRSS2-mediated spike protein cleavage.
Protocol: Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral life cycle that is inhibited by this compound.
Procedure:
-
Infect a monolayer of cells with the virus.
-
Add a high concentration of this compound (e.g., 10x EC50) at different time points relative to infection (e.g., -2h, 0h, 2h, 4h, 6h post-infection).
-
After a single replication cycle, harvest the supernatant and quantify the viral yield.
-
A significant reduction in viral yield only when the compound is added early in the infection cycle (around 0-2 hours) suggests inhibition of an early event like entry.
Protocol: Western Blot Analysis of Viral Protein Expression
This technique can be used to assess the effect of this compound on the expression of viral proteins within the host cell.
Materials:
-
Cell lysates from infected and this compound-treated cells
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies specific for viral proteins (e.g., Nucleocapsid) and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Infect cells and treat with this compound as in the yield reduction assay.
-
At a specific time post-infection (e.g., 24 hours), lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[22][23]
-
Probe the membrane with primary antibodies against a viral protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
A reduction in the intensity of the viral protein band in this compound-treated samples would confirm the inhibition of viral replication.
Protocol: Quantitative RT-PCR (qRT-PCR) for Viral RNA Quantification
qRT-PCR can be used to quantify the amount of viral RNA, providing a sensitive measure of viral replication.[24][25]
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a specific probe
-
Primers and probe specific to the viral genome
-
Real-time PCR instrument
Procedure:
-
Infect cells and treat with this compound.
-
At various times post-infection, extract total RNA from the cells or supernatant.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.[26]
-
Perform qPCR using primers and a probe targeting a conserved region of the viral genome.[26]
-
Quantify the viral RNA copies based on a standard curve.
-
A dose-dependent decrease in viral RNA levels in the presence of this compound will confirm its inhibitory effect on viral replication.
Data Analysis and Interpretation
A crucial aspect of the experimental design is the rigorous analysis of the collected data. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a key parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more favorable safety profile. The results from the mechanism-of-action studies will provide insights into how this compound exerts its antiviral effects, specifically confirming its role as a viral entry inhibitor.
By following these detailed protocols, researchers can effectively characterize the antiviral properties of this compound, contributing to the development of potential therapeutic strategies against a range of viral diseases.
References
- 1. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]
- 2. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Camostat mesylate against SARS-CoV-2 and COVID-19— Rationale, dosing and safety [studerende.au.dk]
- 4. Exploring TMPRSS2 Drug Target to Combat Influenza and Coronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cshl.edu [cshl.edu]
- 6. researchgate.net [researchgate.net]
- 7. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell and Animal Models for SARS-CoV-2 Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Choosing a cellular model to study SARS-CoV-2 [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. In Vitro Antiviral Testing Services - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. bioagilytix.com [bioagilytix.com]
- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 16. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. benchchem.com [benchchem.com]
- 18. ibtbioservices.com [ibtbioservices.com]
- 19. Nafamostat Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. addgene.org [addgene.org]
- 24. bio-protocol.org [bio-protocol.org]
- 25. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. med.unc.edu [med.unc.edu]
Application Notes and Protocols for Cell-Based Assays to Determine Nafamostat Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafamostat mesylate is a synthetic serine protease inhibitor with a broad spectrum of activity.[1][2] Initially developed as an anticoagulant, it has shown potent inhibitory effects against various proteases involved in coagulation, inflammation, and, notably, viral entry.[1][2] Of particular interest to infectious disease researchers is its ability to block the host cell protease, Transmembrane Protease, Serine 2 (TMPRSS2).[3][4][5] TMPRSS2 plays a critical role in the proteolytic activation of the spike (S) proteins of several coronaviruses, including Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), a process essential for viral entry into host cells.[4][5][[“]][7] Consequently, Nafamostat has been identified as a promising candidate for antiviral therapy.[1][8]
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of Nafamostat in inhibiting viral entry and replication, as well as its direct enzymatic inhibition of TMPRSS2.
Key Signaling Pathway: Viral Entry Inhibition by Nafamostat
The primary mechanism by which Nafamostat inhibits the entry of viruses like SARS-CoV-2 is by targeting the host serine protease TMPRSS2.[3][9][10] This protease is responsible for cleaving the viral spike (S) protein, which is a prerequisite for the fusion of the viral and cellular membranes.[5][11] By inhibiting TMPRSS2, Nafamostat effectively prevents this crucial activation step, thereby blocking viral entry into the host cell.[4][5]
Caption: Nafamostat's mechanism of action in blocking viral entry.
Quantitative Data Summary
The following tables summarize the reported efficacy of Nafamostat from various cell-based and enzymatic assays.
Table 1: Antiviral Efficacy of Nafamostat against Coronaviruses
| Virus | Cell Line | Assay Type | Efficacy Metric | Value | Reference |
| SARS-CoV-2 | Calu-3 | Viral Infection | EC50 | ~10 nM | [9][12] |
| SARS-CoV-2 | Calu-3 | Viral Infection | EC50 | 11 nM | [11] |
| SARS-CoV-2 | VeroE6/TMPRSS2 | Viral Infection | EC50 | ~30 µM | [9][12] |
| MERS-CoV | Calu-3 | Viral Entry | - | 100-fold reduction at 1 nM | [3] |
Table 2: Inhibitory Activity of Nafamostat in Cell Fusion and Enzymatic Assays
| Assay Type | Target | Cell Line / System | Efficacy Metric | Value | Reference |
| Cell-Cell Fusion (DSP) | MERS-S-mediated fusion | Calu-3 | IC50 | ~1 nM | [3] |
| Enzymatic Assay | TMPRSS2 | Recombinant Human Protein | IC50 | 0.27 nM | [13] |
Table 3: Cytotoxicity of Nafamostat
| Cell Line | Assay Type | Efficacy Metric | Value | Reference | |---|---|---|---|---|---| | HT1080 (Fibrosarcoma) | MTT Assay | IC50 (48h) | 338.80 µM |[14] |
Experimental Protocols
Dual Split Protein (DSP) Reporter Assay for Cell-Cell Fusion
This assay quantitatively measures the fusion of two cell populations: effector cells expressing the viral spike protein and one part of a split reporter protein, and target cells expressing the host receptor (e.g., ACE2), the activating protease (e.g., TMPRSS2), and the other part of the split reporter. Fusion leads to the reconstitution of the reporter, generating a measurable signal.[3][9]
Experimental Workflow
Caption: Workflow for the Dual Split Protein (DSP) cell-cell fusion assay.
Methodology
-
Cell Line Preparation:
-
Effector Cells: Stably transfect a cell line (e.g., HEK293FT) to express the viral spike protein and one component of the dual split protein (e.g., DSP1-7, which consists of parts of Renilla luciferase and GFP).[9]
-
Target Cells: Stably transfect a suitable cell line (e.g., HEK293FT or Calu-3) to express the host cell receptor (e.g., ACE2), the activating protease (e.g., TMPRSS2), and the complementary component of the split protein (e.g., DSP8-11).[3][9]
-
-
Assay Procedure:
-
Seed the target cells in a 384-well plate one day prior to the assay.[10]
-
On the day of the assay, prepare serial dilutions of Nafamostat in culture medium.
-
Add the Nafamostat dilutions to the wells containing the target cells.[10]
-
Add the effector cells to the wells.[10]
-
Incubate the plate at 37°C for a suitable period (e.g., 4 hours) to allow for cell fusion.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or fluorescence signal using a plate reader. The signal intensity is proportional to the extent of cell fusion.[10]
-
Plot the signal intensity against the concentration of Nafamostat and calculate the half-maximal inhibitory concentration (IC50) using a suitable curve-fitting model.
-
Live Virus Infection Assay
This assay evaluates the ability of Nafamostat to inhibit the entire viral entry and replication process using infectious virus particles.
Experimental Workflow
Caption: Workflow for a live virus infection assay.
Methodology
-
Cell Culture:
-
Infection Procedure:
-
Pre-treat the cells with various concentrations of Nafamostat for 1 hour before infection.[3][9]
-
Infect the cells with the virus (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI).[3]
-
After a 30-minute incubation with the virus, remove the inoculum, wash the cells, and add fresh culture medium containing the corresponding concentrations of Nafamostat.[9]
-
Incubate the plates for 3 to 5 days.[9]
-
-
Quantification of Viral Inhibition:
-
Cytopathic Effect (CPE) Assay: Visually inspect the cells for virus-induced CPE and determine the drug concentration that inhibits CPE by 50%.[9] The 50% effective concentration (EC50) can be calculated using methods like the Spearman–Karber formula.[9]
-
Quantitative RT-PCR (qRT-PCR): At the end of the incubation period, lyse the cells and extract total RNA. Perform qRT-PCR to quantify the amount of viral RNA. A reduction in viral RNA levels in treated cells compared to untreated controls indicates inhibition.[3]
-
TCID50 Assay: Collect the culture supernatants and determine the viral titer using a 50% tissue culture infectious dose (TCID50) assay.
-
Enzymatic TMPRSS2 Inhibition Assay
This is a biochemical assay to directly measure the inhibitory effect of Nafamostat on the enzymatic activity of TMPRSS2.
Experimental Workflow
Caption: Workflow for a fluorogenic TMPRSS2 enzymatic assay.
Methodology
-
Reagents:
-
Assay Procedure (384-well plate format):
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission).[13][15]
-
Calculate the percent inhibition for each Nafamostat concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (e.g., MTT Assay)
It is crucial to assess the cytotoxicity of Nafamostat to ensure that the observed antiviral effects are not due to cell death.
Methodology
-
Cell Seeding:
-
Seed cells (e.g., HT1080 or the cell line used in the efficacy assays) in a 96-well plate and incubate for 24 hours.[14]
-
-
Treatment:
-
Treat the cells with the same concentrations of Nafamostat used in the efficacy assays for a relevant duration (e.g., 24-72 hours).[14]
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution (5 mg/mL) to each well and incubate for 2 hours to allow the formation of formazan crystals.[14]
-
-
Data Acquisition:
-
Dissolve the formazan crystals in a solvent like DMSO and measure the absorbance at 540 nm.[14] A decrease in absorbance indicates reduced cell viability.
-
By employing these detailed protocols, researchers can robustly evaluate the efficacy of Nafamostat as a potential therapeutic agent, particularly for viral diseases where host proteases like TMPRSS2 are critical for pathogenesis.
References
- 1. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 2. Nafamostat - Wikipedia [en.wikipedia.org]
- 3. Identification of Nafamostat as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nafamostat-Mediated Inhibition of SARS-CoV-2 Ribosomal Frameshifting Is Insufficient to Impair Viral Replication in Vero Cells. Comment on Munshi et al. Identifying Inhibitors of −1 Programmed Ribosomal Frameshifting in a Broad Spectrum of Coronaviruses. Viruses 2022, 14, 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. consensus.app [consensus.app]
- 7. research.chalmers.se [research.chalmers.se]
- 8. journals.asm.org [journals.asm.org]
- 9. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multifaceted anticancer activity of nafamostat mesylate in human fibrosarcoma: first evidence of mitochondrial apoptosis and suppressed MMP-2/-9 mRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Nafamostat Mesylate in Human Fibrosarcoma Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive summary of the in-vitro effects of nafamostat mesylate on human fibrosarcoma cells, specifically the HT-1080 cell line. Detailed protocols for key experiments are included to facilitate the replication and further investigation of these findings.
Introduction
Nafamostat mesylate, a synthetic serine protease inhibitor, has demonstrated multifaceted anticancer properties in various tumor models.[1][2] Recent studies have elucidated its potential as a therapeutic agent against human fibrosarcoma, an aggressive soft tissue malignancy with limited treatment options.[1][3][4] In the HT-1080 human fibrosarcoma cell line, nafamostat mesylate has been shown to inhibit cell proliferation, migration, and invasion, while inducing cell cycle arrest and apoptosis.[3][5] These effects are mediated, in part, through the induction of mitochondrial-dependent apoptosis and the suppression of matrix metalloproteinases (MMPs), key enzymes in tumor invasion and metastasis.[1][3]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of nafamostat mesylate on the HT-1080 human fibrosarcoma cell line.
Table 1: Cytotoxicity of Nafamostat Mesylate on HT-1080 Cells (IC50 Values)
| Treatment Duration | IC50 (µM) |
| 24 hours | > 500 |
| 48 hours | 280.5 |
| 72 hours | 310.8 |
Data extracted from studies on HT-1080 fibrosarcoma cells, indicating a dose- and time-dependent effect on cell viability.[3]
Table 2: Effect of Nafamostat Mesylate on HT-1080 Cell Cycle Distribution (48-hour treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 60.2 ± 1.5 | 25.3 ± 1.2 | 14.5 ± 0.8 |
| 250 µM Nafamostat | 52.1 ± 1.8 | 20.7 ± 1.1 | 27.2 ± 1.3 |
| 500 µM Nafamostat | 45.3 ± 2.1 | 18.9 ± 0.9 | 35.8 ± 1.7 |
Nafamostat mesylate induces a significant G2/M phase cell cycle arrest in HT-1080 cells in a dose-dependent manner.[3]
Table 3: Induction of Apoptosis in HT-1080 Cells by Nafamostat Mesylate (48-hour treatment)
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 95.1 ± 0.9 | 3.2 ± 0.4 | 1.7 ± 0.2 |
| 250 µM Nafamostat | 85.6 ± 1.2 | 8.9 ± 0.7 | 5.5 ± 0.5 |
| 500 µM Nafamostat | 72.4 ± 1.8 | 15.8 ± 1.1 | 11.8 ± 0.9 |
Data from Annexin V & PI staining assays demonstrate a dose-dependent increase in apoptotic cells following treatment with nafamostat mesylate.[1][3]
Table 4: Caspase Activation and Mitochondrial Membrane Potential in HT-1080 Cells (48-hour treatment)
| Treatment | Caspase-Positive Cells (%) | Cells with Depolarized Mitochondria (%) |
| Control | 1.32 ± 0.05 | 2.1 ± 0.3 |
| 250 µM Nafamostat | 2.44 ± 0.12 | 5.8 ± 0.6 |
| 500 µM Nafamostat | 5.26 ± 0.16 | 12.4 ± 1.1 |
Nafamostat mesylate treatment leads to a significant increase in caspase activity and a loss of mitochondrial membrane potential, indicative of the intrinsic apoptosis pathway activation.[3][5]
Table 5: Relative mRNA Expression of MMP-2 and MMP-9 in HT-1080 Cells (48-hour treatment)
| Treatment | Relative MMP-2 mRNA Expression (Fold Change) | Relative MMP-9 mRNA Expression (Fold Change) |
| Control | 1.00 | 1.00 |
| 250 µM Nafamostat | 0.65 ± 0.08 | 0.80 ± 0.07 |
| 500 µM Nafamostat | 0.32 ± 0.05 | 0.45 ± 0.06 |
Quantitative RT-PCR analysis shows a significant downregulation of MMP-2 and MMP-9 mRNA expression in HT-1080 cells treated with nafamostat mesylate.[3]
Experimental Protocols
Cell Culture
The human fibrosarcoma cell line HT-1080 should be cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of nafamostat mesylate.
Materials:
-
HT-1080 cells
-
96-well plates
-
Nafamostat mesylate stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed HT-1080 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of nafamostat mesylate (e.g., 1-500 µM) and a vehicle control.
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values.
Wound Healing (Scratch) Assay
This assay evaluates the effect of nafamostat mesylate on cell migration.
Materials:
-
HT-1080 cells
-
6-well plates
-
P200 pipette tip
-
Complete culture medium
-
Nafamostat mesylate
Procedure:
-
Seed HT-1080 cells in 6-well plates and grow to confluence.
-
Create a scratch (wound) in the cell monolayer using a sterile P200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of nafamostat mesylate (e.g., 250 µM and 500 µM) or a vehicle control.
-
Capture images of the scratch at 0 hours and subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
HT-1080 cells
-
6-well plates
-
Nafamostat mesylate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed HT-1080 cells in 6-well plates and treat with nafamostat mesylate for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Mitochondrial Membrane Potential Assay
This assay measures the disruption of the mitochondrial membrane potential, a key event in apoptosis.
Materials:
-
HT-1080 cells
-
Nafamostat mesylate
-
Mitochondrial membrane potential assay kit (e.g., using JC-1 or TMRE dye)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat HT-1080 cells with nafamostat mesylate for 48 hours.
-
Stain the cells with a mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRE) according to the kit's protocol.
-
Analyze the fluorescence by flow cytometry or fluorescence microscopy. A shift in fluorescence indicates mitochondrial membrane depolarization.
Quantitative Real-Time PCR (qRT-PCR) for MMP-2 and MMP-9
This protocol quantifies the mRNA expression levels of MMP-2 and MMP-9.
Materials:
-
HT-1080 cells treated with nafamostat mesylate
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green PCR master mix
-
Primers for MMP-2, MMP-9, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Extract total RNA from treated and control HT-1080 cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for MMP-2, MMP-9, and the housekeeping gene.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Visualizations
Caption: Experimental workflow for studying nafamostat mesylate in fibrosarcoma cells.
Caption: Proposed signaling pathways of nafamostat mesylate in fibrosarcoma cells.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Multifaceted anticancer activity of nafamostat mesylate in human fibrosarcoma: first evidence of mitochondrial apoptosis and suppressed MMP-2/-9 mRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. kumc.edu [kumc.edu]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Hypothetical Study of Foy-251 on NK Cell IFN-γ Production
Disclaimer: The following application note and protocols are presented as a hypothetical framework for research. As of the current date, there is no direct scientific literature detailing the effects of Foy-251 on Natural Killer (NK) cell Interferon-gamma (IFN-γ) production. The proposed mechanisms and experimental designs are based on the known functions of this compound as a serine protease inhibitor and its documented effects on signaling pathways in other immune cells, such as the inhibition of NF-κB and AP-1.
Introduction
Natural Killer (NK) cells are critical components of the innate immune system, providing a rapid response to virally infected and malignant cells. A key effector function of NK cells is the production of cytokines, most notably Interferon-gamma (IFN-γ). IFN-γ plays a pivotal role in orchestrating both innate and adaptive immune responses, including the activation of macrophages, enhancement of antigen presentation, and promotion of Th1-mediated immunity. The signaling pathways leading to IFN-γ production in NK cells are complex and involve the integration of signals from activating and inhibitory receptors, as well as from cytokines such as IL-12 and IL-18.
This compound, the active metabolite of camostat mesylate, is a broad-spectrum serine protease inhibitor. It is known to inhibit transmembrane protease, serine 2 (TMPRSS2), which is crucial for the entry of certain viruses, including SARS-CoV-2, into host cells. Additionally, studies on gabexate mesilate (another designation for this compound) have demonstrated its ability to suppress the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), in monocytes. Since NF-κB and AP-1 are also implicated in the regulation of IFN-γ transcription in NK cells, it is hypothesized that this compound may modulate IFN-γ production in these lymphocytes.
This document provides a hypothetical framework and detailed protocols for investigating the potential effects of this compound on NK cell IFN-γ production. The proposed experiments are designed to elucidate whether this compound can alter NK cell activation and subsequent cytokine release, providing a basis for further research into its immunomodulatory properties.
Hypothetical Signaling Pathway of this compound in NK Cells
Caption: Hypothetical pathway of this compound modulating NK cell IFN-γ production.
Data Presentation
The following tables outline a hypothetical experimental design to assess the impact of this compound on NK cell IFN-γ production.
Table 1: Experimental Groups for In Vitro NK Cell Stimulation
| Group | NK Cells | Stimulant | This compound Concentration |
| 1 | Yes | None (Unstimulated Control) | 0 µM (Vehicle) |
| 2 | Yes | None (Unstimulated Control) | 1 µM |
| 3 | Yes | None (Unstimulated Control) | 10 µM |
| 4 | Yes | None (Unstimulated Control) | 50 µM |
| 5 | Yes | IL-12 (10 ng/mL) + IL-18 (50 ng/mL) | 0 µM (Vehicle) |
| 6 | Yes | IL-12 (10 ng/mL) + IL-18 (50 ng/mL) | 1 µM |
| 7 | Yes | IL-12 (10 ng/mL) + IL-18 (50 ng/mL) | 10 µM |
| 8 | Yes | IL-12 (10 ng/mL) + IL-18 (50 ng/mL) | 50 µM |
| 9 | Yes | PMA (10 ng/mL) + Ionomycin (500 ng/mL) | 0 µM (Vehicle) |
| 10 | Yes | PMA (10 ng/mL) + Ionomycin (500 ng/mL) | 1 µM |
| 11 | Yes | PMA (10 ng/mL) + Ionomycin (500 ng/mL) | 10 µM |
| 12 | Yes | PMA (10 ng/mL) + Ionomycin (500 ng/mL) | 50 µM |
Table 2: Hypothetical Quantitative Results of IFN-γ Production
| Group | Treatment | Mean IFN-γ Concentration (pg/mL) | Standard Deviation |
| 1 | Unstimulated + Vehicle | 50 | ± 15 |
| 2 | Unstimulated + this compound (1 µM) | 45 | ± 12 |
| 3 | Unstimulated + this compound (10 µM) | 40 | ± 10 |
| 4 | Unstimulated + this compound (50 µM) | 35 | ± 8 |
| 5 | IL-12/IL-18 + Vehicle | 5000 | ± 450 |
| 6 | IL-12/IL-18 + this compound (1 µM) | 4200 | ± 380 |
| 7 | IL-12/IL-18 + this compound (10 µM) | 2500 | ± 210 |
| 8 | IL-12/IL-18 + this compound (50 µM) | 1000 | ± 90 |
| 9 | PMA/Ionomycin + Vehicle | 8000 | ± 650 |
| 10 | PMA/Ionomycin + this compound (1 µM) | 6800 | ± 540 |
| 11 | PMA/Ionomycin + this compound (10 µM) | 4500 | ± 400 |
| 12 | PMA/Ionomycin + this compound (50 µM) | 2000 | ± 180 |
Experimental Protocols
Protocol 1: Isolation of Human NK Cells from Peripheral Blood
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human NK Cell Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge
-
Sterile tubes and pipettes
Method:
-
Dilute peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the peripheral blood mononuclear cell (PBMC) layer at the plasma-Ficoll interface.
-
Wash the PBMCs three times with PBS.
-
Resuspend the PBMCs in PBS containing 2% FBS.
-
Add the RosetteSep™ Human NK Cell Enrichment Cocktail at 50 µL/mL of blood.
-
Incubate for 20 minutes at room temperature.
-
Dilute the cell suspension with an equal volume of PBS with 2% FBS.
-
Layer the diluted cell suspension over Ficoll-Paque PLUS.
-
Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.
-
Collect the enriched NK cell layer.
-
Wash the enriched NK cells twice with PBS.
-
Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Determine cell count and viability using a hemocytometer and trypan blue exclusion.
Protocol 2: In Vitro Culture and Stimulation of NK Cells with this compound
Materials:
-
Isolated human NK cells
-
Complete RPMI 1640 medium
-
This compound (stock solution in DMSO or appropriate solvent)
-
Recombinant Human IL-12 and IL-18
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
96-well flat-bottom culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Method:
-
Seed the isolated NK cells at a density of 1 x 10⁶ cells/mL in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve final concentrations of 1 µM, 10 µM, and 50 µM. Also, prepare a vehicle control (containing the same concentration of solvent as the highest this compound concentration).
-
Add the this compound dilutions or vehicle control to the appropriate wells as outlined in Table 1.
-
Pre-incubate the cells with this compound or vehicle for 1 hour at 37°C.
-
Prepare the stimulation cocktails:
-
IL-12 (final concentration 10 ng/mL) + IL-18 (final concentration 50 ng/mL)
-
PMA (final concentration 10 ng/mL) + Ionomycin (final concentration 500 ng/mL)
-
-
Add the stimulation cocktails or medium (for unstimulated controls) to the designated wells.
-
Incubate the plate for 24 hours in a CO₂ incubator at 37°C.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant for IFN-γ measurement. Store at -80°C if not analyzed immediately.
Protocol 3: Quantification of IFN-γ by ELISA
Materials:
-
Human IFN-γ ELISA kit
-
Collected cell culture supernatants
-
Microplate reader
Method:
-
Follow the manufacturer's instructions provided with the Human IFN-γ ELISA kit.
-
Briefly, coat the ELISA plate with the capture antibody.
-
Wash the plate and block non-specific binding sites.
-
Add the collected supernatants and the IFN-γ standards to the wells.
-
Incubate as recommended.
-
Wash the plate and add the detection antibody.
-
Incubate as recommended.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate as recommended.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IFN-γ in the samples by interpolating from the standard curve.
Experimental Workflow Visualization
Caption: Workflow for studying this compound's effect on NK cell IFN-γ production.
Troubleshooting & Optimization
Technical Support Center: Foy-251 (Nafamostat Mesylate)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Foy-251 (Nafamostat Mesylate).
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound (Nafamostat Mesylate)?
A1: this compound (Nafamostat Mesylate) is soluble in Dimethyl Sulfoxide (DMSO) and water.[1][2][3] It is insoluble in ethanol.[1] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[4]
Q2: What is the solubility of this compound (Nafamostat Mesylate) in common solvents?
A2: The solubility of this compound (Nafamostat Mesylate) can vary. Please refer to the table below for solubility data in common solvents.
| Solvent | Solubility | Reference |
| Water | 18.918 ± 0.047 mg/mL (Equilibrium) | [5] |
| Water | 50 mg/mL | [2][3] |
| Water | 100 mg/mL | [1] |
| DMSO | 50 mg/mL | [2][3] |
| DMSO | 100 mg/mL (185.32 mM) | [1] |
| DMSO | Approx. 1 mg/mL | [4] |
| 1:1 DMSO:PBS (pH 7.2) | Approx. 0.5 mg/mL | [4] |
| Ethanol | Insoluble | [1] |
Note: Solubility can be affected by factors such as the purity of the compound, temperature, and the preparation method of the solution.
Q3: How should I store this compound (Nafamostat Mesylate) to ensure its stability?
A3: Proper storage is crucial for maintaining the stability of this compound (Nafamostat Mesylate).
-
Lyophilized Powder: Store at room temperature, desiccated. In this form, the chemical is stable for 24 months.[2][3] Another source suggests storing the crystalline solid at -20°C for stability of at least 4 years.[4]
-
In Solution:
Q4: What is the stability of this compound (Nafamostat Mesylate) at different pH values?
A4: this compound (Nafamostat Mesylate) is highly sensitive to pH. It is more stable in acidic conditions and its stability significantly decreases at higher pH.[6] Low pH conditions (e.g., 0.35% HCl, pH 1.2) are essential to inhibit enzymatic hydrolysis in plasma samples.[6][7]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound (Nafamostat Mesylate)
Problem: The compound is not fully dissolving in the chosen solvent.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Incorrect Solvent | Ensure you are using a recommended solvent such as DMSO or water.[1][2][3] this compound is insoluble in ethanol.[1] |
| Concentration Too High | Check the solubility data in the table above. You may be attempting to prepare a solution at a concentration higher than its solubility limit. |
| Low-Quality Solvent | Use fresh, high-purity solvents. Moisture-absorbing DMSO can reduce solubility.[1] |
| Temperature | Gentle warming may aid dissolution, but be cautious as high temperatures can affect stability. |
| Precipitation in Aqueous Buffer | For aqueous solutions, first dissolve this compound in a small amount of DMSO and then slowly add the aqueous buffer while vortexing.[4] |
Issue 2: Compound Instability or Degradation in Experiments
Problem: Loss of compound activity or evidence of degradation in experimental results.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inappropriate pH | Maintain an acidic pH for your solutions, especially for biological samples, to prevent hydrolysis.[6][7] |
| Improper Storage | Follow the recommended storage conditions for both lyophilized powder and solutions. Avoid multiple freeze-thaw cycles by preparing aliquots.[2][3] |
| Extended Storage of Aqueous Solutions | Prepare fresh aqueous solutions daily. Do not store aqueous solutions for more than one day.[4] |
| Exposure to Room Temperature | Minimize the time solutions are kept at room temperature. For biological samples, storage at 4°C is preferable to room temperature, but even then, stability is limited.[7] |
| Enzymatic Degradation | In biological matrices like blood or plasma, this compound is rapidly hydrolyzed by enzymes.[6] Use of an esterase inhibitor and immediate processing at low temperatures (4°C) can improve stability.[7] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of this compound.
-
Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Ensure all solvents are of high purity.
-
-
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the desired solvent (e.g., water or buffer).
-
Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After agitation, allow the samples to stand to let undissolved particles settle.
-
-
Sample Analysis:
-
Carefully withdraw a sample from the supernatant. To avoid aspirating solid material, it is advisable to filter the sample using a suitable syringe filter (e.g., 0.22 µm).
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Protocol 2: Stability Assessment in Solution
This protocol is for assessing the stability of this compound in a specific solvent or buffer over time.
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
-
Storage Conditions:
-
Aliquot the solution into multiple vials to avoid repeated sampling from the same vial.
-
Store the vials under different conditions to be tested (e.g., 4°C, room temperature, protected from light).
-
-
Time Points:
-
Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Analysis:
-
At each time point, analyze a vial from each storage condition.
-
Quantify the concentration of the remaining this compound using a validated stability-indicating analytical method (e.g., HPLC). The method should be able to separate the parent compound from its degradation products.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Nafamostat Mesylate | Cell Signaling Technology [cellsignal.com]
- 3. Nafamostat Mesylate (#38695) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Development of Nafamostat Mesylate Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Nafamostat Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Nafamostat concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Nafamostat in cell culture?
A1: Nafamostat mesylate is a broad-spectrum, synthetic serine protease inhibitor.[1][2][3] Its principal mechanism involves the inhibition of various serine proteases that are critical in a range of physiological and pathological processes.[1] In cell culture, its most prominent target is the Transmembrane Protease Serine 2 (TMPRSS2), a host cell enzyme essential for the entry of several viruses, including SARS-CoV-2 and MERS-CoV, by cleaving and activating the viral spike protein.[1][4] Additionally, Nafamostat inhibits proteases in the coagulation cascade (e.g., thrombin and Factor Xa) and those involved in inflammatory pathways, such as the suppression of NF-κB activation.[1][3][5]
Q2: What is a typical starting concentration range for Nafamostat in in vitro experiments?
A2: The effective concentration of Nafamostat is highly dependent on the cell line and the specific application (e.g., antiviral, anticancer). For antiviral studies, particularly against SARS-CoV-2 in cell lines like Calu-3, the 50% effective concentration (EC50) can be as low as 10 nM.[4][6][7] For anticancer studies, such as in fibrosarcoma (HT1080) or endocrine-resistant breast cancer cell lines, concentrations can range from 30 µM to 500 µM.[8][9][10] It is recommended to perform a dose-response experiment starting with a broad range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal concentration for your specific experimental setup.[11]
Q3: Is Nafamostat cytotoxic to cells in culture?
A3: Nafamostat generally exhibits low cytotoxicity at its effective concentrations for antiviral activity.[4] For example, in Calu-3 cells, cell viability remains high at concentrations up to 1 µM, which is significantly higher than its antiviral EC50.[4] However, at higher concentrations used in some anticancer studies (e.g., 250-500 µM), a significant reduction in cell viability has been observed in a dose- and time-dependent manner.[8][9] It is crucial to assess cytotoxicity in your specific cell line using a standard assay like MTT or MTS alongside your functional experiments.
Q4: How stable is Nafamostat in cell culture medium?
A4: Nafamostat has a short half-life in biological fluids due to its instability at physiological pH.[3][12] To maintain its stability in plasma samples for pharmacokinetic studies, acidification is necessary.[12][13] While specific stability data in cell culture medium is not extensively detailed in the provided results, its known instability suggests that for long-term experiments, the medium containing Nafamostat should be replaced periodically. For short-term experiments, it is advisable to prepare fresh solutions immediately before use.
Q5: How should I prepare a stock solution of Nafamostat?
A5: Nafamostat mesylate is soluble in water and DMSO.[14] For a stock solution, you can dissolve the lyophilized powder in DMSO (e.g., at 50 mg/ml) or sterile water.[14] It is recommended to prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles.[14] Store the stock solution at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 month).[14]
Troubleshooting Guides
Problem 1: No observable effect of Nafamostat at expected concentrations.
| Possible Cause | Suggested Solution |
| Inadequate Concentration | The effective concentration is cell-line and application-specific. Perform a dose-response curve with a wider range of concentrations (e.g., logarithmic dilutions from nM to high µM). |
| Degradation of Nafamostat | Nafamostat is unstable in solution. Prepare fresh working solutions from a frozen stock for each experiment. For long-term experiments, consider replenishing the medium with fresh Nafamostat at regular intervals. |
| Low Expression of Target Protease (e.g., TMPRSS2) | Verify the expression level of the target protease (e.g., TMPRSS2) in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to have high expression of the target. |
| Incorrect Experimental Protocol | Ensure that the timing of Nafamostat addition is appropriate for your experiment. For viral entry inhibition, cells should be pre-treated with Nafamostat before adding the virus.[15] |
Problem 2: High levels of cytotoxicity observed.
| Possible Cause | Suggested Solution |
| Concentration is too high | Reduce the concentration of Nafamostat. Determine the CC50 (50% cytotoxic concentration) for your cell line and use concentrations well below this value for your experiments. |
| Solvent Toxicity | If using a high concentration of a DMSO stock, ensure the final DMSO concentration in the culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to Nafamostat. Perform a viability assay (e.g., MTT, trypan blue exclusion) across a range of concentrations to establish a non-toxic working range. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Stock Solution | Avoid multiple freeze-thaw cycles of the Nafamostat stock solution by preparing single-use aliquots.[14] |
| Inconsistent Cell Passages | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Variations in Experimental Timing | Standardize all incubation times, including pre-treatment with Nafamostat and the duration of the assay. |
Quantitative Data Summary
Table 1: Effective Concentrations of Nafamostat in Antiviral Assays
| Virus | Cell Line | Assay | Effective Concentration (EC50/IC50) | Reference |
| SARS-CoV-2 | Calu-3 | Viral Infection | ~10 nM | [6][7] |
| SARS-CoV-2 | Calu-3 | Cytopathic Effect Inhibition | 11 nM | [4] |
| SARS-CoV-2 | VeroE6/TMPRSS2 | Viral Infection | ~30 µM | [6] |
| MERS-CoV | Calu-3 | Membrane Fusion | ~1 nM | [16] |
| MERS-CoV | 293FT | Membrane Fusion | 22.50 µM | [14] |
Table 2: Effective Concentrations of Nafamostat in Anticancer Assays
| Cell Line | Cancer Type | Assay | Effective Concentration (IC50) | Reference |
| HT1080 | Fibrosarcoma | MTT Assay (24h) | ~500 µM | [8] |
| HT1080 | Fibrosarcoma | MTT Assay (48h) | 250-500 µM | [8] |
| MCF7-TamR | Endocrine-Resistant Breast Cancer | MTT Assay (72-96h) | 30-90 µM | [10] |
| MCF7-FulR | Endocrine-Resistant Breast Cancer | MTT Assay (72-96h) | 30-90 µM | [10] |
| MDAPanc-28 | Pancreatic Cancer | Cell Viability | 80 µg/mL | [5] |
Experimental Protocols
1. Protocol for Determining the 50% Effective Concentration (EC50) of Nafamostat for Antiviral Activity
-
Cell Seeding: Seed target cells (e.g., Calu-3) in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.
-
Nafamostat Preparation: Prepare serial dilutions of Nafamostat in cell culture medium. A common range to test is 10-fold dilutions from 100 µM to 1 nM.[15]
-
Pre-treatment: One hour prior to infection, remove the old medium from the cells and add the medium containing the different concentrations of Nafamostat.[15] Include a "no-drug" control.
-
Infection: Add the virus (e.g., SARS-CoV-2) at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plate for the desired time (e.g., 30 minutes for viral entry).[15]
-
Medium Change: After the incubation period, remove the virus- and drug-containing medium and replace it with fresh medium containing the same concentrations of Nafamostat as in the pre-treatment step.[15]
-
Assay Endpoint: After an appropriate incubation period (e.g., 48-72 hours), assess the viral-induced cytopathic effect (CPE) or quantify viral replication using methods like qPCR for viral RNA or an immunoassay for viral protein.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the logarithm of the Nafamostat concentration and fitting the data to a dose-response curve.
2. Protocol for Assessing Nafamostat Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Nafamostat. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve Nafamostat) and an untreated control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 595 nm) using a microplate reader.[10]
-
Data Analysis: Express the results as a percentage of the untreated control and plot cell viability against Nafamostat concentration to determine the 50% cytotoxic concentration (CC50).
Visualizations
Caption: Nafamostat's dual inhibitory action on viral entry and inflammation.
Caption: Workflow for determining Nafamostat's antiviral EC50.
Caption: Troubleshooting logic for lack of Nafamostat effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Nafamostat - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 4. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Multifaceted anticancer activity of nafamostat mesylate in human fibrosarcoma: first evidence of mitochondrial apoptosis and suppressed MMP-2/-9 mRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nafamostat mesylate overcomes endocrine resistance of breast cancer through epigenetic regulation of CDK4 and CDK6 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Nafamostat Mesylate | Cell Signaling Technology [cellsignal.com]
- 15. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Nafamostat as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
Common problems with Foy-251 in experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating common challenges and questions that may arise during experiments involving Foy-251.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Camostat Mesylate?
This compound, also known as 4-(4-guanidinobenzoyloxy) phenylacetic acid (GBPA), is the pharmacologically active metabolite of Camostat Mesylate.[1][2] In experimental settings, particularly in vivo, Camostat Mesylate acts as a pro-drug that is rapidly converted to this compound.[1][2] Therefore, when administering Camostat Mesylate, the biological effects observed are primarily due to the action of this compound.
Q2: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of serine proteases, with a significant inhibitory effect on Transmembrane Protease, Serine 2 (TMPRSS2).[1][3] Its mechanism of inhibition is a two-stage process: it first reversibly binds to the enzyme's active site, and then forms a covalent bond with the serine-441 residue, leading to a more stable and prolonged inhibition.[1][2][3]
Q3: What are the key pharmacokinetic properties of this compound to consider for in vivo studies?
For in vivo experiments, it is crucial to consider the following pharmacokinetic parameters of this compound:
-
Short Half-Life: The terminal elimination half-life of this compound is approximately 0.6 hours.[2]
-
Limited Distribution: It has a volume of distribution of about 22.4 liters, suggesting it is primarily distributed in the plasma and extracellular water space with limited penetration into tissues.[1][2]
-
Low Bioavailability of Parent Drug: The oral bioavailability of the parent compound, Camostat Mesylate, is low, estimated at around 5%.[1][2]
Troubleshooting Guide
Q1: I am observing inconsistent results in my cell-based assays when using Camostat Mesylate. What could be the cause?
Inconsistent results in cell culture experiments with Camostat Mesylate can arise from variability in its conversion to the active metabolite, this compound. The rate of this conversion can be slower and more variable in standard cell culture media compared to the rapid conversion observed in humans.[4]
-
Recommendation: To improve consistency, consider directly using this compound (GBPA) in your experiments. If using Camostat Mesylate, ensure consistent incubation times and media composition, including the concentration of fetal calf serum (FCS), as this can influence the conversion rate.[4]
Q2: My in vivo experiment with this compound is not showing the expected efficacy. What are some potential reasons?
The efficacy of this compound in in vivo models can be influenced by its pharmacokinetic profile.
-
Dosing and Timing: Due to its short half-life (approximately 0.6 hours), the timing of administration and subsequent experimental readouts is critical.[2] A dosing regimen with more frequent administration may be necessary to maintain therapeutic concentrations.
-
Tissue Distribution: this compound has limited tissue distribution.[1][2] If your target tissue has low exposure to the compound, this could explain a lack of efficacy. It's important to consider the distribution of this compound to the site of action.
Q3: I am concerned about potential off-target effects in my experiments. What should I consider?
This compound is a serine protease inhibitor, and while it is a potent inhibitor of TMPRSS2, it may also inhibit other serine proteases.
-
Recommendation: To confirm that the observed effects are due to the inhibition of your target protease, consider including appropriate controls. This could involve using a rescue experiment where the target protease is overexpressed, or using siRNA to knockdown the target and observing if the effect of this compound is diminished.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Terminal Elimination Half-Life | ~0.6 hours | [2] |
| Volume of Distribution | 22.4 Liters | [1][2] |
| Camostat Bioavailability (Fbio) | ~5% | [1][2] |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line | EC50 | Reference |
| SARS-CoV-2 Infection | Calu-3 | 178 nM | [1][4] |
| SARS-2-S-driven Viral Entry | Not Specified | Not Specified | [1] |
Experimental Protocols & Visualizations
Detailed Methodology: In Vitro Antiviral Activity Assay
A common experimental approach to evaluate the antiviral efficacy of this compound against viruses like SARS-CoV-2 that rely on TMPRSS2 for cell entry involves the following steps:
-
Cell Culture: Human lung epithelial cells (e.g., Calu-3) that endogenously express TMPRSS2 are cultured to form a confluent monolayer.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of this compound (or Camostat Mesylate) for a defined period (e.g., 2 hours) to allow for cellular uptake and target engagement.
-
Viral Infection: The cells are then infected with the virus at a known multiplicity of infection (MOI).
-
Incubation: The infection is allowed to proceed for a specific duration (e.g., 24-48 hours).
-
Readout: The extent of viral replication is quantified. This can be done through various methods such as:
-
Plaque Assay: To determine the number of infectious virus particles.
-
RT-qPCR: To measure viral RNA levels.
-
Immunofluorescence: To visualize viral protein expression.
-
-
Data Analysis: The results are used to calculate the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound inhibition of TMPRSS2-mediated viral entry.
Caption: Workflow for an in vitro antiviral activity assay of this compound.
References
Preventing degradation of Nafamostat in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Nafamostat in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My Nafamostat solution appears to be losing activity over time. What are the primary causes of Nafamostat degradation in aqueous solutions?
A1: Nafamostat is susceptible to degradation in aqueous solutions, primarily through two mechanisms:
-
Enzymatic Hydrolysis: In biological matrices such as blood and plasma, Nafamostat is rapidly hydrolyzed by esterases.[1][2] These enzymes cleave the ester bond of the Nafamostat molecule, resulting in the formation of two inactive metabolites: 6-amidino-2-naphthol and p-guanidinobenzoic acid.[3][4]
-
pH-Dependent Chemical Hydrolysis: The stability of Nafamostat is significantly influenced by the pH of the solution. It is more stable in acidic conditions and degrades more rapidly at neutral or alkaline pH.[5][6]
Q2: I am working with blood/plasma samples containing Nafamostat. What steps can I take to minimize its degradation during sample collection and processing?
A2: To ensure the stability of Nafamostat in blood and plasma samples, the following precautions are recommended:
-
Choice of Anticoagulant: Use blood collection tubes containing sodium fluoride/potassium oxalate. Sodium fluoride acts as an esterase inhibitor, thereby reducing the rate of enzymatic degradation.[1][7][8]
-
Temperature Control: It is crucial to keep the samples chilled. Store blood samples at 4°C immediately after collection and before centrifugation.[1][6][9] Room temperature storage leads to rapid degradation.[1][9]
-
Prompt Processing: Centrifuge the blood samples to separate the plasma as soon as possible, ideally within 3 hours of collection.[1][7][8]
-
Acidification of Plasma: After separation, acidify the plasma to a pH between 1.2 and 2.2 to inhibit enzymatic hydrolysis.[2][5] This can be achieved by adding a small volume of a suitable acid, such as hydrochloric acid or formic acid.[5]
-
Esterase Inhibitors: For enhanced stability, consider adding a higher concentration of an esterase inhibitor like sodium fluoride.[1]
Q3: What are the optimal storage conditions for Nafamostat stock solutions and prepared infusion solutions?
A3: The ideal storage conditions depend on the solvent and the intended duration of storage:
-
Lyophilized Powder: The lyophilized form of Nafamostat mesylate is stable for up to 24 months when stored at room temperature and kept desiccated.[10]
-
DMSO Stock Solutions: For stock solutions prepared in DMSO, storage at 4°C is recommended for up to one month, and for longer-term storage of up to six months, -80°C is advisable.[10] It is best to prepare aliquots to avoid repeated freeze-thaw cycles.[10]
-
Aqueous Infusion Solutions: Nafamostat is relatively stable in 0.9% w/v sodium chloride and 5% w/v glucose infusion solutions for up to 24 hours at room temperature when exposed to light.[1][7]
-
Aqueous Working Solutions: Due to its instability in aqueous solutions at neutral pH, it is not recommended to store aqueous working solutions for more than 24 hours at 4°C.[11] For experimental use, it is best to prepare these solutions fresh.
Q4: I have observed precipitate formation after dissolving Nafamostat or when infusing it. What could be the cause and how can I prevent it?
A4: Precipitation of Nafamostat can occur under certain conditions:
-
pH and Solubility: Nafamostat's solubility is pH-dependent. It has low solubility at a pH of 6.8.[12][13] Ensure the pH of your solution is acidic to maintain its solubility.
-
Interaction with Anionic Electrolytes: In infusion settings, particularly during hemodialysis, the formation of precipitates has been observed. This can be caused by the interaction of Nafamostat with anionic electrolytes like phosphates, citrates, or succinates, especially at physiological pH.[14]
-
Concentration: Using higher concentrations of Nafamostat can increase the risk of precipitation.[14]
To prevent precipitation, consider using a lower concentration of Nafamostat, maintaining an acidic pH, and being mindful of the electrolyte composition of your solutions.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot issues related to Nafamostat degradation.
Problem: Inconsistent or lower-than-expected results in experiments using Nafamostat.
This issue is often linked to the degradation of the compound. The following workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for Nafamostat degradation.
Data Summary
The stability of Nafamostat is highly dependent on the matrix, temperature, and pH. The following tables summarize the quantitative data on its degradation.
Table 1: Stability of Nafamostat in Biological Samples
| Matrix | Anticoagulant | Storage Temperature | Duration | Percent Remaining | Reference |
| Whole Blood | Sodium Fluoride/Potassium Oxalate | Room Temperature | 1 hour | 89% | [1][9] |
| Whole Blood | Lithium Heparin | Room Temperature | 1 hour | 90% | [1][9] |
| Whole Blood | Sodium Fluoride/Potassium Oxalate | 4°C | 3 hours | 91% | [1][7][8] |
| Whole Blood | Lithium Heparin | 4°C | 3 hours | 81% | [9] |
| Extracted Plasma | - | 5°C (Autosampler) | 1 hour | ~95.3% | [1][7][9] |
| Extracted Plasma | - | 5°C (Autosampler) | 3 hours | ~85% | [1][6][9] |
| Rat Plasma | 0.35% HCl (pH 1.2) | Room Temperature | 24 hours | >95% | [2][5] |
| Rat Plasma | Saline (pH 5.5) | Room Temperature | 24 hours | <10% | [2][5] |
Table 2: Stability of Nafamostat in Infusion Solutions
| Solution | Storage Temperature | Duration | Percent Remaining | Reference |
| 0.9% w/v Sodium Chloride | Room Temperature | 24 hours | >95% | [1][6] |
| 5% w/v Glucose | Room Temperature | 24 hours | >95% | [1][6] |
Signaling Pathways and Degradation Mechanisms
Nafamostat is a synthetic serine protease inhibitor.[15] Its degradation in biological systems is primarily due to hydrolysis.
Caption: Hydrolytic degradation pathway of Nafamostat.
Experimental Protocols
Protocol 1: Assessing Nafamostat Stability in Plasma
This protocol outlines a method to determine the stability of Nafamostat in plasma under different conditions.
-
Materials:
-
Nafamostat mesylate
-
Drug-free human or animal plasma with appropriate anticoagulant (e.g., sodium fluoride/potassium oxalate)
-
Acidifying agent (e.g., 1M HCl or 10% Formic Acid)
-
Internal standard (IS) for LC-MS/MS analysis (e.g., ¹³C₆-Nafamostat)
-
LC-MS/MS system
-
-
Preparation of Spiked Plasma Samples:
-
Prepare a stock solution of Nafamostat in an appropriate solvent (e.g., DMSO).
-
Spike the drug-free plasma with the Nafamostat stock solution to achieve a known concentration (e.g., 160 ng/mL).
-
Prepare multiple aliquots of the spiked plasma.
-
-
Experimental Conditions:
-
Divide the aliquots to test different storage conditions:
-
Temperature: Room temperature vs. 4°C vs. -20°C.
-
pH: Acidified (e.g., pH 1.2-2.2) vs. non-acidified.
-
Time Points: 0, 1, 2, 4, 8, and 24 hours.
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., 3-5 cycles).
-
-
-
Sample Processing:
-
At each time point, precipitate the plasma proteins using a suitable method (e.g., protein precipitation with acetonitrile or methanol, or solid-phase extraction).[5]
-
Add the internal standard to all samples before processing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a validated LC-MS/MS method to quantify Nafamostat. The precursor/product ion pairs for Nafamostat can be monitored.[5]
-
Generate a calibration curve using freshly prepared standards.
-
Analyze the samples from the different stability conditions.
-
-
Data Analysis:
-
Calculate the concentration of Nafamostat remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of Nafamostat remaining against time for each condition.
-
Determine the degradation rate under each condition. Stability is often considered acceptable if the remaining concentration is within ±15% of the initial concentration.[1]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Stability of nafamostat in intravenous infusion solutions, human whole blood and extracted plasma: implications for clinical effectiveness studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Nafamostat Mesylate | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of Nafamostat Mesylate Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Possible Role of Electrolytes on the Formation of Precipitates during the Infusion of Nafamostat Mesilate in Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nafamostat - Wikipedia [en.wikipedia.org]
Troubleshooting lack of Foy-251 inhibitory effect
This guide provides troubleshooting assistance for researchers encountering a lack of inhibitory effect with Foy-251 (also known as GBPA), the active metabolite of Camostat mesylate.
Troubleshooting Guide
If you are not observing the expected inhibitory effect of this compound, follow this diagnostic workflow to identify the potential issue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is a broad-spectrum serine protease inhibitor.[1] It is the active metabolite of Camostat mesylate; after administration or in serum-containing cell culture media, Camostat is rapidly converted to this compound.[2][3][4] Its primary mechanism involves the covalent modification of the catalytic serine residue within the active site of target proteases, which blocks their enzymatic activity.[1][2] A key target is the transmembrane serine protease 2 (TMPRSS2), which is crucial for the cell entry of various viruses, including SARS-CoV-2.[1][5]
Q2: How should I prepare and store this compound stock solutions?
The stability of protease inhibitors is critical for reproducible results. While this compound is more stable than its prodrug Camostat, proper handling is still essential.[2][6] Related serine protease inhibitors like Nafamostat show poor stability in aqueous solutions, especially at neutral or alkaline pH.[7][8]
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving the solid compound in a suitable solvent like DMSO.[9]
-
Storage:
-
Solid: Store the powdered form at -20°C, tightly sealed and protected from moisture, for up to several years.[8]
-
Stock Solution: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C for short-term (up to one month) or -80°C for long-term (up to one year).[9][10]
-
-
Best Practice: Avoid repeated freeze-thaw cycles.[9] When preparing working solutions, allow the stock aliquot to warm to room temperature before opening the vial. For aqueous buffers, it is often recommended to not store the solution for more than one day.[8]
Q3: What is the recommended working concentration for this compound?
The effective concentration of this compound depends on the experimental system (biochemical vs. cell-based) and the specific target protease. In biochemical assays using purified enzymes, this compound is potent in the low nanomolar range.[6][11] In cell-based assays, higher concentrations are typically required to achieve a similar level of inhibition due to factors like cell permeability and drug metabolism.[3]
Refer to the table below for reported IC50 (biochemical) and EC50 (cell-based) values.
| Compound | Assay Type | Target/System | IC50 / EC50 (nM) | Reference(s) |
| This compound (GBPA) | Biochemical | Recombinant TMPRSS2 | 33.3 | [4][11][12] |
| This compound (GBPA) | Cell-based | SARS-CoV-2 in Calu-3 cells | 178 | [3] |
| Camostat | Biochemical | Recombinant TMPRSS2 | 6.2 | [4][11][12] |
| Nafamostat | Biochemical | Recombinant TMPRSS2 | 0.27 | [11][12] |
| Nafamostat | Cell-based | SARS-CoV-2 in Calu-3 cells | ~10-11 | [13][14] |
| Gabexate | Biochemical | Recombinant TMPRSS2 | 130 | [11][12] |
Q4: Why might this compound be ineffective in my cell-based assay?
Several factors can lead to a lack of efficacy in a cellular context:
-
Low Target Expression: The cell line you are using may not express sufficient levels of the target protease (e.g., TMPRSS2). It is crucial to confirm protein expression via methods like Western Blot or RT-qPCR.
-
Alternative Biological Pathways: Some cell lines can utilize multiple pathways for the same biological process. For example, certain viruses can enter cells via a TMPRSS2-independent, cathepsin-dependent endosomal pathway.[14] If this pathway is dominant in your cell line (e.g., VeroE6), a TMPRSS2 inhibitor like this compound will have a minimal effect.[14] Human lung-derived cell lines like Calu-3 are often more suitable for studying TMPRSS2-dependent processes.[5][14]
-
Cell Permeability and Efflux: this compound must reach its target to be effective. Poor membrane permeability or active removal by cellular efflux pumps can reduce the intracellular concentration of the inhibitor, leading to a diminished effect.
Key Experimental Protocol: In Vitro TMPRSS2 Inhibition Assay
This protocol describes a general method for measuring the inhibition of recombinant TMPRSS2 using a fluorogenic substrate.
Methodology
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the appropriate assay buffer. Include a vehicle control (e.g., DMSO).
-
Dilute the recombinant human TMPRSS2 enzyme to the desired final concentration in assay buffer.
-
Prepare the fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) in assay buffer.[15]
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control to the wells of a 384-well microplate.
-
Add the diluted TMPRSS2 enzyme to the wells.
-
Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[15]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over 1-2 hours at the appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 460 nm Em for AMC-based substrates).[15]
-
Calculate the rate of reaction (velocity) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. TMPRSS2 inhibitor discovery facilitated through an in silico and biochemical screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Stability and Storage | Tocris Bioscience [tocris.com]
- 11. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Nafamostat
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Nafamostat.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of Nafamostat and why is it so low?
A1: The oral bioavailability of Nafamostat is exceptionally low, reported to be between 0.95% and 1.59% in rat models.[1][2] This poor bioavailability is attributed to several factors:
-
High Polarity: Nafamostat's chemical structure is highly polar, which limits its ability to permeate the lipid-rich membranes of the gastrointestinal tract.[1]
-
Rapid Enzymatic Degradation: As an ester-containing compound, Nafamostat is rapidly hydrolyzed and inactivated by esterase enzymes present in the gut and blood.[1]
-
Chemical Instability: The stability of Nafamostat is pH-dependent, with significant degradation occurring at non-acidic pH levels.[2]
Q2: Can formulation changes improve the oral bioavailability of Nafamostat?
A2: Yes, formulation strategies have shown promise in improving the oral bioavailability of Nafamostat. An immediate-release tablet formulation has demonstrated a 25% increase in bioavailability compared to an oral solution in monkeys.[3][4] Additionally, the inclusion of surfactants, such as Tween 80, in an oral solution increased bioavailability from 0.95% to 1.59% in rats, likely by enhancing membrane permeability or inhibiting efflux pumps.[1][2]
Q3: Are there more advanced strategies to significantly enhance Nafamostat's bioavailability?
A3: While specific in vivo data for Nafamostat is limited, advanced drug delivery systems are promising future directions. These include:
-
Lipid-Based Nanoformulations: Systems like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can encapsulate Nafamostat, protecting it from enzymatic degradation and potentially enhancing absorption through the lymphatic system, which would bypass first-pass metabolism.[1]
-
Prodrug Approach: A prodrug is a chemically modified, inactive form of a drug that becomes active in the body. Designing a more lipophilic prodrug of Nafamostat could improve its passive diffusion across the intestinal wall.[1]
Q4: What are the critical considerations for sample handling during in vivo pharmacokinetic studies of Nafamostat?
A4: Due to Nafamostat's instability in biological matrices, strict sample handling procedures are crucial for accurate pharmacokinetic analysis. Blood samples should be collected in tubes containing an anticoagulant and immediately processed at low temperatures. Acidification of the plasma samples (e.g., with hydrochloric acid) is essential to prevent ex vivo degradation by esterases.
Troubleshooting Guides
Issue 1: Undetectable or near-zero plasma concentrations of Nafamostat after oral administration.
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Oral Dose | Due to its very low bioavailability, a higher oral dose is necessary to achieve detectable plasma levels. For instance, rat studies have utilized a 20 mg/kg oral dose compared to a 2 mg/kg intravenous dose.[2] |
| Inadequate Formulation | A simple aqueous solution of Nafamostat will likely result in minimal absorption. Consider formulating it as an immediate-release tablet or including permeability enhancers like Tween 80 in the solution.[1][3] |
| Poor Analytical Sensitivity | The low plasma concentrations of Nafamostat necessitate a highly sensitive and validated bioanalytical method, such as LC-MS/MS, with a low limit of quantification (e.g., 0.5 ng/mL).[2] |
Issue 2: High variability in plasma concentration between subjects after oral dosing.
| Potential Cause | Troubleshooting Recommendation |
| Rapid Degradation in Samples | Inconsistent sample handling can lead to variable ex vivo degradation. Ensure all blood samples are immediately processed at low temperatures and acidified to stabilize Nafamostat. |
| Inconsistent Dosing Vehicle | Ensure the oral dosing vehicle is homogeneous and that Nafamostat is fully solubilized or uniformly suspended. |
| Variable Gastric Emptying | To minimize variability in gastrointestinal transit times, standardize the fasting period for experimental animals before administering the oral dose. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Nafamostat in Rats Following IV and Oral Administration
| Parameter | IV Injection (2 mg/kg) | Oral Administration (20 mg/kg in 10% DMSO) | Oral Administration (20 mg/kg in 10% DMSO + 10% Tween 80) |
| t½ (h) | 1.34 ± 0.51 | 2.21 ± 1.30 | 2.30 ± 1.11 |
| Cmax (ng/mL) | 5291.16 ± 808.04 | 27.76 ± 8.17 | 33.24 ± 18.76 |
| Tmax (h) | - | 0.45 ± 0.21 | 1.00 ± 0.53 |
| AUCinf (ng·h/mL) | 447.35 ± 35.93 | 42.43 ± 12.50 | 71.17 ± 29.91 |
| Bioavailability (%) | - | 0.95 ± 0.25 | 1.59 ± 0.60 |
Data from a study in Sprague-Dawley rats.[2][5]
Table 2: Pharmacokinetic Parameters of Nafamostat in Monkeys Following IV and Oral Administration
| Parameter | IV Injection | Oral Solution | Immediate-Release Tablet |
| Cmax (ng/mL) | 11,108 | 211 | 225 |
| Tmax (h) | 0.02 | 0.25 | 0.5 |
| AUC (ng·h/mL) | 3,365 | 452 | 567 |
| t½ (h) | 1.5 | 3.5 | 4.3 |
Data from a study in male monkeys. The bioavailability of the immediate-release tablet was approximately 25% higher than that of the oral solution.[3][4]
Experimental Protocols
Protocol 1: Preparation and In Vivo Evaluation of an Immediate-Release Nafamostat Tablet
-
Tablet Formulation: An optimized immediate-release tablet composition includes Nafamostat mesylate, Microcelac (a co-processed excipient of lactose and microcrystalline cellulose), crospovidone (a disintegrant), hydroxypropyl cellulose (a binder), and sodium stearyl fumarate (a lubricant).[3]
-
Manufacturing Process (Direct Tableting):
-
All components are sieved and blended.
-
The final blend is compressed into tablets.
-
-
In Vitro Dissolution Testing: Dissolution studies are performed in various media (e.g., pH 1.2, 4.0, 6.8, and water) to confirm rapid drug release (e.g., >90% in 30 minutes).[3]
-
In Vivo Pharmacokinetic Study (Monkey Model):
-
Fasted male monkeys are used.
-
A crossover study design is employed where each animal receives the immediate-release tablet, an oral solution, and an intravenous injection of Nafamostat on separate occasions, with a washout period in between.
-
Blood samples are collected at predetermined time points post-administration.
-
Plasma is separated, stabilized (acidified), and stored at -80°C until analysis.
-
Nafamostat concentrations in plasma are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated to determine the bioavailability of the tablet relative to the oral solution and the IV injection.[3]
-
Protocol 2: Evaluation of a Permeability Enhancer on Oral Bioavailability of Nafamostat (Rat Model)
-
Dosing Solution Preparation:
-
Vehicle 1: Nafamostat is dissolved in a solution of 10% Dimethyl Sulfoxide (DMSO) in water.
-
Vehicle 2: Nafamostat is dissolved in a solution of 10% DMSO and 10% Tween 80 in water.
-
-
In Vivo Pharmacokinetic Study (Rat Model):
-
Fasted male Sprague-Dawley rats are used.
-
One group of rats receives an intravenous injection of Nafamostat (e.g., 2 mg/kg) to determine the absolute bioavailability.
-
Two other groups receive oral administration of Nafamostat (e.g., 20 mg/kg) in either Vehicle 1 or Vehicle 2.
-
Blood samples are collected via the jugular vein at various time points post-dosing.
-
Plasma is harvested, stabilized through acidification, and stored at -80°C.
-
Plasma concentrations of Nafamostat are determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters are calculated and the oral bioavailability for each formulation is determined by comparing the dose-normalized AUC from oral administration to that from intravenous administration.[1][2]
-
Visualizations
Caption: Logical flow of Nafamostat's oral bioavailability challenges and solutions.
Caption: Experimental workflow for a preclinical oral bioavailability study of Nafamostat.
Caption: Signaling pathway of Nafamostat metabolism and protective strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Nafamostat Mesylate Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Nafamostat Mesylate Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Nafamostat Mesylate (Foy) Precipitation in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues encountered with Nafamostat mesylate (often referred to as Foy) in aqueous buffers.
Important Clarification: Nafamostat Mesylate vs. FOY-251
It is crucial to distinguish between Nafamostat mesylate and this compound.
-
Nafamostat mesylate (trade name: Foy) is a broad-spectrum serine protease inhibitor.
-
This compound (also known as GBPA) is the active metabolite of a different drug, Camostat mesylate.
This guide focuses on Nafamostat mesylate , as precipitation in aqueous solutions is a more commonly reported issue with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my Nafamostat mesylate precipitating out of solution?
Nafamostat mesylate has limited solubility and stability in aqueous solutions, particularly at neutral or alkaline pH. Precipitation can be caused by several factors:
-
pH of the buffer: Nafamostat mesylate is more stable in acidic conditions (pH 2-4). Its stability significantly decreases at higher pH levels.
-
Concentration: Exceeding the solubility limit of Nafamostat mesylate in a specific buffer will lead to precipitation.
-
Temperature: While storage at 4°C can improve stability in the short term, temperature can influence solubility. Room temperature storage of solutions for extended periods can lead to degradation and precipitation.
-
Buffer composition: The presence of certain ions or excipients can affect the solubility and stability of the compound.
Technical Support Center: Optimizing Nafamostat Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time and other experimental parameters for Nafamostat treatment.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of Nafamostat?
Nafamostat is a synthetic, broad-spectrum serine protease inhibitor.[1] It acts as a fast-acting proteolytic inhibitor by forming a stable intermediate with the target protease, effectively blocking its activity.[1] Its targets include enzymes involved in the coagulation cascade (like thrombin and Factor Xa), inflammation, and viral entry into host cells (such as TMPRSS2).[2][3]
Q2: What is a good starting concentration and incubation time for my cell line?
The optimal concentration and incubation time for Nafamostat are highly dependent on the cell type and the biological question being investigated. For initial experiments, you can refer to the data summarized in the tables below. As a general guideline:
-
Antiviral assays (e.g., against SARS-CoV-2 in lung epithelial cells): Concentrations in the low nanomolar (nM) range are often effective. A pre-incubation period of 1 hour before viral infection is common, followed by continuous exposure during the experiment.[4][5]
-
Anticancer assays (e.g., cell viability in fibrosarcoma cells): Higher concentrations in the micromolar (µM) range are typically required, with incubation times ranging from 24 to 72 hours.[6]
-
Anti-inflammatory assays: Pre-incubation for 30 to 60 minutes before applying an inflammatory stimulus is a common practice, with subsequent incubation for 24 to 72 hours to assess the response.[2]
Q3: How stable is Nafamostat in cell culture media?
Nafamostat's stability is pH-dependent. It is more stable in acidic conditions and shows significantly reduced stability at higher pH.[7] For experiments requiring long incubation times (beyond 48 hours), it is advisable to change the media with freshly prepared Nafamostat to maintain its effective concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of Nafamostat treatment. | 1. Incorrect Cell Line: The cell line may not express the target protease (e.g., Vero cells lack TMPRSS2, making them resistant to Nafamostat's antiviral effect against SARS-CoV-2 via this pathway).[8] 2. Suboptimal Incubation Time or Concentration: The incubation time may be too short, or the concentration too low to elicit a response. 3. Nafamostat Degradation: The compound may have degraded in the culture medium due to pH instability or prolonged incubation.[7] | 1. Confirm Target Expression: Ensure your cell line expresses the serine protease you are targeting. 2. Optimize Parameters: Perform a dose-response and time-course experiment to determine the optimal conditions. Refer to the data tables for starting points. 3. Refresh Media: For long-term experiments, replenish the media with fresh Nafamostat every 24-48 hours. |
| High levels of cell death, even at low concentrations. | 1. Off-target Cytotoxicity: At high concentrations or with prolonged exposure, Nafamostat may induce cytotoxicity.[6] 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve Nafamostat may be too high. | 1. Determine IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic concentration range for your specific cell line and incubation time.[6][9] 2. Reduce Solvent Concentration: Ensure the final concentration of the solvent in the culture media is non-toxic (typically ≤ 0.1% for DMSO). |
| Inconsistent results between experiments. | 1. Variability in Pre-incubation: For antiviral assays, the pre-incubation step is critical and variations can lead to inconsistent results.[4][5] 2. Nafamostat Stock Solution Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced potency. | 1. Standardize Pre-incubation: Strictly adhere to the optimized pre-incubation time for all relevant experiments. 2. Proper Stock Handling: Aliquot the Nafamostat stock solution upon preparation and avoid repeated freeze-thaw cycles. Store as recommended by the manufacturer. |
Data Presentation
Table 1: Effective Concentrations of Nafamostat for Antiviral Activity
| Virus | Cell Line | Assay | Incubation Time | Effective Concentration (EC50/IC50) | Reference(s) |
| SARS-CoV-2 | Calu-3 | CPE Inhibition | 1h pre-incubation, then 5 days | ~10 nM | [4][5] |
| SARS-CoV-2 | Calu-3 | Viral Titer Reduction | 1h pre-incubation, then 24h | >1000-fold reduction at 100µM | [8] |
| MERS-CoV | Calu-3 | Viral RNA Reduction | 1h pre-incubation, then 6h | 100-fold reduction at 1 nM | [10] |
| Influenza A (H1N1) | HTE & HNE | Viral Titer Reduction | 30 min pre-incubation, then 72h | Significant reduction at 10-100 ng/mL | [9] |
Table 2: Effective Concentrations of Nafamostat for Anticancer Activity
| Cell Line | Cancer Type | Assay | Incubation Time | Effective Concentration (IC50) | Reference(s) |
| HT1080 | Fibrosarcoma | MTT | 24h | 396.63 µM | [6] |
| HT1080 | Fibrosarcoma | MTT | 48h | 338.80 µM | [6] |
| HT1080 | Fibrosarcoma | MTT | 72h | 437.83 µM | [6] |
| NOZ / OCUG-1 | Gallbladder Cancer | Cell Viability | Not Specified | Enhanced radiation effect at 40-80 µg/mL | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on human fibrosarcoma cells.[6]
-
Cell Seeding: Seed 5 x 10⁴ cells/mL in a 96-well plate and incubate for 24 hours.
-
Nafamostat Treatment: Treat cells with a range of Nafamostat concentrations (e.g., 1 µM to 500 µM) for the desired incubation periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 2 hours.
-
Formazan Solubilization: Remove the supernatant and dissolve the formazan crystals in 100 µL of DMSO.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a plate reader.
Antiviral Assay (SARS-CoV-2)
This protocol is based on a study in Calu-3 cells.[4][5]
-
Cell Seeding: Plate Calu-3 cells in a suitable format (e.g., 96-well plate).
-
Pre-incubation: Pre-treat the cells with various concentrations of Nafamostat (e.g., 1 nM to 100 µM) for 1 hour at 37°C.
-
Viral Infection: Add SARS-CoV-2 at a specific multiplicity of infection (MOI) and incubate for 30 minutes to allow for viral entry.
-
Post-infection Incubation: Remove the virus-containing medium and replace it with fresh medium containing the same concentrations of Nafamostat.
-
Endpoint Analysis: Incubate for 3 to 5 days and assess the viral effect by measuring the cytopathic effect (CPE), quantifying viral RNA via RT-qPCR, or determining viral titers through a plaque assay.
Anti-inflammatory Assay (Cytokine Release)
This protocol is a general guideline for assessing the anti-inflammatory effects of Nafamostat.[2]
-
Cell Seeding: Plate relevant cells (e.g., macrophages or epithelial cells) in a 24- or 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of Nafamostat for 30 to 60 minutes.
-
Inflammatory Stimulus: Add an inflammatory stimulus (e.g., LPS or a cytokine like TNF-α) to the wells, ensuring Nafamostat is still present in the medium.
-
Incubation: Incubate the cells for a period sufficient to induce cytokine production (typically 24 to 72 hours).
-
Cytokine Quantification: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA kits.
Signaling Pathways and Visualizations
Nafamostat has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[12][13] It achieves this by preventing the phosphorylation of IκBα (inhibitor of kappa B alpha), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[11][13]
Additionally, Nafamostat has been observed to inhibit the phosphorylation of Erk (Extracellular signal-regulated kinase), a component of the MAPK (Mitogen-activated protein kinase) pathway, which is involved in cell proliferation and survival.[13]
References
- 1. Nafamostat - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifaceted anticancer activity of nafamostat mesylate in human fibrosarcoma: first evidence of mitochondrial apoptosis and suppressed MMP-2/-9 mRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nafamostat-Mediated Inhibition of SARS-CoV-2 Ribosomal Frameshifting Is Insufficient to Impair Viral Replication in Vero Cells. Comment on Munshi et al. Identifying Inhibitors of −1 Programmed Ribosomal Frameshifting in a Broad Spectrum of Coronaviruses. Viruses 2022, 14, 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The clinically used serine protease inhibitor nafamostat reduces influenza virus replication and cytokine production in human airway epithelial cells and viral replication in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Nafamostat as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nafamostat mesilate, a nuclear factor kappa B inhibitor, enhances the antitumor action of radiotherapy on gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nafamostat mesilate suppresses NF-kappaB activation and NO overproduction in LPS-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of the NF-κB pathway by nafamostat mesilate suppresses colorectal cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Foy-251 interference with experimental readouts
Welcome to the technical support center for Foy-251. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings and to address potential challenges, including interference with experimental readouts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid), is the active metabolite of the prodrug Camostat mesylate.[1][2][3][4] It is a potent, broad-spectrum serine protease inhibitor.[5] Its primary mechanism involves the covalent inhibition of trypsin-like serine proteases.[1] This occurs through a two-stage process: an initial reversible binding to the enzyme's active site, followed by the formation of a covalent bond with the catalytic serine residue, which inactivates the enzyme.[1][4][6]
Q2: Is this compound specific to a single protease?
A2: No, this compound is not entirely specific to a single protease. While it is widely studied as an inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), it also demonstrates inhibitory activity against a range of other trypsin-like serine proteases, including trypsin, plasmin, thrombin, and plasma kallikrein.[7][8] Therefore, when using this compound in experimental systems, it is crucial to consider its potential effects on multiple proteases.
Q3: Can this compound interfere with my experimental readouts?
A3: While there is no widespread documentation of this compound causing direct, non-specific interference with common assay readouts such as fluorescence or absorbance, its potent and broad-spectrum inhibitory activity can lead to "off-target" effects that may be misinterpreted as assay interference. For instance, if a cellular assay's endpoint is influenced by the activity of a serine protease other than the intended target, this compound could modulate this endpoint, leading to a confounding result. It is recommended to perform control experiments to rule out such possibilities (see Troubleshooting Guide).
Q4: What are some common off-target proteases of this compound and related compounds?
A4: this compound and its parent compound, Camostat, are known to inhibit several serine proteases. The selectivity profile of the related compound, Camostat, has been shown to include potent inhibition of trypsin, plasma kallikrein, and plasmin, in some cases with greater potency than for TMPRSS2.[7][8] It is reported that this compound has similar activities against these proteases.[7][8]
Data Presentation: Inhibitory Activity of this compound and Related Compounds
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and related serine protease inhibitors against various proteases. This data is crucial for understanding the potential for off-target effects in experimental systems.
| Compound | Target Protease | IC50 (nM) | Reference |
| This compound (GBPA) | TMPRSS2 | 33.3 | [7][8] |
| Camostat | TMPRSS2 | 6.2 | [7][8] |
| Nafamostat | TMPRSS2 | 0.27 | [7][8] |
| Gabexate | TMPRSS2 | 130 | [7][8] |
Note: Data for this compound against a wider panel of proteases is not as readily available as for Camostat and Nafamostat. However, it is reported to have similar activity to Camostat against trypsin, thrombin, plasma kallikrein, and plasmin.[7][8]
Troubleshooting Guides
Issue 1: Unexpected results or suspected off-target effects in cell-based assays.
-
Possible Cause: this compound may be inhibiting a protease other than your primary target, which is involved in the signaling pathway you are studying.
-
Troubleshooting Steps:
-
Literature Review: Check if any known off-target proteases of this compound (e.g., plasmin, kallikrein) are implicated in your experimental system.
-
Use of a More Specific Inhibitor: If available, compare the results obtained with this compound to those from a more selective inhibitor for your target protease.
-
Rescue Experiment: If the off-target effect is known, try to rescue the phenotype by adding the product of the off-target enzyme's activity.
-
Control Experiments: Run parallel experiments with cell lines that do not express the suspected off-target protease.
-
Issue 2: Concern about direct assay interference (e.g., fluorescence quenching, absorbance interference).
-
Possible Cause: Although not widely reported, the chemical structure of this compound could potentially interact with assay components.
-
Troubleshooting Steps:
-
Blank Measurements: In absorbance or fluorescence-based assays, measure a blank sample containing only the assay buffer and this compound at the final concentration to check for background signal.
-
Enzyme-Free Control: For enzymatic assays, run a control reaction with the substrate and this compound but without the enzyme to see if the compound affects the substrate's stability or signal.
-
Post-Reaction Addition: Add this compound to the assay after the enzymatic reaction has been stopped. A change in signal upon addition would suggest direct interference with the detection method.
-
Mandatory Visualization
Caption: this compound inhibits viral entry by blocking TMPRSS2.
Caption: A logical workflow for troubleshooting this compound.
Experimental Protocols
Protocol: In Vitro TMPRSS2 Inhibition Assay using a Fluorogenic Substrate
This protocol describes a method to determine the inhibitory activity of this compound against recombinant human TMPRSS2.
Materials:
-
Recombinant human TMPRSS2 (catalytic domain)
-
Fluorogenic substrate for TMPRSS2 (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
This compound stock solution in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Enzyme Preparation: Dilute the recombinant TMPRSS2 in Assay Buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted this compound or vehicle control. b. Add 25 µL of the diluted TMPRSS2 enzyme to each well. c. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Measurement: a. Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC). b. Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound. b. Normalize the reaction rates to the vehicle control (100% activity). c. Plot the percent inhibition versus the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of Camostat Mesylate for Covid-19: a systematic review and Meta-analysis of Randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: LC-MS/MS Analysis for Quantifying Nafamostat in Plasma
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify Nafamostat in plasma samples.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of Nafamostat.
| Problem | Potential Cause | Recommended Solution |
| Low or No Nafamostat Peak | Degradation of Nafamostat: Nafamostat is highly unstable in plasma due to enzymatic hydrolysis by esterases.[1][2] | - Immediate Acidification: Upon plasma collection, immediately acidify the sample. Adding 3 µL of 5.5 mol/L HCl to 150 µL of plasma to achieve a pH of approximately 1.2 has been shown to maintain stability.[1] - Use of Esterase Inhibitors: Collect blood in tubes containing sodium fluoride/potassium oxalate to inhibit esterase activity.[3][4][5] - Temperature Control: Keep blood samples chilled at 4°C and process them promptly (e.g., centrifuge within 3 hours).[3][4][5] |
| Poor Extraction Recovery: Nafamostat is a polar compound, which can make extraction challenging.[1][2] | - Optimize Solid Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., Oasis HLB). Ensure proper conditioning, washing, and elution steps are followed.[1] - Check pH of Loading Solution: Acidifying the sample with formic acid before loading onto the SPE cartridge can improve retention.[1] | |
| Mass Spectrometer Issues: Incorrect MS settings or a dirty ion source can lead to poor signal. | - Verify MRM Transitions: Ensure the correct precursor and product ions for Nafamostat ([M+2H]²⁺ at m/z 174.4 → 165.8) and the internal standard are being monitored.[1][2] - Source Cleaning: Perform routine cleaning of the ion source components as per the manufacturer's guidelines.[6] | |
| High Variability in Results | Inconsistent Sample Handling: Differences in time and temperature before sample processing can lead to variable degradation. | - Standardize Pre-analytical Steps: Establish a strict and consistent protocol for blood collection, centrifugation, plasma separation, and acidification.[3][4] - Internal Standard Addition: Ensure the internal standard (IS) is added accurately and consistently to all samples, standards, and quality controls at the beginning of the sample preparation process.[7] |
| Matrix Effects: Co-eluting endogenous components from the plasma can suppress or enhance the ionization of Nafamostat, leading to variability.[8][9] | - Improve Chromatographic Separation: Optimize the LC gradient to separate Nafamostat from interfering matrix components.[9] - Evaluate Different Extraction Methods: Besides SPE, consider protein precipitation or liquid-liquid extraction to see if matrix effects are reduced. - Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled IS like ¹³C₆-Nafamostat is the best choice to compensate for matrix effects as it co-elutes and experiences similar ionization effects as the analyte.[1][7][10][11] | |
| Poor Peak Shape (Tailing, Splitting) | Chromatographic Issues: Problems with the analytical column or mobile phase. | - Column Contamination/Age: Flush the column or replace it if it's old or has been used with many plasma samples.[12] - Inappropriate Mobile Phase pH: Ensure the mobile phase is acidic (e.g., contains 0.1% formic acid) to ensure consistent protonation of Nafamostat.[1][13] - Injection Solvent Mismatch: The solvent used to reconstitute the final extract should be similar in strength to the initial mobile phase to prevent peak distortion.[12] |
| Retention Time Shifts | LC System Instability: Fluctuations in the pumping system or column temperature. | - System Equilibration: Ensure the LC system is thoroughly equilibrated with the mobile phase before starting the analytical run.[14] - Check for Leaks: Inspect all fittings and connections for any leaks. - Degas Mobile Phase: Ensure mobile phases are properly degassed to prevent air bubbles in the pump.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is Nafamostat so difficult to quantify accurately in plasma?
A1: Nafamostat is challenging to quantify primarily due to its instability. It is rapidly hydrolyzed by esterases present in blood and plasma into its inactive metabolites, 6-amidino-2-naphthol and p-guanidinobenzoic acid.[1] This degradation can occur during blood collection, sample processing, and storage, leading to an underestimation of its concentration. Additionally, its high polarity can make it difficult to achieve good retention on standard reversed-phase HPLC columns and can lead to poor extraction recovery.[1][2]
Q2: What is the best way to store plasma samples for Nafamostat analysis?
A2: To ensure the stability of Nafamostat, plasma samples must be stored under specific conditions. After collection and centrifugation, the plasma should be immediately acidified (e.g., to a pH of 1.2 with HCl).[1] Acidified samples should be stored at -70°C or lower until analysis.[1] Studies have shown that Nafamostat is stable under these acidic, frozen conditions for at least two weeks.[1]
Q3: What type of internal standard (IS) should I use?
A3: The ideal internal standard for the quantification of Nafamostat is a stable isotope-labeled (SIL) version, such as ¹³C₆-Nafamostat.[1][2] A SIL-IS has nearly identical chemical and physical properties to Nafamostat, meaning it will behave similarly during sample extraction, chromatography, and ionization.[10][11] This allows it to effectively compensate for variability in extraction recovery and matrix effects, leading to more accurate and precise results. If a SIL-IS is not available, a structural analog may be used, but it will require more extensive validation to ensure it adequately tracks the analyte.[7]
Q4: What are the typical MRM transitions for Nafamostat?
A4: In positive electrospray ionization (ESI) mode, Nafamostat typically forms a doubly charged precursor ion [M+2H]²⁺. The most common multiple reaction monitoring (MRM) transition is m/z 174.4 → 165.8. For the internal standard ¹³C₆-Nafamostat, the transition is m/z 177.4 → 168.9.[1][2]
Q5: Can I use protein precipitation instead of solid-phase extraction (SPE) for sample cleanup?
A5: While protein precipitation is a simpler and faster method for sample cleanup, it may not be as effective as SPE at removing interfering matrix components like phospholipids.[15] For a highly sensitive and robust assay, SPE is generally recommended for Nafamostat analysis as it provides a cleaner extract, which can reduce matrix effects and improve overall method performance.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters from a validated LC-MS/MS method for Nafamostat quantification.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][16] |
| Signal-to-Noise (S/N) Ratio at LLOQ | 104.7[1] |
Table 2: Extraction Recovery
| QC Level | Concentration | Average Recovery (%) |
| Low QC | 2 ng/mL | 83.44[1] |
| Medium QC | 80 ng/mL | 82.58[1] |
| High QC | 160 ng/mL | 89.28[1] |
| Internal Standard | 100 ng/mL | 75.28[1] |
Table 3: Nafamostat Stability in Rat Plasma
| Stability Test | Condition | Stability (%) |
| Short-Term | Room Temperature for 24 h | 95.3 - 103.1[1] |
| Freeze-Thaw | 5 Cycles | 96.7 - 104.2[1] |
| Autosampler | 4°C for 24 h | 98.2 - 105.6[1] |
| Long-Term | -70°C for 2 weeks | 94.8 - 102.3[1] |
Experimental Protocols
Detailed Methodology: Plasma Sample Preparation using SPE
-
Sample Collection and Stabilization:
-
Collect whole blood in tubes containing an anticoagulant (e.g., sodium fluoride/potassium oxalate).[3][4]
-
Centrifuge the blood at 4000 rpm for 5-10 minutes at 4°C to separate the plasma.[1][17]
-
Immediately transfer the plasma to a clean tube and acidify by adding 3 µL of 5.5 mol/L HCl per 150 µL of plasma.[1] Vortex to mix.
-
Store samples at -70°C until analysis.
-
-
Sample Pre-treatment:
-
Solid-Phase Extraction (SPE):
-
Use an Oasis HLB 1cc (10 mg) extraction cartridge.[1]
-
Condition the cartridge with 2 mL of methanol, followed by 1 mL of distilled water.[1]
-
Load the pre-treated sample (900 µL) onto the cartridge.[1]
-
Wash the cartridge with 1 mL of 0.1% (v/v) aqueous formic acid.[1]
-
Elute Nafamostat and the IS with 1 mL of methanol.[1]
-
-
Reconstitution:
Detailed Methodology: LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
LC System: Agilent 1260 HPLC system or equivalent.[1]
-
Column: Gemini 5 µm C18 110A (150 x 2.0 mm i.d., 5 µm) with a SecurityGuard Cartridge Kit.[1]
-
Mobile Phase: Isocratic mixture of 0.1% aqueous formic acid and methanol (50:50 v/v).[1]
-
Flow Rate: 0.3 mL/min.[18]
-
Column Temperature: 40°C.[13]
-
Injection Volume: 3 µL.[1]
-
-
Tandem Mass Spectrometry (MS/MS):
Visualizations
Caption: Experimental workflow for Nafamostat quantification in plasma.
Caption: Troubleshooting decision tree for low Nafamostat signal.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of nafamostat in intravenous infusion solutions, human whole blood and extracted plasma: implications for clinical effectiveness studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. agilent.com [agilent.com]
- 13. Identification of impurities in nafamostat mesylate using HPLC-IT-TOF/MS: A series of double-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. agilent.com [agilent.com]
- 16. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of Nafamostat Mesylate Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic and pharmacodynamic analyses of nafamostat in ECMO patients: comparing central vein and ECMO machine samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Serine Protease Inhibitors: Nafamostat (Foy-251) vs. Camostat Mesylate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent serine protease inhibitors, Nafamostat (often referred to by its historical designation, Foy-251) and Camostat mesylate. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction
Nafamostat mesylate and Camostat mesylate are synthetic serine protease inhibitors with established clinical use in Japan for conditions such as pancreatitis and disseminated intravascular coagulation.[1][2] Their shared mechanism of action, the inhibition of serine proteases, has brought them to the forefront of research for various other therapeutic applications, most notably as potential antiviral agents.[1][3] Both compounds are potent inhibitors of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell enzyme crucial for the entry of several viruses, including SARS-CoV-2.[3][4][5] This guide will delve into a direct comparison of their efficacy, supported by in vitro and in vivo data.
Mechanism of Action: Inhibition of Viral Entry
The primary mechanism by which Nafamostat and Camostat mesylate exert their antiviral effects is through the inhibition of TMPRSS2.[3][4][5] In the context of viral infection, the viral spike (S) protein binds to the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2). Subsequently, TMPRSS2 cleaves the S protein, a process known as priming, which facilitates the fusion of the viral and host cell membranes, allowing the viral genetic material to enter the cell.[6] By inhibiting TMPRSS2, both Nafamostat and Camostat mesylate block this essential priming step, thereby preventing viral entry.[3][4][5]
It is important to note that Camostat mesylate is a prodrug that is rapidly converted in the body to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), which is also referred to as this compound.[6] This active metabolite is responsible for the inhibitory effect on TMPRSS2.[6]
References
- 1. Identification of an existing Japanese pancreatitis drug, Nafamostat, which is expected to prevent the transmission of new coronavirus infection (COVID-19) | The University of Tokyo [u-tokyo.ac.jp]
- 2. A Randomized Comparative Study of 24- and 6-Hour Infusion of Nafamostat Mesilate for the Prevention of Post-Endoscopic Retrograde Cholangiopancreatography Pancreatitis: A Prospective Randomized Comparison Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Foy-251 (Camostat Mesylate) for SARS-CoV-2: A Comparative Guide to its Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antiviral activity of Foy-251 (camostat mesylate) against SARS-CoV-2, relative to other antiviral compounds. The information is compiled from peer-reviewed studies and is intended to inform research and development efforts.
Executive Summary
This compound, an orally bioavailable serine protease inhibitor, has been investigated as a potential therapeutic for COVID-19. Its primary mechanism of action is the inhibition of the host cell surface protease, Transmembrane Serine Protease 2 (TMPRSS2), which is crucial for the entry of SARS-CoV-2 into lung cells. In vitro studies have demonstrated the antiviral activity of this compound and its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), against SARS-CoV-2. However, clinical trial results have been mixed, with some studies indicating a potential benefit in hospitalized patients, while several meta-analyses have not found a significant clinical improvement compared to placebo. This guide presents the available in vitro data, detailed experimental protocols for assessing antiviral activity, and a visual representation of the viral entry pathway to aid in the comparative evaluation of this compound.
Comparative In Vitro Antiviral Activity
The following table summarizes the in vitro antiviral activity of this compound and other relevant antiviral compounds against SARS-CoV-2. The half-maximal effective concentration (EC50) is a measure of the drug's potency in inhibiting viral replication by 50%.
| Compound | Target | Cell Line | EC50 | Reference |
| This compound (Camostat Mesylate) | TMPRSS2 | Calu-3 | 107 nM | [1] |
| Calu-3 (pseudovirus) | 87 nM | |||
| GBPA (Active Metabolite of this compound) | TMPRSS2 | Calu-3 | 178 nM | [1][2] |
| Nafamostat Mesylate | TMPRSS2 | Calu-3 | Low nanomolar range (~15-fold more potent than Camostat) | [3] |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | Vero E6 | Varies by study (e.g., ~0.77 µM) | |
| Lopinavir/Ritonavir | 3CL Protease | Vero E6 | Varies by study |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the experimental procedures used to validate its activity, the following diagrams are provided.
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity Assessment
This protocol details a common method for determining the in vitro efficacy of an antiviral compound against SARS-CoV-2.
1. Cell Culture and Seeding:
-
Culture Calu-3 (human lung adenocarcinoma) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed 24-well plates with Calu-3 cells at a density that will result in a confluent monolayer on the day of infection (approximately 2.5 x 10^5 cells/well). Incubate at 37°C with 5% CO2.
2. Compound Preparation:
-
Prepare a stock solution of this compound (or other test compounds) in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in infection medium (DMEM with 2% FBS) to achieve the desired final concentrations for testing.
3. Infection Procedure:
-
When the Calu-3 cell monolayer is confluent, remove the growth medium.
-
Add the prepared compound dilutions to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Pre-incubate the cells with the compounds for 1-2 hours at 37°C.
-
Following pre-incubation, add SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 to all wells except the cell control.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
4. Plaque Assay:
-
After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., DMEM with 2% FBS and 1.2% Avicel or methylcellulose) containing the respective compound concentrations.
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.
5. Plaque Visualization and Counting:
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Stain the cell monolayer with a 0.1% crystal violet solution.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
6. Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Clinical Perspective
While in vitro studies provide a strong rationale for the antiviral potential of this compound, clinical trial results have been inconsistent. Some studies have suggested a benefit for hospitalized patients with COVID-19 when compared to other treatments like lopinavir/ritonavir.[4][5] However, several systematic reviews and meta-analyses of randomized controlled trials have concluded that camostat mesylate did not significantly improve clinical outcomes, such as time to symptom resolution or viral clearance, compared to placebo in patients with mild to moderate COVID-19.[6][7][8][9][10] These findings highlight the challenge of translating in vitro efficacy to clinical effectiveness and underscore the need for further research to identify specific patient populations or disease stages where TMPRSS2 inhibitors might be beneficial.
Conclusion
This compound (camostat mesylate) demonstrates clear in vitro antiviral activity against SARS-CoV-2 by inhibiting the host protease TMPRSS2, a critical factor for viral entry into lung cells. Its active metabolite, GBPA, also retains this activity. When compared to other TMPRSS2 inhibitors, nafamostat mesylate appears to be more potent in vitro. The provided experimental protocol offers a standardized method for evaluating and comparing the efficacy of such compounds. Despite the promising in vitro data, the clinical utility of camostat mesylate for COVID-19 remains a subject of ongoing investigation, with current evidence from several meta-analyses not supporting a significant clinical benefit in the broader patient population. Future research may focus on combination therapies or identifying specific patient subgroups that may benefit from TMPRSS2 inhibition.
References
- 1. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of Camostat Mesylate for Covid-19: a systematic review and Meta-analysis of Randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nafamostat Mesylate Blocks Activation of SARS-CoV-2: New Treatment Option for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMPRSS2 inhibitors for the treatment of COVID-19 in adults: a systematic review and meta-analysis of randomized clinical trials of nafamostat and camostat mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. medrxiv.org [medrxiv.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Serine Protease Inhibitors for Anticoagulation: Foy-251 (Nafamostat) vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Foy-251 (nafamostat mesilate) with other prominent serine protease inhibitors used for anticoagulation, including gabexate mesilate, aprotinin, and urokinase. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions by presenting objective performance data, detailed experimental methodologies, and a clear visualization of the underlying biological pathways.
Introduction to Serine Protease Inhibitors in Anticoagulation
Serine proteases are a class of enzymes that play a crucial role in the coagulation cascade, the physiological process leading to the formation of a blood clot.[1] Key serine proteases in this cascade include thrombin (Factor IIa) and Factor Xa.[2][3] Inhibition of these proteases is a primary strategy for achieving anticoagulation.[3] This guide focuses on a comparative analysis of four such inhibitors, evaluating their mechanisms, efficacy, and the experimental basis for these assessments.
-
This compound (Nafamostat Mesilate): A synthetic serine protease inhibitor with a broad spectrum of activity.[4] It is known for its short half-life and is used clinically for anticoagulation during procedures like hemodialysis and in the treatment of conditions such as pancreatitis and disseminated intravascular coagulation (DIC).[4]
-
Gabexate Mesilate: Another synthetic serine protease inhibitor, structurally similar to nafamostat.[2] It is also used in the management of pancreatitis and DIC and as a regional anticoagulant.[2][5]
-
Aprotinin: A naturally occurring polypeptide and a broad-spectrum serine protease inhibitor isolated from bovine lung.[6][7] Its primary use has been to reduce bleeding during complex surgeries.[7]
-
Urokinase: A serine protease that functions as a thrombolytic agent by activating plasminogen to plasmin, which then degrades fibrin clots.[8] Unlike the other inhibitors discussed, its primary role is in fibrinolysis rather than direct inhibition of coagulation factors.
Mechanism of Action and Signaling Pathways
The anticoagulant and profibrinolytic effects of these inhibitors are best understood by examining their targets within the coagulation and fibrinolytic cascades.
The Coagulation Cascade and Points of Inhibition
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.[1] Serine protease inhibitors exert their anticoagulant effects by blocking the activity of key enzymes in this cascade.
References
- 1. assaygenie.com [assaygenie.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potential Therapeutic Roles for Direct Factor Xa Inhibitors in Coronavirus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nafamostat Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gabexate mesilate and heparin responsiveness in coronary patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Aprotinin: A Pharmacologic Overview [healio.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to the In Vivo Anti-inflammatory Effects of Foy-251 and Other Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Foy-251, the active metabolite of camostat mesylate, with other clinically relevant serine protease inhibitors, nafamostat and ulinastatin. The information presented is based on available experimental data from various animal models of inflammation.
Executive Summary
This compound, nafamostat, and ulinastatin are potent serine protease inhibitors that have demonstrated significant anti-inflammatory properties in a range of preclinical in vivo models. Their primary mechanism of action involves the inhibition of various serine proteases that play crucial roles in the inflammatory cascade. While all three compounds show promise in mitigating inflammation, their efficacy can vary depending on the specific inflammatory model and the experimental conditions. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways to aid in the comparative assessment of these compounds for research and drug development purposes.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound (camostat mesylate), nafamostat, and ulinastatin from various in vivo studies. It is important to note that the experimental conditions, including animal models, drug dosages, and administration routes, differ between studies, which should be considered when comparing the data.
Table 1: Effects on Pro-inflammatory Cytokines in a Pancreatitis Model
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Camostat Mesylate | Rat (DBTC-induced chronic pancreatitis) | 1 mg/g in diet | Oral | Inhibited inflammation and cytokine expression (e.g., TNF-α). | [1] |
| Nafamostat Mesylate | - | - | - | Primarily used for pancreatitis due to its anti-inflammatory and anticoagulant properties.[2][3] | [2][3] |
| Ulinastatin | - | - | - | Widely used for the treatment of pancreatitis.[4] | [4] |
Note: Direct comparative quantitative data for all three compounds in the same pancreatitis model was not available in the reviewed literature.
Table 2: Effects on Pro-inflammatory Cytokines in a Sepsis Model (Cecal Ligation and Puncture - CLP)
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| This compound (Camostat Mesylate) | - | - | - | Data in a CLP model is not as readily available as for other models. | |
| Nafamostat Mesylate | - | - | - | Known to have immunomodulatory effects beneficial in sepsis.[5] | [5] |
| Ulinastatin | Rat | 5,000, 10,000, 20,000 U/kg | Intraperitoneal | Dose-dependently suppressed intestinal TNF-α and IL-6 levels, while enhancing IL-10 and IL-13.[6] Attenuated pro-inflammatory response and improved survival.[7] | [6][7] |
Table 3: Effects on Pro-inflammatory Cytokines in Ischemia/Reperfusion (I/R) Injury Models
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| This compound (Camostat Mesylate) | - | - | - | Limited direct data on I/R injury models. | |
| Nafamostat Mesylate | Mouse (cardiac I/R) | - | - | Used to reduce cardiac injury following experimental ischemia.[2] | [2] |
| Ulinastatin | Rat (lung I/R) | 5,000 U/kg | - | Markedly decreased serum TNF-α concentration.[8] | [8] |
| Ulinastatin | Rat (lung I/R) | 5,000 U/kg (low dose), 10,000 U/kg (high dose) | - | Dose-dependently decreased serum concentrations of TNF-α, IL-6, and IL-8.[9] | [9] |
| Ulinastatin | Rat (myocardial I/R) | 50,000 U/kg, 100,000 U/kg | Intraperitoneal | Significantly attenuated TNF-α expression.[10] | [10] |
| Ulinastatin | Rat (hepatic I/R) | - | - | Significantly decreased serum ALT and MDA levels.[11] | [11] |
Table 4: Effects on Pro-inflammatory Cytokines in Lipopolysaccharide (LPS)-Induced Inflammation Models
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Camostat Mesylate | Chicken embryo fibroblasts (in vitro) | - | - | Dose-dependently inhibited LPS-induced secretions of TNF-α and IL-6.[12] | [12] |
| Nafamostat Mesylate | Mouse | 3 mg/kg | Intravenous | Suppressed hepatic TNF and IFN-γ expression in an R848 (TLR7/8 agonist) model.[13] | [13] |
| Ulinastatin | Mouse (LPS-induced ALI) | - | Intravenous | Markedly attenuated levels of TLR4 and other proinflammatory cytokines.[14] | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common in vivo inflammation models used to assess the efficacy of anti-inflammatory compounds.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is widely used to study systemic inflammation.
-
Animals: Typically, mice (e.g., C57BL/6) or rats are used.[15][16]
-
Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 5, 10, or 20 mg/kg) is administered.[17] The dosage can be adjusted to induce varying severities of inflammation.[18]
-
Test Compound Administration: The test compound (e.g., this compound, nafamostat, or ulinastatin) is typically administered before or shortly after the LPS challenge. The route of administration (e.g., intravenous, intraperitoneal, oral) and dosage will vary depending on the compound's properties and the study's objectives.
-
Sample Collection and Analysis: Blood and tissue samples (e.g., liver, lung, spleen) are collected at specific time points after LPS injection (e.g., 2, 6, 12, 24 hours).[15]
-
Readouts:
-
Pro-inflammatory cytokines: Levels of TNF-α, IL-6, IL-1β, etc., in serum or tissue homogenates are measured using ELISA or other immunoassays.
-
Organ injury markers: Levels of enzymes like ALT and AST for liver injury, or histological analysis of organ tissues.
-
Survival rate: Monitored over a period of time (e.g., 72 hours).
-
Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.[19][20]
-
Surgical Procedure:
-
The animal is anesthetized.
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated at a specific distance from the distal end. The severity of sepsis can be modulated by the length of the ligated cecum.[23]
-
The ligated cecum is punctured once or twice with a needle of a specific gauge.
-
A small amount of fecal content is extruded to induce peritonitis.
-
The cecum is returned to the abdominal cavity, and the incision is closed.
-
-
Test Compound Administration: The therapeutic agent can be administered before or after the CLP procedure.
-
Sample Collection and Analysis: Blood and organ samples are collected at various time points post-surgery.
-
Readouts:
-
Survival rate: Monitored for several days.
-
Inflammatory markers: Serum levels of TNF-α, IL-6, and other cytokines.[22]
-
Bacterial load: Measured in blood and peritoneal fluid.
-
Organ dysfunction: Assessed by biochemical markers and histopathology.
-
Mandatory Visualization
Signaling Pathways
The anti-inflammatory effects of this compound, nafamostat, and ulinastatin are mediated through the modulation of key inflammatory signaling pathways. The NF-κB pathway is a central regulator of inflammation and a common target for these inhibitors.
Caption: Simplified NF-κB signaling pathway and points of inhibition.
Experimental Workflow
The following diagram illustrates a general workflow for the in vivo validation of an anti-inflammatory compound.
References
- 1. Camostat mesilate attenuates pancreatic fibrosis via inhibition of monocytes and pancreatic stellate cells activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nafamostat mesylate, a serine protease inhibitor, demonstrates novel antimicrobial properties and effectiveness in Chlamydia-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 4. Ulinastatin attenuates LPS-induced inflammation in mouse macrophage RAW264.7 cells by inhibiting the JNK/NF-κB signaling pathway and activating the PI3K/Akt/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nafamostat reduces systemic inflammation in TLR7-mediated virus-like illness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect of Ulinastatin against murine models of sepsis: inhibition of TNF-α and IL-6 and augmentation of IL-10 and IL-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ulinastatin is a novel candidate drug for sepsis and secondary acute lung injury, evidence from an optimized CLP rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ulinastatin attenuates lung ischemia-reperfusion injury in rats by inhibiting tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ulinastatin suppresses systemic inflammatory response following lung ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myocardial protective effect by ulinastatin via an anti-inflammatory response after regional ischemia/reperfusion injury in an in vivo rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effects of tumor necrosis factor alpha antibody and ulinastatin on liver ischemic reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Camostat mesilate inhibits pro-inflammatory cytokine secretion and improves cell viability by regulating MFGE8 and HMGN1 in lipopolysaccharide-stimulated DF-1 chicken embryo fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ulinastatin Protects Against LPS-Induced Acute Lung Injury By Attenuating TLR4/NF-κB Pathway Activation and Reducing Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 16. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment of LPS-induced intestinal inflammation mice model: pilot study -Journal of Convergence Korean Medicine | Korea Science [koreascience.kr]
- 18. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 19. Cecum Ligation & Puncture induced Sepsis Model - Creative Biolabs [creative-biolabs.com]
- 20. mdpi.com [mdpi.com]
- 21. Evaluation of 2 Rat Models for Sepsis Developed by Improved Cecal Ligation/Puncture or Feces Intraperitoneal-Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Journal of Laboratory Animal Science and Practices » Submission » Cecal Ligation and Puncture-Induced Sepsis Model in Rats [dergipark.org.tr]
- 23. Immunodesign of experimental sepsis by cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nafamostat and Gabexate Mesylate: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two synthetic serine protease inhibitors, Nafamostat mesylate and Gabexate mesylate. Both drugs are utilized in clinical settings for similar indications, including acute pancreatitis and disseminated intravascular coagulation (DIC), and as anticoagulants during extracorporeal circulation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their comparative performance, supported by experimental data and methodologies.
Executive Summary
Nafamostat mesylate and Gabexate mesylate are broad-spectrum serine protease inhibitors.[1][2] While both drugs share a similar mechanism of action by inhibiting various proteases involved in the coagulation, fibrinolysis, complement, and kinin-kallikrein systems, in-vitro studies consistently demonstrate that Nafamostat is a more potent inhibitor of several key enzymes.[3][4] Clinical studies, however, present a more nuanced picture, with some trials showing comparable efficacy in certain indications. This guide will delve into the available data to provide a clear comparison of these two therapeutic agents.
Data Presentation
In Vitro Inhibitory Activity
Nafamostat mesylate generally exhibits significantly lower inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) compared to Gabexate mesylate, indicating higher potency.[5][6]
| Enzyme | Nafamostat Mesylate (Ki / IC50) | Gabexate Mesylate (Ki / IC50) | Reference(s) |
| Trypsin | Ki: 15 nM | IC50: 9.4 µM | [2][5] |
| Tryptase | Ki: 95.3 pM | Ki: 3.4 nM | [5] |
| Thrombin | - | IC50: 110 µM | [2] |
| Plasmin | - | IC50: 30 µM | [2] |
| Plasma Kallikrein | - | IC50: 41 µM | [2] |
| Factor Xa | - | Ki: 8.5 µM | [6] |
| C1r, C1s | Potent inhibitor | Inhibitor | [3][4] |
Note: A direct side-by-side comparison of all inhibitory constants from a single study is not available. The data is compiled from multiple sources.
Clinical Efficacy: Prevention of Post-ERCP Pancreatitis
Clinical trials comparing the prophylactic use of Nafamostat and Gabexate for preventing pancreatitis following endoscopic retrograde cholangiopancreatography (ERCP) have shown mixed but informative results.
| Study / Endpoint | Nafamostat Mesylate Group | Gabexate Mesylate Group | p-value | Reference |
| Retrospective Study (n=500) | [7] | |||
| Incidence of Acute Pancreatitis | 9.1% (19/208) | 8.6% (25/292) | Not Significant | [7] |
| Incidence of Hyperamylasemia | 40.9% | 39.4% | Not Significant | [7] |
| Mean Serum Amylase at 6h (U/L) | 192.5 | 252.1 | 0.020 | [7] |
Clinical Efficacy: Treatment of Disseminated Intravascular Coagulation (DIC)
A retrospective study in patients with hematological malignancies and DIC showed no significant difference in resolution rates between the two drugs.
| Study / Endpoint | Nafamostat Mesylate Group (n=72) | Gabexate Mesylate Group (n=55) | p-value | Reference |
| Retrospective Study | [8] | |||
| DIC Resolution Rate (Day 7) | 40.3% | 45.5% | 0.586 | [8] |
| DIC Resolution Rate (Day 14) | 56.3% | 69.8% | 0.179 | [8] |
Signaling Pathways and Mechanism of Action
Both Nafamostat and Gabexate exert their effects by inhibiting serine proteases, which are crucial enzymes in several physiological cascades. Their primary therapeutic benefits in pancreatitis and DIC stem from their ability to downregulate inflammatory and procoagulant pathways.
Coagulation Cascade
Nafamostat and Gabexate interfere with the coagulation cascade at multiple points, contributing to their anticoagulant properties. Nafamostat is known to inhibit Factors XIIa, Xa, and thrombin.[1] Gabexate also inhibits thrombin and Factor Xa.[2][6]
Inhibition of the Coagulation Cascade
Complement System
The complement system is a key component of the innate immune response, and its overactivation can contribute to inflammation and tissue damage. Both Nafamostat and Gabexate have been shown to inhibit the complement system, primarily the classical pathway, by targeting C1r and C1s.[3][4] Nafamostat is considered a more potent inhibitor of complement-mediated hemolysis.[4]
Inhibition of the Classical Complement Pathway
Kinin-Kallikrein System
This system is involved in inflammation, blood pressure regulation, and coagulation. Both drugs inhibit kallikrein, a key enzyme in this pathway, which leads to a reduction in the production of the inflammatory mediator bradykinin.[2][9]
Inhibition of the Kinin-Kallikrein System
Experimental Protocols
Detailed, step-by-step experimental protocols for the cited clinical trials are not fully available in the public domain. However, the general methodologies are described in the publications.
Representative Protocol: Prevention of Post-ERCP Pancreatitis (Retrospective Study)[8]
-
Study Design: A retrospective analysis of 500 patients who underwent ERCP.
-
Patient Population: 208 patients received Nafamostat mesylate, and 292 received Gabexate mesylate. Exclusion criteria included age <18 years, previous upper gastrointestinal surgery, previous sphincterotomy or biliary stenting, pancreatic duct stenting, acute pancreatitis before ERCP, and concomitant use of octreotide or somatostatin.
-
Drug Administration:
-
Nafamostat Group: 20 mg of Nafamostat mesylate was administered intravenously over 1 hour, starting 30 minutes before the ERCP procedure.
-
Gabexate Group: 500 mg of Gabexate mesylate was administered intravenously over 1 hour, starting 30 minutes before the ERCP procedure.
-
-
Endpoints:
-
Primary: Incidence of acute pancreatitis, defined by the presence of new or worsened abdominal pain consistent with pancreatitis, and a serum amylase level at least three times the upper limit of normal within 24 hours after the procedure.
-
Secondary: Incidence of hyperamylasemia (serum amylase level more than three times the upper limit of normal without abdominal pain) and serial changes in serum amylase levels at 6, 18, and 36 hours post-ERCP.
-
-
Statistical Analysis: Differences between groups were analyzed using the chi-square test or Fisher's exact test for categorical variables and the Student's t-test for continuous variables. A p-value of <0.05 was considered statistically significant.
Workflow for Post-ERCP Pancreatitis Study
Conclusion
Nafamostat mesylate demonstrates superior in-vitro potency as a serine protease inhibitor compared to Gabexate mesylate. This higher potency, however, does not always translate to superior clinical efficacy in the head-to-head studies conducted to date. In the prevention of post-ERCP pancreatitis, while Nafamostat led to a more significant reduction in early post-procedural amylase levels, the overall incidence of pancreatitis was not significantly different from Gabexate.[7] Similarly, in treating DIC in patients with hematological malignancies, no significant difference in resolution rates was observed.[8]
The choice between Nafamostat and Gabexate mesylate may, therefore, depend on factors beyond simple potency, including specific clinical context, cost-effectiveness, and regional availability. Further prospective, randomized controlled trials directly comparing these two agents in various clinical settings are warranted to delineate their respective roles in patient management more clearly.
References
- 1. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Gabexate Mesilate used for? [synapse.patsnap.com]
- 3. Nafamostat for Prophylaxis against Post-Endoscopic Retrograde Cholangiopancreatography Pancreatitis Compared with Gabexate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Comparative studies of nafamostat mesilate and various serine protease inhibitors in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nafamostat Mesylate | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nafamostat for Prophylaxis against Post-Endoscopic Retrograde Cholangiopancreatography Pancreatitis Compared with Gabexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of gabexate mesilate and nafamostat mesilate for disseminated intravascular coagulation associated with hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
Unveiling the Potency of Foy-251: A Comparative Guide to TMPRSS2 Inhibition
For Immediate Release
[City, State] – [Date] – In the ongoing quest for effective therapeutics targeting the transmembrane protease, serine 2 (TMPRSS2), a critical host factor for the entry of various viruses including SARS-CoV-2 and a key player in prostate cancer progression, the inhibitory potential of Foy-251 (also known as GBPA) has been a subject of significant research. This guide provides a comprehensive comparison of this compound with other notable TMPRSS2 inhibitors, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their evaluative processes.
Comparative Inhibitory Activity against TMPRSS2
The efficacy of a drug is often quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by half. A lower IC50 value signifies greater potency. This compound, the active metabolite of Camostat mesylate, demonstrates significant inhibitory activity against TMPRSS2. The following table summarizes the IC50 values of this compound and other key TMPRSS2 inhibitors as reported in various studies.
| Inhibitor | IC50 (nM) | Reference |
| This compound (GBPA) | 33.3 | [1][2][3] |
| Camostat mesylate | 6.2 | [1][2][3] |
| Nafamostat mesilate | 0.27 | [1][2][3] |
| Gabexate mesilate | 130 | [1][2][3] |
| Avoralstat | 2.73 ± 0.19 | [4] |
| Otamixaban | 620 | [1][5] |
Note: IC50 values can vary between different experimental setups and assay conditions.
Experimental Protocols for TMPRSS2 Inhibition Assay
The determination of inhibitory activity is reliant on robust and reproducible experimental protocols. A commonly employed method is the fluorogenic peptide screening assay, which measures the enzymatic activity of TMPRSS2 by detecting the cleavage of a synthetic substrate.
Fluorogenic Peptide Screening Protocol (384-Well Plate Format)
-
Compound Preparation: Inhibitor compounds, including this compound and other comparators, are serially diluted to the desired concentrations in an appropriate solvent, typically DMSO.
-
Assay Plate Preparation: Using an acoustic dispenser, 62.5 nL of the diluted inhibitor and 62.5 nL of the fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) are dispensed into a 384-well black plate.[6]
-
Enzyme Addition: 750 nL of recombinant TMPRSS2 enzyme in assay buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20) is added to each well, bringing the total reaction volume to 25 µL.[6]
-
Incubation: The plate is incubated at room temperature for a defined period, typically 60 minutes, to allow for the enzymatic reaction to occur.[6]
-
Detection: The fluorescence intensity is measured using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 440 nm.[6]
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the inhibitor to the control wells (containing DMSO instead of the inhibitor). The IC50 values are then determined by fitting the dose-response data to a suitable model.
Visualizing Key Processes
To better understand the biological context and experimental procedures, the following diagrams illustrate the TMPRSS2 signaling pathway and the experimental workflow for assessing its inhibition.
References
- 1. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based phylogeny identifies avoralstat as a TMPRSS2 inhibitor that prevents SARS-CoV-2 infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of TMPRSS2 Inhibitors from Virtual Screening as a Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Cross-validation of Nafamostat's Anticancer Activities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anticancer activities of Nafamostat, a synthetic serine protease inhibitor. It objectively compares its performance with other relevant serine protease inhibitors, supported by experimental data from various studies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.
Introduction to Nafamostat and Other Serine Protease Inhibitors
Nafamostat mesylate is a broad-spectrum serine protease inhibitor that has been clinically used for conditions such as pancreatitis and disseminated intravascular coagulation.[1][2] More recently, a growing body of evidence has highlighted its potential as an anticancer agent.[3][4] Its mechanism of action in cancer is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[3][4]
For a comprehensive evaluation, this guide compares Nafamostat with other serine protease inhibitors that have also been investigated for their anticancer properties:
-
Gabexate Mesilate: A synthetic protease inhibitor with a broad spectrum of activity, also known to inhibit NF-κB signaling.[5]
-
Ulinastatin: A urinary trypsin inhibitor that has demonstrated inhibitory effects on the proliferation and invasion of cancer cells.[6][7]
Comparative Analysis of Anticancer Activity
The following tables summarize the quantitative data on the anticancer activities of Nafamostat and its counterparts. The data is compiled from various in vitro studies on different cancer cell lines.
Table 1: IC50 Values of Serine Protease Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 Value | Reference |
| Nafamostat Mesylate | Breast Cancer (Endocrine-Resistant) | MCF7-TamR | ~20 µM | [1] |
| Breast Cancer (Endocrine-Resistant) | MCF7-FulR | ~25 µM | [1] | |
| Colorectal Cancer | Caco-2 | 0.04 µM | [8] | |
| Pancreatic Cancer | Panc-1 | ~100 µM (for invasion) | [8] | |
| Fibrosarcoma | HT1080 | 338.80 µM (48h) | Not explicitly cited | |
| Gabexate Mesilate | Pancreatic Cancer | BxPC-3, MIA PaCa-2 | Dose-dependent decrease in proliferation with TNF-α | [5] |
| Colon Cancer | Not specified | Significant reduction in invasion | [9] | |
| Ulinastatin | Breast Cancer | Primary breast cancer cells | Significant inhibition of proliferation (concentration not specified) | [6] |
| Breast Cancer | MDA-MB-231 | Significant inhibition of proliferation (concentration not specified) | [6] |
Note: Direct comparative studies with standardized conditions are limited, and IC50 values can vary depending on the experimental setup.
Signaling Pathways and Mechanisms of Action
The primary anticancer mechanism of Nafamostat involves the inhibition of the canonical NF-κB signaling pathway. This pathway is crucial for cancer cell survival, proliferation, and resistance to therapy.
Nafamostat's Inhibition of the NF-κB Signaling Pathway
Nafamostat mesylate has been shown to abrogate the activation of NF-κB in cancer cells by inhibiting the phosphorylation of IκBα (inhibitor of kappa B alpha).[3][4] This prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes involved in cell survival and proliferation.[3] While the precise molecular interaction is still under investigation, it is hypothesized that Nafamostat may directly or indirectly inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer activities of Nafamostat and other serine protease inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Nafamostat or other inhibitors in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them until they form a confluent monolayer.
-
Wound Creation: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of Nafamostat or other inhibitors. A vehicle control should also be included.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6 or 12 hours) using a microscope with a camera.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time to quantify cell migration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with Nafamostat or other inhibitors for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
Nafamostat mesylate demonstrates significant anticancer activity across a range of cancer types, primarily through the inhibition of the NF-κB signaling pathway. While direct quantitative comparisons with other serine protease inhibitors like Gabexate Mesilate and Ulinastatin are limited by the available data, all three have shown promise in preclinical studies. The detailed experimental protocols provided in this guide offer a standardized approach for further cross-validation and comparative studies. The continued investigation into the anticancer properties of Nafamostat and other serine protease inhibitors holds potential for the development of novel therapeutic strategies.
References
- 1. Nafamostat mesylate overcomes endocrine resistance of breast cancer through epigenetic regulation of CDK4 and CDK6 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. Inhibition of the NF-κB pathway by nafamostat mesilate suppresses colorectal cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nafamostat mesilate, a nuclear factor kappa B inhibitor, enhances the antitumor action of radiotherapy on gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic serine protease inhibitor, gabexate mesilate, prevents nuclear factor-kappaB activation and increases TNF-alpha-mediated apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of ulinastatin on growth inhibition, apoptosis of breast carcinoma cells is related to a decrease in signal conduction of JNk-2 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of ulinastatin on growth inhibition, apoptosis of breast carcinoma cells is related to a decrease in signal conduction of JNk-2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Gabexate mesilate inhibits colon cancer growth, invasion, and metastasis by reducing matrix metalloproteinases and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Foy-251 (Nafamostat Mesylate) and Heparin for Anticoagulation in Extracorporeal Membrane Oxygenation (ECMO)
A Guide for Researchers and Drug Development Professionals
Extracorporeal Membrane Oxygenation (ECMO) serves as a life-sustaining therapy for patients with severe cardiac and/or respiratory failure. A critical component of ECMO management is the prevention of thrombosis within the extracorporeal circuit, which necessitates effective anticoagulation. Unfractionated heparin has traditionally been the standard of care; however, its use is associated with a significant risk of bleeding complications. This has led to the exploration of alternative anticoagulants, with Foy-251 (nafamostat mesylate), a synthetic serine protease inhibitor, emerging as a promising option, particularly in patients at high risk of bleeding.
This guide provides a comparative analysis of this compound and heparin for anticoagulation during ECMMO, summarizing key performance data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Performance Data: this compound vs. Heparin in ECMO
The following tables summarize quantitative data from various studies comparing the efficacy and safety of this compound and heparin in adult patients undergoing ECMO.
| Parameter | This compound (Nafamostat Mesylate) | Heparin | Study Reference(s) |
| Indication for Use | High risk of bleeding, ongoing bleeding, heparin-induced thrombocytopenia (HIT) | Standard anticoagulation for all ECMO patients | [1] |
| Dosing | 0.46 to 0.67 mg/kg/h (average range) | Initial bolus: 50-100 units/kg; Continuous infusion: 7.5-20 units/kg/h | [1][2] |
| Monitoring | Activated Clotting Time (ACT), Activated Partial Thromboplastin Time (aPTT) | Activated Clotting Time (ACT), Activated Partial Thromboplastin Time (aPTT), Anti-Factor Xa assay | [3][4][5] |
| Target aPTT | 60-80 seconds | 60-80 seconds | [3][4] |
| Target ACT | 140-180 seconds | 180-220 seconds | [4][5][6] |
| Target Anti-Xa | Not Applicable | 0.3-0.7 units/mL | [3][7] |
Table 1: Dosing and Monitoring Parameters
| Outcome | This compound (Nafamostat Mesylate) | Heparin | Key Findings from Studies |
| Major Bleeding Events | Generally lower incidence reported in high-bleeding-risk patients. | Higher incidence compared to nafamostat in some studies. | One retrospective study found significantly higher bleeding complications in the nafamostat group in both unmatched and matched cohorts (p=0.03)[8]. Conversely, another study reported fewer bleeding complications with nafamostat[4]. |
| Thrombotic Events (Circuit or Patient) | Comparable rates to heparin in several retrospective analyses. | Rates vary across studies; used as the comparator. | A retrospective study of 320 patients found no significant difference in thromboembolic events between the two groups[8]. |
| ECMO Circuit Lifespan | Some studies suggest a comparable or longer circuit lifespan. | Variable, serves as the standard for comparison. | One study reported no significant difference in circuit lifespan[8]. |
| Mortality | Variable and dependent on the underlying patient condition. | Variable and dependent on the underlying patient condition. | A study evaluating a specific heparin monitoring protocol found a significant reduction in mortality during ECMO support in the post-protocol group (56.9% vs. 33.3%, P=0.01)[3][9]. |
Table 2: Clinical Outcomes
Mechanism of Action
This compound and heparin achieve their anticoagulant effects through distinct mechanisms targeting the coagulation cascade.
Heparin primarily acts by potentiating the activity of antithrombin III (ATIII), a natural anticoagulant. The heparin-ATIII complex is a potent inhibitor of several coagulation factors, most notably thrombin (Factor IIa) and Factor Xa.[2]
This compound (Nafamostat Mesylate) is a broad-spectrum serine protease inhibitor. It directly inhibits multiple key enzymes in the coagulation cascade, including thrombin, Factor Xa, and Factor XIIa. It also possesses anti-inflammatory properties by inhibiting proteases involved in the complement and kallikrein-kinin systems.
Experimental Protocols
The following outlines generalized experimental protocols for the administration and monitoring of this compound and heparin during ECMO, based on published literature. It is important to note that specific protocols may vary between institutions.
Heparin Anticoagulation Protocol
-
Baseline Coagulation Assessment: Prior to ECMO initiation, baseline coagulation parameters are established, including aPTT, prothrombin time (PT), international normalized ratio (INR), fibrinogen, and a complete blood count (CBC).[6]
-
Initial Heparin Bolus: A bolus of unfractionated heparin, typically 50-100 units/kg, is administered at the time of cannulation.[2]
-
Continuous Infusion: A continuous intravenous infusion of heparin is initiated at a rate of 7.5-20 units/kg/hour.[10]
-
Monitoring and Titration:
-
Activated Clotting Time (ACT): Monitored hourly for the first 4 hours, then every 4-6 hours once the target range of 180-220 seconds is achieved.[5][6]
-
Activated Partial Thromboplastin Time (aPTT): Measured every 6 hours with a target of 60-80 seconds.[3]
-
Anti-Factor Xa Assay: Monitored to maintain a level of 0.3-0.7 units/mL.[3][7]
-
Thromboelastography (TEG): May be used to provide a more comprehensive assessment of coagulation status.[3]
-
-
Dose Adjustment: The heparin infusion rate is adjusted based on the results of the monitoring tests to maintain the therapeutic targets.
-
Antithrombin III (ATIII) Supplementation: ATIII levels are monitored, and supplementation is considered if levels fall below 50%, as this can lead to heparin resistance.[3]
This compound (Nafamostat Mesylate) Anticoagulation Protocol
-
Patient Selection: Typically initiated in patients with a high risk of bleeding or with contraindications to heparin.
-
Continuous Infusion: A continuous infusion of nafamostat mesylate is started at a rate of 0.2 to 0.5 mg/kg/hr without a bolus injection.[11] The infusion is administered into the drainage route of the ECMO circuit before the pump.[11]
-
Monitoring and Titration:
-
Activated Partial Thromboplastin Time (aPTT): This is the primary monitoring parameter, with a target range of 60-90 seconds.[11] Samples are drawn from both the patient (via a central venous catheter) and the ECMO circuit (post-oxygenator) to assess for regional anticoagulation effects.[11]
-
Activated Clotting Time (ACT): Can also be used, with a target of 140-180 seconds, although aPTT is more commonly the primary target for nafamostat.[4]
-
-
Dose Adjustment: The infusion rate of nafamostat mesylate is titrated based on aPTT results to maintain the desired level of anticoagulation.
Logical Framework for Anticoagulant Selection in ECMO
The decision to use this compound or heparin is based on a careful assessment of the patient's clinical condition, with a primary focus on bleeding risk.
Conclusion
Both this compound (nafamostat mesylate) and heparin are effective anticoagulants for patients on ECMO, each with a distinct profile of advantages and disadvantages. Heparin remains the standard of care due to extensive clinical experience and the availability of a reversal agent. However, this compound presents a valuable alternative, particularly for patients with a high risk of bleeding, owing to its shorter half-life and broader inhibitory profile. The choice of anticoagulant should be individualized based on patient-specific factors, and rigorous monitoring is essential to ensure both safety and efficacy. Further prospective, randomized controlled trials are needed to definitively establish the optimal anticoagulation strategy in the ECMO population.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. Evaluation of a heparin monitoring protocol for extracorporeal membrane oxygenation and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Nafamostat Mesilate as an Anticoagulant during Extracorporeal Membrane Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticoagulation Management During ECMO: Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticoagulation During Extracorporeal Membrane Oxygenation; Nafamostat Mesilate Versus Heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of a heparin monitoring protocol for extracorporeal membrane oxygenation and review of the literature - Colman - Journal of Thoracic Disease [jtd.amegroups.org]
- 10. mdpi.com [mdpi.com]
- 11. The role of nafamostat mesilate as a regional anticoagulant during extracorporeal membrane oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Efficacy of Foy-251: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published data on Foy-251, the active metabolite of the serine protease inhibitor camostat mesylate. The focus is on its efficacy, particularly in the context of inhibiting the host cell protease TMPRSS2, a critical factor in the entry of SARS-CoV-2 into cells. This document is intended to assist researchers in evaluating and potentially replicating the published findings for this compound.
Mechanism of Action: A Two-Step Inhibition
This compound acts as a potent inhibitor of serine proteases, with a primary focus in recent literature on Transmembrane Protease, Serine 2 (TMPRSS2).[1][2][3] The mechanism of inhibition is a two-stage process. Initially, this compound reversibly binds to the active site of the enzyme. This is followed by the formation of a covalent bond with the key serine residue (serine-441) within the enzyme's active site, leading to its inactivation.[1][4][5] This covalent modification effectively blocks the protease's ability to cleave its substrates.
Camostat mesylate itself is a prodrug that undergoes rapid conversion to this compound in the body.[1][5][6] Therefore, the biological activity observed in many studies is primarily attributed to this compound.
Comparative Performance Data
The following table summarizes key quantitative data from published studies on this compound and its parent compound, camostat mesylate. These values provide a basis for comparing their inhibitory potential across different experimental setups.
| Compound | Assay Type | Target | Cell Line | Measured Value (IC50/EC50) | Source |
| This compound | Biochemical Assay | Recombinant TMPRSS2 | - | 70.3 nM (IC50) | [3] |
| This compound | Biochemical Assay | TMPRSS2 | - | 4.3 ± 0.9 nM (Apparent IC50) | [6] |
| This compound | Viral Entry Assay | SARS-CoV-2 S-driven entry | Calu-3 | 178 nM (EC50) | [1][3][7] |
| Camostat Mesylate | Biochemical Assay | Recombinant TMPRSS2 | - | 4.2 nM (IC50) | [3] |
| Camostat Mesylate | Biochemical Assay | TMPRSS2 | - | 2.7 ± 0.4 nM (Apparent IC50) | [6] |
| Camostat Mesylate | Viral Entry Assay | SARS-CoV-2 S-driven entry | Calu-3 | 107 nM (EC50) | [3][7] |
Signaling Pathway and Experimental Workflow
The primary signaling pathway inhibited by this compound in the context of viral entry is straightforward. The diagram below illustrates the role of TMPRSS2 in SARS-CoV-2 infection and the point of intervention for this compound.
The following diagram outlines a general experimental workflow for assessing the efficacy of this compound in inhibiting viral entry.
Experimental Protocols
Detailed, step-by-step protocols are found within the materials and methods sections of the cited publications. Below is a summarized methodology for key experiments based on the available literature.
Recombinant TMPRSS2 Inhibition Assay (Biochemical Assay)
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of TMPRSS2.
-
Methodology Summary:
-
Recombinant TMPRSS2 protein is incubated with various concentrations of this compound.
-
A fluorogenic peptide substrate for TMPRSS2 is added to the mixture.
-
The cleavage of the substrate by active TMPRSS2 results in a fluorescent signal, which is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated.
-
The concentration of this compound that inhibits 50% of the enzyme's activity (IC50) is determined by plotting the enzyme activity against the inhibitor concentration.
-
SARS-CoV-2 Pseudovirus Entry Assay (Cell-Based Assay)
-
Objective: To measure the inhibition of SARS-CoV-2 spike protein-mediated viral entry into host cells.
-
Methodology Summary:
-
A suitable human cell line that expresses both ACE2 and TMPRSS2 (e.g., Calu-3 lung cells) is seeded in multi-well plates.
-
The cells are pre-incubated with a serial dilution of this compound for a defined period (e.g., 2 hours).[3]
-
Cells are then infected with pseudotyped viral particles (e.g., VSV or lentivirus) that bear the SARS-CoV-2 spike protein and carry a reporter gene (e.g., luciferase).
-
After a suitable incubation period to allow for viral entry and reporter gene expression, the cells are lysed.
-
The activity of the reporter gene (e.g., luminescence for luciferase) is measured.
-
The concentration of this compound that reduces the reporter signal by 50% (EC50) is calculated, representing the effective concentration for inhibiting viral entry.
-
Authentic SARS-CoV-2 Infection Assay (Cell-Based Assay)
-
Objective: To confirm the inhibitory effect of this compound on the replication of live SARS-CoV-2.
-
Methodology Summary:
-
Vero E6 or Calu-3 cells are seeded in plates and pre-treated with different concentrations of this compound.
-
The cells are then infected with a known titer of authentic SARS-CoV-2.[8]
-
After an incubation period (e.g., 24-72 hours), viral replication is quantified. This can be done through various methods such as:
-
Plaque Assay: To determine the number of infectious virus particles.[8]
-
RT-qPCR: To quantify the amount of viral RNA.
-
Immunofluorescence: To visualize viral proteins within the cells.
-
-
The EC50 value is determined based on the reduction in viral replication at different drug concentrations.
-
For precise experimental conditions, including reagent concentrations, incubation times, and specific instrument settings, consulting the original research articles is essential.
References
- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 [pubmed.ncbi.nlm.nih.gov]
- 3. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery of re-purposed drugs that slow SARS-CoV-2 replication in human cells | PLOS Pathogens [journals.plos.org]
In Silico Docking Studies of Foy-251 with 3CLpro and PLpro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico docking performance of Foy-251 (the active metabolite of camostat mesylate) against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (3CLpro) and papain-like protease (PLpro). While this compound is primarily recognized for its potent inhibition of the human transmembrane protease serine 2 (TMPRSS2), which is crucial for viral entry into host cells, its direct interaction with viral proteases is a subject of scientific inquiry. This document will objectively compare the theoretical binding of this compound with that of known alternative inhibitors against 3CLpro and PLpro, supported by a summary of experimental data from various in silico studies.
Experimental Protocols for In Silico Docking
Protein Preparation
The initial step involves the preparation of the target protein's three-dimensional structure.
-
Structure Retrieval: The crystal structures of SARS-CoV-2 3CLpro and PLpro are typically obtained from the Protein Data Bank (PDB).
-
Preprocessing: The retrieved protein structures are preprocessed to prepare them for docking. This includes the removal of water molecules, co-ligands, and any other heteroatoms that are not relevant to the binding interaction.
-
Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of amino acid residues are assigned, which is crucial for accurate interaction calculations. The structure is then energy minimized to relieve any steric clashes and to achieve a more stable conformation.
Ligand Preparation
The small molecule (ligand), in this case, this compound and alternative inhibitors, must also be prepared for docking.
-
Structure Generation: The two-dimensional (2D) structure of the ligand is converted into a three-dimensional (3D) structure.
-
Energy Minimization: The 3D structure of the ligand is then subjected to energy minimization to obtain a low-energy, stable conformation.
-
Charge Assignment: Appropriate partial charges are assigned to the atoms of the ligand.
Molecular Docking
Molecular docking simulations are performed to predict the binding pose and affinity of the ligand within the active site of the protein.
-
Software: Commonly used software for molecular docking includes AutoDock Vina, Schrödinger Suite (Glide), and others.
-
Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The dimensions and center of the grid box are determined based on the location of the known active site residues.
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock Vina, is used to explore various conformations and orientations of the ligand within the defined grid box. The algorithm scores the different poses based on a scoring function that estimates the binding affinity.
Post-Docking Analysis and Refinement
The results of the molecular docking are further analyzed and refined to improve the accuracy of the predictions.
-
Binding Free Energy Calculation: The binding free energy of the protein-ligand complex is often recalculated using more rigorous methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods.[1][2][3][4] These methods provide a more accurate estimation of the binding affinity by considering the solvent effects.
-
Molecular Dynamics (MD) Simulations: MD simulations are performed to study the dynamic stability of the protein-ligand complex over time.[5][6][7][8] This helps in understanding the flexibility of the complex and the persistence of key interactions.
Data Presentation: Comparative Docking Analysis
While direct in silico docking studies of this compound with 3CLpro and PLpro are not extensively available in the reviewed literature, this section presents the binding affinities of well-established alternative inhibitors against these viral proteases for a comparative perspective. The binding energy, typically reported in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity.
Table 1: In Silico Docking Performance of Alternative Inhibitors against SARS-CoV-2 3CLpro
| Compound | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Lopinavir | -11.45 | Cys145 | [9] |
| -8.3 | Not specified | [10] | |
| -7.2 (for SARS-CoV) | Not specified | [10] | |
| Weak affinity | His41, Cys145 | [11] | |
| Ritonavir | -7.9 (for MERS-CoV) | Not specified | [10] |
| -6.8 | Not specified | [10] | |
| Weak affinity | His41, Cys145 | [11] | |
| Nelfinavir | -7.54 | Not specified | [12] |
| -9.42 | Not specified | [13] |
Table 2: In Silico Docking Performance of Alternative Inhibitors against SARS-CoV-2 PLpro
| Compound | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Epicriptine | -10.3 | Not specified | [14] |
| Metergoline | -9.4 | Not specified | [14] |
| Luteolin | -7.3 | Not specified | [15] |
| Mangostin | -7.1 | Not specified | [15] |
| Quercetin | -7.0 | Not specified | [15] |
| Myricetin | -7.0 | Not specified | [15] |
This compound (Camostat Mesylate): A Note on its Primary Mechanism
It is critical to note that this compound's established antiviral activity against SARS-CoV-2 is primarily attributed to its inhibition of the host cell protease TMPRSS2, which is essential for the priming of the viral spike protein, a necessary step for viral entry into the cell. While the direct interaction with 3CLpro and PLpro remains less explored in silico, the efficacy of this compound lies in its ability to block the virus at a different stage of its life cycle.
Visualizations
The following diagrams illustrate the in silico drug discovery workflow and the comparative mechanisms of action.
References
- 1. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Binding Free Energy Calculation with MM/PB(GB)SA - Protheragen [wavefunction.protheragen.ai]
- 4. peng-lab.org [peng-lab.org]
- 5. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 6. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 7. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 8. Protein-Ligand Complex [mdtutorials.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Potential inhibitors of coronavirus 3-chymotrypsin-like protease (3CLpro): an in silico screening of alkaloids and terpenoids from African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Binding site analysis of potential protease inhibitors of COVID-19 using AutoDock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Identification of SARS‐CoV‐2 Papain‐like Protease (PLpro) Inhibitors Using Combined Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsat.org [ijpsat.org]
Nafamostat: A Comparative Analysis of IC50 Values Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Nafamostat, a synthetic serine protease inhibitor, has demonstrated a broad spectrum of activity, including anticoagulant, anti-inflammatory, and, more recently, anticancer and antiviral properties. A key metric for evaluating the efficacy of a compound like Nafamostat is its half-maximal inhibitory concentration (IC50), which quantifies the amount of the substance needed to inhibit a specific biological process by 50%. This guide provides a comparative analysis of Nafamostat's IC50 values across various cell lines, supported by experimental data and detailed protocols to aid in research and drug development.
Quantitative Analysis of Nafamostat's Potency
The inhibitory effects of Nafamostat have been evaluated in a range of cell lines, encompassing both cancerous and virally relevant models. The IC50 values, a measure of the drug's potency, are summarized in the tables below.
Anticancer Activity
Nafamostat has shown promise in inhibiting the proliferation of various cancer cell lines. Its mechanism in this context is often linked to the inhibition of the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) | Assay Method |
| Breast Cancer | MCF7 | Not Specified | 72 - 96 | MTT Assay |
| MCF7-TamR | Not Specified | 72 - 96 | MTT Assay | |
| MCF7-FulR | Not Specified | 72 - 96 | MTT Assay | |
| Ovarian Cancer | SKOV3/CBP | 86.89 (as μg/mL) | 24 | MTT Assay |
| Fibrosarcoma | HT1080 | 396.63 | 24 | MTT Assay |
| 338.80 | 48 | MTT Assay | ||
| 437.83 | 72 | MTT Assay | ||
| Pancreatic Cancer | MDAPanc-28 | Not Specified | 24 - 48 | Cell Viability Assay |
| Panc-1 | Not Specified | 24 | Invasion Assay | |
| Colon Cancer | Caco-2 | 0.04 | 48 | Cytotoxicity Assay |
Note: Some studies did not report a specific IC50 value but demonstrated a significant reduction in cell viability at certain concentrations.
Antiviral Activity (SARS-CoV-2)
Nafamostat has gained significant attention for its potent antiviral activity against SARS-CoV-2. This effect is primarily attributed to its inhibition of the transmembrane protease, serine 2 (TMPRSS2), which is essential for the virus's entry into host cells.[1][2]
| Cell Line | IC50/EC50 Value | Condition |
| Calu-3 | 2.2 nM (IC50) | Authentic SARS-CoV-2 |
| Calu-3 | 6.8–11.5 nM (EC50) | Pre-treatment |
| 3.16 µM (EC50) | No pre-treatment | |
| VeroE6/TMPRSS2 | 31.6 µM (EC50) | Pre-treatment |
| >100 µM (EC50) | No pre-treatment |
Key Signaling Pathways and Mechanisms of Action
Nafamostat's therapeutic effects are rooted in its ability to inhibit specific signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Experimental Protocols
The determination of IC50 values is a critical step in assessing a drug's efficacy. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity.
MTT Assay for IC50 Determination
Objective: To determine the concentration of Nafamostat that inhibits cell viability by 50%.
Materials:
-
Adherent cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
Nafamostat stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine viability (e.g., using trypan blue exclusion).
-
Dilute the cells in complete culture medium to a final concentration that will result in approximately 1x10^4 to 5x10^5 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Nafamostat Treatment:
-
Prepare a series of dilutions of Nafamostat in complete culture medium from a stock solution. A common starting point is a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Nafamostat dilutions to the respective wells.
-
Include a vehicle control group (cells treated with the same concentration of the solvent used for the stock solution) and an untreated control group (cells with fresh medium only). Each concentration should be tested in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 humidified incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the Nafamostat concentration and fitting the data to a sigmoidal dose-response curve.
-
This comprehensive guide provides a comparative overview of Nafamostat's efficacy across different cell lines, shedding light on its potential as a versatile therapeutic agent. The provided protocols and pathway diagrams serve as valuable resources for researchers investigating the multifaceted activities of this promising compound.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Foy-251
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical guidance for the proper disposal of Foy-251, a compound understood to be the active metabolite of Camostat (mesylate), also known as FOY-305.[1][2] Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental compliance.
Disclaimer: This guide is based on general laboratory safety principles and information available for related compounds. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific disposal instructions for this compound. [1]
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant (e.g., Nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound.
II. Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on the form of the waste (solid, liquid, or contaminated sharps).
A. Solid Waste (Unused or Expired this compound)
-
Segregation: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containment: Place the solid this compound into a clearly labeled, sealed, and non-reactive container. The container must be marked as "Hazardous Waste" and include the chemical name ("this compound").
-
Storage: Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.
B. Liquid Waste (Solutions containing this compound)
-
Neutralization/Deactivation (if applicable): Consult the manufacturer's SDS for any specific neutralization or deactivation procedures. Do not attempt to neutralize without explicit instructions.
-
Containment: Collect liquid waste containing this compound in a leak-proof, shatter-resistant container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration.
-
pH Check: For aqueous solutions, check the pH. If it is outside the neutral range (6-8), it may require pH adjustment as per your facility's EHS guidelines before disposal.
-
Storage and Disposal: Store in the designated hazardous waste area and dispose of through your institution's hazardous waste program. Do not pour down the drain.[3]
C. Contaminated Sharps (Needles, Syringes, Pipettes)
-
Immediate Disposal: Place all sharps contaminated with this compound directly into a designated, puncture-proof sharps container.[4]
-
Do Not Recap: Never recap, bend, or break contaminated needles.
-
Container Management: Do not overfill the sharps container. Once it is three-quarters full, seal it securely.
-
Disposal: The sealed sharps container should be disposed of as biohazardous or chemical waste, in accordance with your institution's specific procedures for contaminated sharps.[4][5]
D. Contaminated Labware (Gloves, Bench Paper, Vials)
-
Segregation: All non-sharp items that have come into contact with this compound should be considered contaminated.
-
Containment: Place these items in a designated, leak-proof container or a durable, labeled bag (e.g., a red biohazard bag if institutional policy dictates for this type of chemical waste).[4]
-
Disposal: Dispose of as hazardous chemical waste through your institution's EHS-approved waste stream.
III. Experimental Workflow for Waste Segregation
The following diagram illustrates the decision-making process for segregating different types of this compound waste.
Caption: Workflow for this compound Waste Segregation.
IV. Emergency Procedures for Spills
In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or vacuum (with HEPA filter) to avoid generating dust.
-
Clean: Decontaminate the spill area using a method approved by your institution's EHS department.
-
Dispose: Collect all cleanup materials in a sealed, labeled hazardous waste container for proper disposal.
-
Report: Report the spill to your laboratory supervisor and EHS department immediately.
V. Signaling Pathway Context: TMPRSS2 Inhibition
This compound is the active metabolite of Camostat, a protease inhibitor that targets TMPRSS2.[2] Understanding this mechanism is crucial for researchers handling the compound. The diagram below illustrates this inhibitory action, which is relevant in contexts such as SARS-CoV-2 research.
Caption: Inhibition of TMPRSS2 by this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetmol.com [targetmol.com]
- 4. Biological Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 5. How to Manage Medical Waste Associated with COVID-19 Patients | Stericycle [stericycle.com]
Essential Safety and Handling Protocols for Foy-251 (Camostat Mesylate)
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Foy-251 (Camostat Mesylate), a potent serine protease inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of research outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, also known as Camostat Mesylate or FOY-305, is a hazardous substance that requires careful handling. It is known to cause skin and serious eye irritation and may lead to respiratory irritation. Furthermore, it is very toxic to aquatic life.
Minimum Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation. |
| Eye Protection | Safety goggles with side-shields | To protect against splashes and dust particles causing serious eye irritation. |
| Skin and Body Protection | Laboratory coat or impervious clothing | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be required if dust formation is likely. | To avoid inhalation of dust particles that can cause respiratory irritation. |
Safe Handling and Storage
Proper handling and storage procedures are crucial to maintain the stability of this compound and prevent accidental exposure.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated laboratory hood.
-
Avoid Dust Formation: Take care to avoid the generation of dust when handling the solid form.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.
-
Exposure Avoidance: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale.
Storage Conditions:
-
Temperature: Store at -20°C for long-term stability.
-
Container: Keep the container tightly sealed.
-
Environment: Store in a dry and cool place.
Experimental Protocol: In Vitro TMPRSS2 Inhibition Assay
This protocol outlines a typical experiment to determine the inhibitory activity of this compound against the human transmembrane protease serine 2 (TMPRSS2).
Materials:
-
Recombinant human TMPRSS2
-
This compound (Camostat Mesylate)
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-MCA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 154 mM NaCl)
-
DMSO (for compound dilution)
-
384-well black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Assay Plate Setup: Add the diluted this compound solutions and the fluorogenic substrate to the wells of a 384-well black plate.
-
Enzyme Addition: Initiate the enzymatic reaction by adding the recombinant TMPRSS2 protein to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for MCA-based substrates).
-
Data Analysis: Calculate the percent inhibition of TMPRSS2 activity for each this compound concentration relative to a no-inhibitor control. Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the TMPRSS2 activity.
Experimental Workflow for TMPRSS2 Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound against TMPRSS2.
Mechanism of Action: Signaling Pathway
This compound (Camostat Mesylate) is a prodrug that is rapidly converted in the body to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), also known as this compound. This active metabolite is a potent inhibitor of serine proteases, including TMPRSS2. By inhibiting TMPRSS2, this compound can block the entry of certain viruses, such as SARS-CoV-2, into host cells.
Signaling Pathway of this compound Inhibition of TMPRSS2
Caption: this compound is converted to its active form, which inhibits the TMPRSS2 protease.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound solid and any solutions in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "Camostat Mesylate (this compound)," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from drains and sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for proper disposal.
-
Provide the Safety Data Sheet (SDS) to the disposal contractor.
-
-
Spill Cleanup:
-
In case of a spill, wear appropriate PPE.
-
For small spills of solid material, carefully sweep up and place in the hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.
-
Clean the spill area thoroughly with a suitable decontamination solution.
-
Environmental Precautions:
-
Prevent this compound from entering drains, sewers, or waterways, as it is very toxic to aquatic life.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
